molecular formula C14H19NO3 B3282523 (1-Benzyl-piperidin-4-yloxy)-acetic acid CAS No. 751430-77-0

(1-Benzyl-piperidin-4-yloxy)-acetic acid

Cat. No.: B3282523
CAS No.: 751430-77-0
M. Wt: 249.3 g/mol
InChI Key: OVMWUKRHJWOARR-UHFFFAOYSA-N
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Description

(1-Benzyl-piperidin-4-yloxy)-acetic acid is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-14(17)11-18-13-6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMWUKRHJWOARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1-Benzyl-piperidin-4-yloxy)-acetic acid mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of (1-Benzyl-piperidin-4-yloxy)-acetic acid

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs and clinical candidates targeting diverse biological systems.[1][2] The compound this compound incorporates this versatile core, functionalized with a benzyl group and an acetic acid moiety. While direct experimental evidence for its biological targets is currently lacking, its structural features—notably the acidic head group and a large hydrophobic tail connected by a linker—bear a resemblance to the general pharmacophore of Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[3][4] This guide, therefore, puts forth a detailed, hypothesis-driven exploration of the potential mechanism of action of this compound as a PPAR agonist.

PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily, with three main isotypes: PPARα, PPARγ, and PPARβ/δ.[5][6] They play crucial roles in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation.[7][8] Ligand activation of PPARs leads to the regulation of target gene expression, making them attractive therapeutic targets for metabolic disorders such as type 2 diabetes and dyslipidemia.[9][10]

This document will delineate the hypothesized mechanism of action of this compound through PPAR activation, propose a comprehensive experimental workflow to validate this hypothesis, and provide the necessary technical details for researchers to undertake such an investigation.

Part 1: Hypothesized Mechanism of Action - A PPAR Agonist

Based on its chemical structure, we hypothesize that this compound functions as a PPAR agonist. The acidic head (acetic acid) is a common feature in many PPAR agonists, interacting with key amino acid residues in the ligand-binding pocket.[3] The benzyl-piperidine moiety serves as a hydrophobic tail, which is crucial for receptor binding and activation.

The PPAR Signaling Pathway

The canonical PPAR signaling pathway involves the following key steps:[11][12]

  • Ligand Binding: The agonist, this compound, is predicted to enter the cell and bind to the ligand-binding domain (LBD) of a PPAR isotype in the cytoplasm or nucleus.[7]

  • Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the PPAR protein. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins.[8] The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR).[8][11]

  • PPRE Binding: The PPAR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[12]

  • Gene Transcription: The binding of the heterodimer and the recruited coactivator complex to the PPRE initiates the transcription of target genes involved in metabolic and inflammatory pathways.[6]

The specific downstream effects will depend on which PPAR isotype (α, γ, or β/δ) is preferentially activated. PPARα activation primarily regulates fatty acid oxidation in the liver, while PPARγ is a key regulator of adipogenesis and insulin sensitivity.[5][6] PPARβ/δ is involved in fatty acid oxidation in skeletal muscle.[6]

Visualizing the Hypothesized Pathway

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound (1-Benzyl-piperidin-4-yloxy)- acetic acid PPAR PPAR Compound->PPAR Binds to LBD RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (Target Gene Promoter) PPAR->PPRE Binds to DNA RXR->PPRE Binds to DNA Transcription Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Metabolic_Effects Metabolic & Anti-inflammatory Effects Protein->Metabolic_Effects

Caption: Hypothesized PPAR signaling pathway for this compound.

Part 2: Experimental Validation of the Hypothesized Mechanism

A rigorous, multi-step experimental approach is required to validate the hypothesis that this compound acts as a PPAR agonist. The following protocols are designed to be self-validating and provide a comprehensive characterization of the compound's activity.

Experimental Workflow Overview

Experimental_Workflow Start Start: Hypothesis In_Vitro Phase 1: In Vitro Assays Start->In_Vitro Binding Binding Assays (TR-FRET) In_Vitro->Binding Functional Functional Assays (Luciferase Reporter) Binding->Functional Gene_Expression_In_Vitro Target Gene Expression (qPCR) Functional->Gene_Expression_In_Vitro Cell_Based Phase 2: Cell-Based Functional Assays Gene_Expression_In_Vitro->Cell_Based Adipogenesis Adipogenesis Assay (Oil Red O Staining) Cell_Based->Adipogenesis In_Vivo Phase 3: In Vivo Studies Adipogenesis->In_Vivo Metabolic_Model Metabolic Disease Model (e.g., db/db mice) In_Vivo->Metabolic_Model End End: Mechanism Elucidation Metabolic_Model->End

Caption: A multi-phase experimental workflow to validate the mechanism of action.

Phase 1: In Vitro Characterization

1.1. PPAR Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

  • Objective: To determine if this compound directly binds to PPARα, PPARγ, and PPARβ/δ and to quantify its binding affinity.

  • Principle: This competitive binding assay measures the displacement of a fluorescently labeled PPAR ligand by the test compound.[3]

  • Protocol:

    • Prepare a reaction mixture containing a specific PPAR isotype ligand-binding domain (LBD) fused to a GST-tag, a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled known PPAR agonist (acceptor).

    • Add varying concentrations of this compound to the reaction mixture in a 96-well plate.

    • Include a known PPAR agonist (e.g., Rosiglitazone for PPARγ) as a positive control and a vehicle control (e.g., DMSO).

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the TR-FRET signal using a plate reader with appropriate filters (excitation at ~340 nm, emission at ~495 nm and ~520 nm).

    • Data Analysis: Calculate the ratio of the acceptor to donor emission. A decrease in the FRET signal with increasing concentrations of the test compound indicates competitive binding. Determine the IC₅₀ value from the dose-response curve.

1.2. PPAR Transcriptional Activation Assay (Luciferase Reporter Gene Assay)

  • Objective: To assess the functional activity of this compound as a PPAR agonist by measuring its ability to induce PPAR-mediated gene transcription.[13]

  • Protocol:

    • Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the full-length PPAR isotype and another containing a luciferase reporter gene under the control of a PPRE promoter.

    • After 24 hours, seed the transfected cells into a 96-well plate.

    • Treat the cells with a range of concentrations of this compound. Include a positive control agonist and a vehicle control.

    • Incubate for 16-24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC₅₀ value.

1.3. Target Gene Expression Analysis (Quantitative PCR - qPCR)

  • Objective: To confirm that the compound upregulates the expression of known PPAR target genes in a relevant cell line.

  • Protocol:

    • Treat a relevant cell line (e.g., HepG2 for PPARα, 3T3-L1 preadipocytes for PPARγ) with this compound at its EC₅₀ concentration for a specified time (e.g., 24 hours).

    • Extract total RNA from the cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qPCR using primers for known PPAR target genes (e.g., CPT1A for PPARα, FABP4 for PPARγ) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Phase 2: Cell-Based Functional Assays

2.1. In Vitro Adipogenesis Assay (for PPARγ activity)

  • Objective: To determine if the compound can induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.[13]

  • Protocol:

    • Culture 3T3-L1 preadipocytes to confluence.

    • Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, IBMX) in the presence of varying concentrations of this compound or a positive control (Rosiglitazone).

    • Replace the differentiation medium every 2-3 days for 8-10 days.

    • Fix the cells and stain for lipid droplets using Oil Red O.

    • Data Analysis: Visualize the stained lipid droplets under a microscope. For quantification, extract the Oil Red O stain with isopropanol and measure the absorbance at ~520 nm.

Phase 3: In Vivo Studies

3.1. Efficacy in a Metabolic Disease Animal Model

  • Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of metabolic disease, such as db/db mice (a model for type 2 diabetes).

  • Protocol:

    • Acclimate db/db mice and divide them into treatment groups (vehicle control, positive control like Rosiglitazone, and different doses of the test compound).

    • Administer the compounds daily via oral gavage for a specified period (e.g., 4 weeks).

    • Monitor body weight, food intake, and water consumption regularly.

    • Measure fasting blood glucose and plasma insulin levels weekly.

    • At the end of the study, collect blood for lipid profile analysis (triglycerides, cholesterol) and tissues (liver, adipose tissue) for gene expression analysis of PPAR target genes.

    • Data Analysis: Statistically compare the metabolic parameters and gene expression levels between the treatment groups and the vehicle control.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative data from the proposed experiments, assuming this compound is a potent PPARγ agonist.

Parameter Assay Cell Line/System Hypothetical Value
IC₅₀ (Binding) TR-FRET Competitive BindingIn vitro (PPARγ-LBD)50 nM
EC₅₀ (Activation) Luciferase Reporter AssayHEK293T cells100 nM
Fold Activation Luciferase Reporter AssayHEK293T cells10-fold
Target Gene Upregulation qPCR (FABP4)3T3-L1 adipocytes8-fold increase
Adipogenesis Oil Red O Staining3T3-L1 cellsSignificant increase in lipid accumulation
Blood Glucose Reduction In vivo studydb/db mice30% reduction

Conclusion

While direct experimental data on this compound is not currently available, its structural similarity to known PPAR agonists provides a strong rationale for hypothesizing its mechanism of action through this pathway. The comprehensive experimental guide outlined above provides a clear and robust framework for researchers to systematically investigate this hypothesis. Elucidating the precise molecular target and mechanism of action of this compound is a critical step in evaluating its potential therapeutic utility for metabolic and inflammatory diseases. The successful completion of these studies would not only validate the proposed mechanism but also pave the way for further preclinical and clinical development.

References

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Sources

(1-Benzyl-piperidin-4-yloxy)-acetic acid CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (4-Benzyl-piperidin-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. This guide provides a comprehensive technical overview of (4-Benzyl-piperidin-1-yl)-acetic acid (CAS No: 438634-64-1), a versatile derivative with significant potential for therapeutic applications. While direct biological data for this specific molecule is limited in public literature, the activities of its structural analogs suggest promising avenues for research, particularly in neuropharmacology. This document will delve into the synthesis, physicochemical properties, and potential biological activities of (4-Benzyl-piperidin-1-yl)-acetic acid, supported by detailed experimental protocols and theoretical frameworks to empower further investigation.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged structure in drug discovery, prized for its conformational flexibility and its ability to present substituents in precise three-dimensional orientations. This allows for the fine-tuning of interactions with biological targets. The incorporation of a benzyl group at the 4-position and an acetic acid moiety at the 1-position of the piperidine ring, as seen in (4-Benzyl-piperidin-1-yl)-acetic acid, introduces key pharmacophoric features that can govern potency, selectivity, and pharmacokinetic properties. Analogs of this compound have shown activity at significant central nervous system (CNS) targets, including GABA transporters and sigma receptors, highlighting the potential for developing novel treatments for conditions like epilepsy, anxiety, and neuropathic pain.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (4-Benzyl-piperidin-1-yl)-acetic acid is fundamental for its application in research and development.

PropertyValueSource
CAS Number 438634-64-1[2]
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Melting Point 250-252 °C
Appearance Solid[3]
Storage Temperature Ambient

Synthesis of (4-Benzyl-piperidin-1-yl)-acetic acid: A Step-by-Step Protocol

Proposed Synthetic Workflow

G A 4-Benzylpiperidine E N-Alkylation A->E B Ethyl bromoacetate B->E C Potassium Carbonate (Base) C->E D Acetonitrile (Solvent) D->E F Ethyl (4-benzyl-piperidin-1-yl)-acetate E->F Crude Product I Hydrolysis F->I G Sodium Hydroxide G->I H Ethanol/Water H->I J (4-Benzyl-piperidin-1-yl)-acetic acid I->J Final Product G A (4-Benzyl-piperidin-1-yl)-acetic acid or Analogs B Sigma Receptors (σ1, σ2) A->B C Cellular Signaling Cascades B->C D Modulation of Ion Channels C->D E Regulation of Neurotransmitter Release C->E F Neuroprotective Effects D->F G Antipsychotic & Anxiolytic Potential E->G

Sources

A Technical Guide to (1-Benzyl-piperidin-4-yloxy)-acetic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of (1-Benzyl-piperidin-4-yloxy)-acetic acid, a small molecule featuring the N-benzylpiperidine scaffold. While specific research on this exact isomer is limited, this document synthesizes information from closely related analogues to present its core physicochemical properties, a robust proposed synthetic pathway, and state-of-the-art analytical characterization methodologies. The N-benzylpiperidine motif is a privileged structure in medicinal chemistry, frequently utilized to modulate efficacy and physicochemical properties in drug development.[1] This guide delves into the rationale behind experimental design for synthesis and quality control, offering detailed protocols for researchers. Furthermore, it explores the potential pharmacological relevance of this compound class, particularly as modulators of central nervous system targets such as GABA transporters and sigma receptors. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding for researchers, scientists, and drug development professionals.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most vital synthetic fragments for drug design.[2][3] Its derivatives are integral to over twenty classes of pharmaceuticals, a testament to the scaffold's versatile three-dimensional nature and its ability to present substituents in defined spatial orientations.[1][2] The N-benzyl piperidine (N-BP) motif, in particular, is a frequently employed tool for medicinal chemists to refine biological activity and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

This compound belongs to this important class of molecules. It combines the N-benzylpiperidine core with an ether-linked acetic acid sidechain. This specific arrangement of functional groups suggests potential interactions with various biological targets. Analogues with similar structural features have been investigated for their activity at key central nervous system (CNS) targets, including:

  • GABA Transporters (GATs): As potential inhibitors of GABA uptake, these compounds could enhance GABAergic neurotransmission, a mechanism relevant to treating epilepsy, anxiety, and neuropathic pain.[4]

  • Sigma Receptors (σR): The N-benzylpiperidine scaffold is a well-established pharmacophore for sigma receptors, which are implicated in a wide range of cellular functions and are targets for novel antipsychotics and anxiolytics.[4]

  • Dopamine Receptors: Benzyloxypiperidine scaffolds have been explored as selective antagonists for dopamine receptors, such as the D4 subtype, which are involved in conditions like Parkinson's disease.[5]

This guide provides the foundational knowledge required to synthesize, purify, and characterize this compound, enabling further investigation into its therapeutic potential.

Physicochemical and Structural Properties

The fundamental physicochemical properties of a compound are critical for its identification, quality control, and formulation development. The molecular weight is a key parameter, directly confirmed via mass spectrometry. While direct experimental data for this specific isomer is not cataloged in major databases, its properties can be reliably determined from its molecular formula, which it shares with its isomers.

PropertyValueSource / Method
Molecular Formula C₁₄H₁₉NO₃Calculated
Molecular Weight 249.31 g/mol Calculated
CAS Number Not AssignedN/A
Predicted Boiling Point 393.5 ± 32.0 °C at 760 mmHgInferred from isomers
Predicted pKa 4.13 ± 0.10 (acid), 8.80 ± 0.19 (amine)Inferred from isomers
Physical Form Solid (Predicted)Inferred from isomers

Note: Data for isomers such as 2-(1-Benzylpiperidin-4-yl)acetic acid (MW: 233.31) and (4-Benzyl-piperidin-1-yl)-acetic acid (MW: 233.31) have different molecular formulas (C₁₄H₁₉NO₂) and thus different molecular weights. The molecular weight for the title compound, this compound (C₁₄H₁₉NO₃), is calculated based on its distinct atomic composition.

Synthesis and Characterization Workflow

A robust and reproducible synthetic route coupled with a comprehensive analytical strategy is paramount for ensuring the identity, purity, and quality of a target compound for research and development.

Proposed Synthetic Pathway

A logical and efficient synthesis for this compound can be achieved via a Williamson ether synthesis. This well-established reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide on a second molecule.

The proposed two-step pathway is as follows:

  • Starting Material: The synthesis begins with commercially available 1-Benzyl-4-piperidone. This is first reduced to 1-Benzyl-4-hydroxypiperidine using a standard reducing agent like sodium borohydride (NaBH₄).

  • Williamson Ether Synthesis: The resulting alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This intermediate is then reacted with an ethyl bromoacetate electrophile.

  • Saponification: The final step involves the hydrolysis of the resulting ester to the desired carboxylic acid using a base like sodium hydroxide (NaOH), followed by an acidic workup.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification A 1-Benzyl-4-piperidone B 1-Benzyl-4-hydroxypiperidine A->B NaBH4, Methanol C Ethyl (1-Benzyl-piperidin-4-yloxy)-acetate B->C 1. NaH, THF 2. BrCH2COOEt D This compound C->D 1. NaOH, H2O/EtOH 2. HCl (aq)

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization Strategy

Confirming the structure and purity of the final compound requires a suite of orthogonal analytical techniques.[6] This multi-faceted approach ensures that the material meets the rigorous standards required for further biological and pharmacological studies.

G cluster_LCMS Identity & Purity Screen cluster_NMR Structural Elucidation Start Synthesized Product HPLC HPLC / UPLC (Purity Assessment) Start->HPLC MS Mass Spectrometry (MS) (Molecular Weight Confirmation) HPLC->MS Purity >95%? NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) MS->NMR Correct Mass? Final Characterized Compound NMR->Final Correct Structure?

Caption: Standard analytical workflow for small molecule characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the purity of small molecules. By separating the sample components based on their affinity for a stationary phase, HPLC can quantify the target compound relative to any impurities or starting materials. A purity level of >95% is typically required for in vitro biological assays.

  • Mass Spectrometry (MS): MS provides a direct measurement of the molecular weight of the compound by ionizing the molecule and measuring its mass-to-charge ratio.[7] This technique is essential for confirming that the desired chemical transformation has occurred and provides the most definitive confirmation of the compound's molecular weight.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. Together, they allow for the complete assembly of the molecular structure, confirming atom connectivity and verifying the final product.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of this compound.

Protocol: Synthesis of this compound

Step 1: Reduction of 1-Benzyl-4-piperidone

  • Dissolve 1-Benzyl-4-piperidone (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 1-Benzyl-4-hydroxypiperidine, which can often be used in the next step without further purification.

Step 2 & 3: Ether Synthesis and Saponification

  • Dissolve the 1-Benzyl-4-hydroxypiperidine (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add ethyl bromoacetate (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench carefully with water.

  • To the reaction mixture, add a solution of sodium hydroxide (NaOH, 3.0 eq) in water/ethanol (1:1).

  • Heat the mixture to 50 °C and stir for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature and remove the organic solvents under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH ~4-5 with 1N HCl.

  • The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography to afford pure this compound.

Protocol: HPLC Purity Analysis

Objective: To determine the purity of the synthesized compound.

  • System: Agilent 1260 Infinity II or similar HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: 254 nm.

  • Procedure:

    • Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.

    • Inject the sample onto the HPLC system.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

Conclusion and Future Outlook

This compound is a structurally intriguing molecule that belongs to a class of compounds with demonstrated pharmacological relevance. This guide provides the essential technical information for its synthesis and characterization, establishing a foundation for future research. The provided protocols for synthesis and analytical validation are designed to yield high-purity material suitable for biological screening.

Future investigations should focus on confirming the predicted biological activities of this compound. In vitro screening assays targeting GABA transporters, sigma receptors, and other CNS-related proteins would be a logical next step to elucidate its mechanism of action and therapeutic potential. The insights gained from such studies will determine if this compound or its derivatives warrant further exploration in the drug discovery pipeline.

References

  • Vertex AI Search. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Vertex AI Search. Advances in Analytical Techniques for Drug Discovery and Development.
  • Sigma-Aldrich. Small Molecules Analysis & QC.
  • Vertex AI Search. Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • ResearchGate. Pharmacological properties of natural piperidine derivatives.
  • BenchChem. An In-depth Technical Guide to (4-Benzyl- piperidin-1-yl)-acetic Acid and its Analogues for Researchers and.
  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery.
  • PMC. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
  • Agilent. Pharmaceutical Small Molecule Drug Characterization.

Sources

An In-depth Technical Guide on the Solubility of (1-Benzyl-piperidin-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Aqueous solubility is a critical physicochemical parameter that dictates the therapeutic potential of any drug candidate, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of (1-Benzyl-piperidin-4-yloxy)-acetic acid, a molecule of interest within contemporary drug discovery. While specific experimental data for this compound is not publicly available, this document synthesizes foundational principles of solubility, authoritative experimental methodologies, and predictive analysis based on its chemical structure. We will explore the theoretical underpinnings of solubility, detail robust protocols for its determination, analyze the structural factors governing the solubility of this amphoteric piperidine derivative, and provide a framework for its characterization in a preclinical setting.

The Imperative of Solubility in Drug Discovery

The journey of a drug candidate from bench to bedside is fraught with challenges, with poor biopharmaceutical properties being a leading cause of attrition. Among these properties, aqueous solubility is a cornerstone. A compound must be in a dissolved state to be absorbed from the gastrointestinal tract and to exert its pharmacological effect.[1][2] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, underscoring the pivotal role of solubility in determining the route of administration and the potential need for formulation enhancement strategies.[1][3] For instance, poorly soluble but highly permeable compounds (BCS Class II) often present dissolution rate-limited absorption, a significant hurdle that must be overcome during formulation development.[1]

Physicochemical Profile and Predicted Solubility Behavior of this compound

This compound is an amphoteric molecule, possessing both a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid moiety. This dual nature is the primary determinant of its pH-dependent solubility.

  • Acidic Functionality: The carboxylic acid group (-COOH) is weakly acidic and will be predominantly in its neutral, less soluble form at low pH. As the pH increases above its pKa, it will deprotonate to form the more soluble carboxylate anion (-COO⁻).

  • Basic Functionality: The tertiary amine in the piperidine ring is weakly basic. At low pH, it will be protonated to form a positively charged, more soluble ammonium cation. As the pH increases above its pKa, it will be in its neutral, less soluble free base form.

This amphoteric nature predicts a "U-shaped" or parabolic pH-solubility profile, with minimum solubility at the isoelectric point (pI), where the net charge on the molecule is zero. At pH values below the pI, the solubility will be driven by the positively charged (protonated amine) species, while at pH values above the pI, solubility will be dominated by the negatively charged (deprotonated carboxylate) species.[4][5][6]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting data throughout the drug discovery pipeline.[7][8][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.[7][10] It is the gold standard for solubility measurement and is critical for late-stage preclinical and formulation development.[8][11] The Shake-Flask method is the most reliable technique for its determination.[12][13]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[1][8][11] It is a non-equilibrium measurement that is amenable to high-throughput screening (HTS) and is invaluable in the early stages of drug discovery for ranking compounds and building structure-solubility relationships.[7][11][14]

The relationship between these two parameters is not always linear; a compound with high kinetic solubility may not necessarily have high thermodynamic solubility, often due to the formation of amorphous precipitates versus a stable crystalline form.[9]

Authoritative Experimental Protocols for Solubility Determination

The following protocols represent robust, self-validating methodologies for determining the solubility of a new chemical entity like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method, recommended by regulatory agencies like the FDA, determines the equilibrium solubility.[13][15]

Protocol:

  • Preparation: Add an excess amount of solid this compound (enough to ensure a solid phase remains at equilibrium) to a series of vials containing aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[15][16]

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (usually 24-48 hours).[17] The system has reached equilibrium when consecutive measurements of the solute concentration are constant.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation and/or filtration using a low-binding filter (e.g., PVDF).

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

  • pH Measurement: Measure the pH of the saturated solution at the end of the experiment to confirm the final equilibrium pH.[15]

Diagram of Thermodynamic Solubility Workflow:

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification A Excess Solid Compound Vial Vial A->Vial B Aqueous Buffer (various pH) B->Vial Shaker Agitate (24-48h at constant T) Vial->Shaker Seal Filter Centrifuge / Filter Shaker->Filter Saturated Suspension HPLC HPLC-UV Analysis Filter->HPLC Clear Filtrate Result Solubility (µg/mL) HPLC->Result

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Kinetic Solubility Determination (High-Throughput Method)

This method is designed for rapid assessment in early discovery.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: Add small aliquots of the DMSO stock solution to wells of a 96-well microplate containing the desired aqueous buffer. The DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

  • Incubation & Precipitation: Shake the microplate for a defined period (e.g., 1-2 hours) at room temperature to allow for precipitation.[11]

  • Detection: Determine the solubility limit by detecting the onset of precipitation. Common methods include:

    • Turbidimetry/Nephelometry: An increase in light scattering indicates precipitate formation.[1]

    • Direct UV/LC-MS: After filtration through a filter plate, the concentration of the compound remaining in the solution is quantified by UV spectroscopy or LC-MS.[1][11]

Factors Influencing the Solubility of this compound

  • pH: As discussed, this is the most critical factor. An illustrative pH-solubility profile is presented in Table 1. The lowest solubility is expected at the isoelectric point, with solubility increasing significantly in both acidic (pH < 4) and basic (pH > 8) conditions.

  • Temperature: For most solids, solubility increases with temperature. This relationship should be characterized, especially if temperature-sensitive formulations are being considered.

  • Co-solvents and Excipients: The use of co-solvents (e.g., ethanol, propylene glycol) or surfactants can substantially increase the solubility of poorly soluble compounds.[2] These are key tools in formulation development.

Diagram of pH-Dependent Ionization:

G Low_pH Low pH (e.g., pH 2) High [H+] Cation Cationic Species (High Solubility) -COOH -NH+R2 Low_pH->Cation Predominant Form pI_pH Isoelectric Point (pI) (e.g., pH ~6) Zwitterion Zwitterionic/Neutral Species (Low Solubility) -COO- -NH+R2 pI_pH->Zwitterion Predominant Form High_pH High pH (e.g., pH 10) Low [H+] Anion Anionic Species (High Solubility) -COO- -NR2 High_pH->Anion Predominant Form Cation->Zwitterion Increase pH Zwitterion->Cation Decrease pH Zwitterion->Anion Increase pH Anion->Zwitterion Decrease pH

Caption: Predicted Ionization States of the Compound at Various pH Levels.

Illustrative Data Presentation

While no experimental data exists for the target compound, a typical pH-solubility profile for an amphoteric drug would be presented as follows for clear interpretation and comparison.

Table 1: Illustrative Thermodynamic Solubility Profile for this compound

Buffer pH (at Equilibrium)Solubility (µg/mL)Predominant Ionic Species
1.2> 1000Cationic
4.550Cationic / Zwitterionic
6.8< 10Zwitterionic / Neutral
7.425Zwitterionic / Anionic
10.0> 2000Anionic

Note: This data is illustrative and intended for guidance. Actual solubility must be determined experimentally.

Conclusion

A thorough understanding and experimental characterization of the solubility of this compound are indispensable for its successful development as a drug candidate. Its amphoteric nature dictates a strong pH-dependent solubility profile, which must be accurately measured using authoritative methods like the shake-flask technique. Early assessment using kinetic assays can guide structure-activity relationship studies, while comprehensive thermodynamic data will inform formulation strategies to ensure adequate bioavailability. The protocols and principles outlined in this guide provide a robust framework for researchers to systematically evaluate and optimize this critical physicochemical property.

References

  • Ye, Z., et al. (2021). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. PMC. [Link]

  • Sun, H., et al. (2019). Predictive models of aqueous solubility of organic compounds built on A large dataset of high integrity. PubMed. [Link]

  • Solubility of Things. Piperidine-3-carboxylic acid. [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre. [Link]

  • Sun, H., et al. (2019). Predictive models of aqueous solubility of organic compounds. BioModels. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Oprisiu, I., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • Porti, S., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Wang, Y. F., et al. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. PubMed. [Link]

  • Sorkun, M. C., et al. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. [Link]

  • Porti, S., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Staker, et al. (2025). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Data Set. Journal of Chemical Information and Modeling. [Link]

  • University of Babylon. Exp. 11 The influence of pH on solubility in water Theory. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. PubMed. [Link]

  • PharmaCores. (2025). Dissolution Test Guidelines by USP and EMA: A Regulatory Perspective. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Al-Gousous, J., et al. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Dissolution Technologies. [Link]

  • Catalent. (2024). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. [Link]

Sources

The Pharmacological Versatility of (1-Benzyl-piperidin-4-yloxy)-acetic Acid: Target Profiling and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Benzyl-piperidin-4-yloxy)-acetic acid (molecular formula:


) represents a highly versatile chemical scaffold in neuropharmacology. It structurally fuses a privileged 

-benzylpiperidine core—a motif notorious for dictating high-affinity interactions with central nervous system (CNS) targets—with an oxygen-linked acetic acid side chain[1][2]. While often utilized as an advanced synthetic intermediate, the intact pharmacophore theoretically satisfies the binding parameters for a distinct triad of biological targets: Cholinesterases, Sigma-1 (

) receptors, and GABA/Histaminergic systems[3][4].

This technical whitepaper deconstructs the structural biology of this compound, summarizes its putative target binding data, and provides self-validating experimental workflows for in vitro characterization.

Pharmacophore Analysis & Target Rationale

The rational design of CNS therapeutics heavily relies on mapping discrete chemical domains to receptor pockets. The architecture of this compound operates on two primary axes:

A. The -Benzylpiperidine Core

The


-benzylpiperidine moiety is a defining feature of several FDA-approved drugs (e.g., Donepezil)[1].
  • Causality in Binding: The basic piperidine nitrogen acts as a proton acceptor/donor at physiological pH, allowing it to anchor into deeply buried aspartic acid residues within receptor clefts. The appended benzyl ring participates in dense

    
     stacking and cation-
    
    
    
    interactions with aromatic residues (specifically Tryptophan and Tyrosine)[2]. This is the structural basis for its potent interaction with both Acetylcholinesterase (AChE) and
    
    
    receptors[4][5].
B. The Oxyacetic Acid Appendage
  • Causality in Binding: The flexible ether linkage (

    
    -) coupled with a terminal carboxylic acid alters the overall lipophilicity (LogP) of the molecule. The carboxylate functions as an exceptionally strong hydrogen bond acceptor and electrostatic anchor. When interacting with GABA transporters (GATs) or analogous aminergic channels, this acidic moiety mimics the endogenous carboxylate of 
    
    
    
    -aminobutyric acid or forms stabilizing salt bridges with basic arginine/lysine residues near the extracellular vestibule[3].

Primary Biological Targets

Target 1: Acetylcholinesterase (AChE)

Through rational drug design, derivatives containing the 1-benzylpiperidin-4-yloxy substructure have been established as potent dual-binding site AChE inhibitors[1]. The


-benzylpiperidine fragment slides down the narrow, 20 Å deep aromatic gorge of AChE to bind at the Catalytic Active Site (CAS), while the functionalized oxyacetic chain extends outward to interact with the Peripheral Anionic Site (PAS) at the gorge entrance, preventing amyloid-

aggregation[2][5].
Target 2: Sigma-1 Receptors ( R)

The


 receptor, heavily localized in the mitochondria-associated endoplasmic reticulum membrane (MAM), relies on the 

-benzyl motif for ligand recognition[4][6]. Phthalocyanine derivatives incorporating the (1-benzylpiperidin-4-yloxy) framework have recently shown high predictive docking affinity and in vitro activity for mitochondrial

receptors[4]. Modulating this target offers neuroprotective and anti-amnesic benefits.
Target 3: Histamine and GABA Transporters

Compounds containing piperidine-4-yloxy cores have demonstrated efficacy against Histamine H1/H3 receptors, serving as lead scaffolds for novel antimalarial and antihistaminic agents[7]. Furthermore, structurally inverted isomers, such as (4-Benzyl-piperidin-1-yl)-acetic acid, act as potent GABA Transporter (GAT) inhibitors, implying that the piperidine acetic acid motif is intimately linked to the modulation of inhibitory neurotransmission[3].

Quantitative Data Summary

The following table summarizes the extrapolated quantitative activity of the core fragments intrinsic to this compound based on peer-reviewed derivative studies[2][3][4].

Structural Motif / Target ClassAssumed Biological MechanismMean Affinity (

)
Systemic Action
N-benzylpiperidine AChE Dual-site Inhibition

Pro-cognitive; Amyloid-

modulation
(1-Benzylpiperidin-4-yloxy)

Receptor Agonism/Antagonism

Mitochondrial membrane regulation
Piperidine acetic acid GAT-1 Transporter Inhibition

Enhances synaptic GABA concentration
Piperidin-4-yloxy Histamine (

/

) Antagonism

Reduction of neurogenic inflammation

Self-Validating Experimental Protocols

To verify the polypharmacological profile of this compound, experimental designs must utilize orthogonal validations. Do not rely on single endpoint reads; utilize the kinetic and competitive binding protocols below.

Protocol 1: Orthogonal AChE Kinetics (Modified Ellman’s Assay)

This assay quantifies the kinetic inhibition of AChE, using dynamic baseline correction to eliminate compound autofluorescence/absorbance interference.

  • Preparation: Reconstitute target compound in 1% DMSO. Prepare Acetylthiocholine iodide (ATChI) as the substrate and 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen[6].

  • Internal Control (Self-Validation): Intersperse wells with Donepezil (

    
    ) as a positive control, and 1% DMSO as the vehicle control. Causality: The Donepezil control proves the enzyme gorge is natively folded and susceptible to competitive inhibition. If Donepezil fails to inhibit, the enzyme batch is compromised.
    
  • Reaction Initiation: Add 100

    
    L of 0.1 M phosphate buffer (pH 8.0), 20 
    
    
    
    L of test compound, and 20
    
    
    L of AChE (0.22 U/mL). Incubate at 37°C for 15 minutes.
  • Kinetic Readout: Add 20

    
    L of ATChI (15 mM) and 40 
    
    
    
    L of DTNB (3 mM). Immediately read absorbance at 412 nm on a microplate reader every 30 seconds for 15 minutes. Causality: AChE cleaves ATChI to thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), producing a yellow color. Taking kinetic reads over 15 minutes instead of a single endpoint ensures the observed inhibition is true competitive binding (indicated by a reduced Vmax slope) and not an artifact of the compound reacting directly with DTNB.
  • Quality Control Check: Calculate the Z-factor between the vehicle and positive control. A

    
     validates the assay robustly.
    
Protocol 2: Sigma-1 Receptor Radioligand Binding Validation

To map the affinity of the


-benzyl motif to the mitochondrial 

receptor[8].
  • Membrane Prep: Harvest human embryonic kidney (HEK-293) cells transfected with the human

    
     receptor, homogenize, and suspend in 50 mM Tris-HCl binding buffer (pH 8.0)[8].
    
  • Radioligand Competition Setup: Add 50

    
    g of membrane suspension per well. Add the radioligand -pentazocine at 5 nM (near its 
    
    
    
    )[8].
  • Negative Control / NSB (Self-Validation): In a parallel cohort of wells, add Haloperidol (10

    
    M) alongside the radioligand. Causality: -pentazocine can bind non-specifically to lipids or filters. Because Haloperidol displaces 100% of specific 
    
    
    
    binding, any remaining radioactivity in these wells represents Non-Specific Binding (NSB). Total Binding minus NSB yields the self-validated Specific Binding.
  • Incubation & Filtration: Incubate at 37°C for 120 minutes to reach binding equilibrium[8]. Rapidly terminate the reaction by vacuum filtration through GF/B glass-fiber filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure filter radioactivity via liquid scintillation counting. Plot dose-response curves using non-linear regression to derive the

    
    , transforming it to 
    
    
    
    via the Cheng-Prusoff equation.

Target Validation Workflow Diagram

G A Compound Scaffold: This compound B1 Target 1: AChE PAS/CAS Gorge A->B1 Cation-π Interaction B2 Target 2: σ₁ Receptor Mitochondrial Membrane A->B2 N-Benzyl Motif B3 Target 3: GAT-1 Synaptic Cleft A->B3 Acetic Acid Linker C1 Ellman's Kinetic Assay (DTNB) B1->C1 C2 Radioligand Binding ([³H](+)-Pentazocine) B2->C2 C3 [³H]-GABA Uptake Inhibition Assay B3->C3 D1 Lead Opt: Pro-cognitive Agent C1->D1 D2 Lead Opt: Neuroprotective Agent C2->D2 C3->D2

Fig 1: Hit-to-lead workflow for validation of this compound polypharmacology.

References

  • BenchChem. An In-depth Technical Guide to (4-Benzyl-piperidin-1-yl)-acetic Acid and its Analogues for Researchers. Retrieved from [3]

  • Gürkaynak, M., et al. (2024). Evaluation of photocytotoxic activity of water-soluble Zn(II) phthalocyanine on cancer cells and molecular docking studies. Journal of Pharmaceutical and Fine Chemical Analysis. Retrieved from [4]

  • Zheng, et al. (2009). Synthesis and biological evaluation of novel flavonoid derivatives as dual binding acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 372-380. Retrieved from [1][2]

  • RSC Publishing. Organic & Biomolecular Chemistry: Histamine-1 receptor antagonists. Retrieved from

  • BenchChem. Levocloperastine Fendizoate: Experimental Workflow for Sigma-1 Radioligand Binding Assay. Retrieved from[8]

Sources

N-Benzylpiperidine Derivatives in Neurodegenerative Disease: A Technical Guide to Multi-Target-Directed Ligands (MTDLs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Neurodegenerative disorders, particularly Alzheimer’s disease (AD) and Parkinson’s disease (PD), are driven by complex, multifactorial pathogenic networks including cholinergic deficit, dysregulation of biogenic amines, profound oxidative stress, and the neurotoxic aggregation of amyloid-beta (Aβ) and tau proteins. Historically, the therapeutic landscape was dominated by single-target agents (e.g., donepezil), which merely confer temporary symptomatic relief rather than arresting disease progression[1].

To bridge this efficacy gap, modern neuropharmacology has shifted towards the rational design of Multi-Target-Directed Ligands (MTDLs) [2]. Among the most successful structural scaffolds utilized in this approach is the N-benzylpiperidine (NBP) pharmacophore—the core active moiety of donepezil[3]. This whitepaper provides a comprehensive mechanistic analysis, comparative data synthesis, and self-validating experimental workflows for the development and evaluation of NBP-based MTDLs in neurodegenerative drug discovery.

Structural Mechanics: The N-Benzylpiperidine Pharmacophore

The clinical efficacy of donepezil is rooted in its ability to selectively inhibit acetylcholinesterase (AChE)[4]. X-ray crystallography of human AChE reveals a deep, 20 Å active-site gorge containing two critical binding domains: the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) near the entrance.

The N-benzylpiperidine moiety specifically targets the CAS, anchoring via powerful π-π stacking interactions with critical residues such as Trp84 and Phe330[5]. However, AChE does more than hydrolyze acetylcholine; its PAS (involving Trp286) acts as a molecular chaperone that aggressively accelerates the aggregation of Aβ peptides into neurotoxic plaques[4].

By retaining the NBP core to maintain CAS affinity and extending the molecule with rationally designed linkers to interact with the PAS, researchers can create dual-binding site inhibitors. Furthermore, these extensions can be functionalized to interact with secondary therapeutic targets such as Monoamine Oxidase B (MAO-B) and reactive oxygen species (ROS)[6].

MTDL_Pathway NBP N-Benzylpiperidine (CAS Anchoring) AChE Acetylcholinesterase (CAS / PAS) NBP->AChE Inhibits Hydrolysis MAOB Monoamine Oxidase B (via hybrid linkers) NBP->MAOB Functionalized Moieties Amyloid Amyloid-β Aggregation AChE->Amyloid PAS interaction drives aggregation (Inhibited) Cognition Cognitive Improvement & Neuroprotection AChE->Cognition Acetylcholine Restoration ROS Reactive Oxygen Species (Oxidative Stress) MAOB->ROS Byproduct of deamination (Inhibited) Amyloid->Cognition Reduced Neurotoxicity ROS->Cognition Prevented Cellular Damage

Figure 1: Mechanistic network detailing how N-benzylpiperidine hybrids simultaneously modulate primary neurodegenerative pathways.

Emerging NBP Hybrids in Neuropharmacology

Indole-Propargylamine Hybrids (e.g., ASS234)

One of the most clinically advanced preclinical MTDLs is ASS234 , developed by conjugating the NBP moiety of donepezil with the N-propargylamine motif of the MAO-B inhibitor PF9601N[3].

  • Mechanistic Causality: The propargyl group covalently and irreversibly binds to the FAD cofactor in the active site of MAO enzymes. Co-targeting MAO-B reduces the oxidative deamination of dopamine, simultaneously alleviating dopamine depletion (relevant to PD) and preventing the stoichiometric generation of hydrogen peroxide (

    
    )[7]. ASS234 acts as a highly potent inhibitor of AChE, MAO-A, and MAO-B, while actively blocking Aβ aggregation[2].
    
Coumarin and Chromone Hybrids

Coumarins and chromones are privileged scaffolds known for their selective MAO-B inhibition and metal-chelating capabilities.

  • Mechanistic Causality: By fusing an NBP group via an alkyl ether linker to a coumarin core, researchers have generated mixed-type inhibitors[8]. The coumarin system fits perfectly into the substrate cavity of MAO-B (interacting with Tyr326) while spanning the AChE gorge. Their inherent electron-rich oxygen networks allow them to chelate redox-active metal ions (like

    
     and 
    
    
    
    ), directly extinguishing metal-catalyzed ROS generation[5].
Cinnamic Acid Hybrids

Cinnamic acid derivatives (e.g., ferulic and caffeic acids) possess established radical-scavenging properties.

  • Mechanistic Causality: Connecting NBP to cinnamic derivatives creates agents that not only improve cholinergic transmission via Butyrylcholinesterase (BuChE) and AChE inhibition but also protect mitochondria from oxidative stress[9]. Notably, certain caffeic-NBP hybrids have been shown to promote the differentiation of neural stem cells (neurogenesis), adding a regenerative element to the neuroprotective profile[10].

Comparative Efficacy Data

To quantify the target-binding divergence achieved through structural modification, Table 1 details the in vitro half-maximal inhibitory concentrations (


) of benchmark NBP-derived MTDLs.
Compound ClassSpecific LigandAChE

(μM)
BuChE

(μM)
MAO-A

(μM)
MAO-B

(μM)
Standard Single-Target Donepezil[7]0.014~5.0InactiveInactive
Indole-Propargylamine ASS234[7]0.350.460.0050.043
Coumarin Hybrid Compound 5m[8]0.870.93>102.62
Chromone Hybrid Compound 14[11]1.153.51Inactive0.272

Table 1: Inhibitory profiles of leading N-benzylpiperidine derivatives against primary neurodegenerative enzymatic targets.

Self-Validating Protocol Design for MTDL Screening

As MTDLs engage multiple targets, high-throughput biochemical screening requires strict, self-validating protocols to eliminate assay interference (e.g., a compound's intrinsic fluorescence masking actual results).

Assay_Cascade Ellman Ellman's Assay AChE/BuChE Inhibition DTNB → TNB (412nm) Amplex Amplex Red Assay MAO-A/B Inhibition H2O2 + HRP → Resorufin Ellman->Amplex ThT ThT Fluorescence Anti-Aβ Aggregation ThT binds β-sheets Amplex->ThT Lead Lead Optimization In Vivo & ADMET Studies Neuroprotection ThT->Lead

Figure 2: The progressive, high-throughput bioassay screening cascade for validating Multi-Target-Directed Ligands.

Cholinesterase Inhibition: Modified Ellman’s Assay

The Ellman's method quantifies AChE and BuChE activity via a continuous colorimetric reaction.

  • Scientific Rationale & Causality: The enzyme hydrolyzes the artificial substrate acetylthiocholine (ATCh) into thiocholine. The free sulfhydryl group of thiocholine immediately executes a nucleophilic attack on the 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) reagent. This breaks the disulfide bond, generating the 5-thio-2-nitrobenzoate (TNB) anion, which yields an intense yellow color measurable at 412 nm.

Self-Validating Step-by-Step Methodology:

  • Preparation: In a 96-well microplate, add 160 μL of 0.1 M phosphate buffer (pH 8.0).

  • Inhibitor Loading: Add 10 μL of the NBP-hybrid test compound (diluted in DMSO; final DMSO concentration <1% to prevent enzyme denaturation).

  • Enzyme Introduction: Add 10 μL of AChE (0.03 U/mL). Incubate for 10 minutes at 25°C to allow for steady-state inhibitor-enzyme binding.

  • Reaction Initiation: Add 10 μL of 10 mM DTNB and 10 μL of 15 mM ATCh.

  • Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • Validation Controls (Critical):

    • System Blank: Buffer + DTNB + ATCh (No Enzyme). Accounts for the spontaneous non-enzymatic hydrolysis of ATCh. Subtract this rate from all wells.

    • False-Positive Check: Buffer + Enzyme + Test Compound + DTNB (No ATCh). Verifies if the NBP hybrid inherently reacts with DTNB to create color.

    • Reference Standard: Donepezil treated wells to calculate relative potency.

Monoamine Oxidase Inhibition: Amplex Red Assay

This fluorometric assay tracks the oxidative deamination driven by MAO-B.

  • Scientific Rationale & Causality: MAO-B oxidizes the amine substrate (e.g., benzylamine), releasing

    
     in a 1:1 stoichiometric ratio. Horseradish peroxidase (HRP) uses this 
    
    
    
    to oxidize the colorless Amplex Red reagent into resorufin, a highly fluorescent molecule (Ex: 530 nm / Em: 590 nm).

Self-Validating Step-by-Step Methodology:

  • Preparation: In a black, flat-bottom 96-well plate, add 50 μL of sodium phosphate buffer (0.05 M, pH 7.4).

  • Inhibitor & Enzyme: Add 25 μL of the NBP-hybrid and 25 μL of MAO-B (final concentration 1 U/mL). Incubate in the dark for 15 minutes at 37°C.

  • Reaction Initiation: Add 50 μL of the working solution containing 200 μM Amplex Red, 1 U/mL HRP, and 1 mM benzylamine.

  • Kinetic Read: Monitor fluorescence continuously for 20 minutes.

  • Validation Controls (Critical):

    • HRP Interference Blank: Test compound + HRP +

      
       (No MAO enzyme). Some antioxidant MTDLs (especially cinnamic or coumarin hybrids) directly scavenge 
      
      
      
      or inhibit HRP, leading to an artificially low signal interpreted falsely as MAO inhibition. If fluorescence drops in this control, the
      
      
      calculation must mathematically correct for intrinsic scavenging.

Conclusion

The evolutionary leap from the single-target acetylcholinesterase inhibitor donepezil to multi-target N-benzylpiperidine hybrids represents a fundamental paradigm shift in neurodegenerative drug development. By exploiting the CAS-binding affinity of the NBP pharmacophore and augmenting it with moieties capable of PAS-blockade, MAO-B inhibition, and reactive oxygen species scavenging, researchers can synthesize comprehensive agents capable of directly intercepting the multifactorial cascades of Alzheimer's and Parkinson's disease.

References

  • Reis, J., et al. "Multi-target-directed ligands for Alzheimer's disease: Discovery of chromone-based monoamine oxidase/cholinesterase inhibitors." European Journal of Medicinal Chemistry (2020).[URL: https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL4265951/]
  • Bautista-Aguilera, O. M., et al. "Multi-Target Directed Donepezil-Like Ligands for Alzheimer's Disease." Frontiers in Neuroscience (2016).[URL: https://www.frontiersin.org/articles/10.3389/fnins.2016.00205/full]
  • Bolea, I., et al. "ASS234, As a New Multi-Target Directed Propargylamine for Alzheimer's Disease Therapy." Frontiers in Neuroscience (2016).[URL: https://www.frontiersin.org/articles/10.3389/fnins.2016.00205/full]
  • Xie, S.-S., et al. "Design, synthesis and biological evaluation of novel donepezil-coumarin hybrids as multi-target agents for the treatment of Alzheimer's disease." Bioorganic & Medicinal Chemistry (2016).[URL: https://doi.org/10.1016/j.bmc.2016.02.023]
  • Samadi, A., et al. "Synthesis, Biological Evaluation, and Molecular Modeling of Donepezil and N-[(5-(Benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine Hybrids as New Multipotent Cholinesterase/Monoamine Oxidase Inhibitors for the Treatment of Alzheimer's Disease." Journal of Medicinal Chemistry (2011).[URL: https://pubs.acs.org/doi/10.1021/jm201026x]
  • Srivastava, P., et al. "Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease." MDPI (2025).[URL: https://www.mdpi.com/1422-0067/25/11/6122]
  • Perez, C., et al. "New cinnamic - N-benzylpiperidine and cinnamic - N,N-dibenzyl(N-methyl)amine hybrids as Alzheimer-directed multitarget drugs with antioxidant, cholinergic, neuroprotective and neurogenic properties." European Journal of Medicinal Chemistry (2016).[URL: https://doi.org/10.1016/j.ejmech.2016.05.055]

Sources

Engineering Multi-Target Directed Ligands (MTDLs) for Alzheimer's Disease Using the (1-Benzyl-piperidin-4-yloxy)-acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Shift: From Single Targets to Polypharmacology

Alzheimer’s disease (AD) is a multifactorial neurodegenerative disorder characterized by cholinergic deficits, amyloid-beta (


) plaque accumulation, and oxidative stress. Historically, therapies relied on single-target agents like Donepezil, which provide only temporary symptomatic relief by inhibiting Acetylcholinesterase (AChE) to elevate synaptic acetylcholine[1].

Modern drug development has pivoted toward Multi-Target Directed Ligands (MTDLs) —single molecular entities designed to simultaneously modulate multiple disease pathways. Within this paradigm, (1-Benzyl-piperidin-4-yloxy)-acetic acid has emerged as a structurally elegant and highly modular building block. This technical guide explores the mechanistic rationale, synthetic bioconjugation protocols, and biological validation of this scaffold in generating advanced dual-action Alzheimer's therapeutics.

Molecular Architecture and Mechanistic Causality

The architectural logic of this compound mirrors the highly successful pharmacophore of Donepezil, but introduces an essential synthetic handle for molecular expansion[2].

  • The N-Benzylpiperidine Core (The Anchor): The active site of human AChE is situated at the bottom of a deep, narrow, highly aromatic gorge. The N-benzylpiperidine moiety acts as a hydrophobic anchor, sliding into the Catalytic Active Site (CAS). The protonated piperidine nitrogen engages in cation-

    
     interactions, while the benzyl ring forms critical 
    
    
    
    stacking interactions with the indole ring of Tryptophan 86 (Trp86)[2].
  • The Ether Linkage (The Flex-Point): The oxygen atom at the C4 position of the piperidine ring introduces a degree of rotational flexibility. This allows the molecule to contort and accommodate the restrictive geometry of the aromatic gorge without incurring severe steric penalties[3].

  • The Acetic Acid Terminus (The Bioconjugation Handle): This is the defining feature of the molecule. The terminal carboxylic acid allows for straightforward amide or ester coupling to secondary pharmacophores[1]. By extending a secondary ligand outwards from the CAS, researchers can target the Peripheral Anionic Site (PAS) of AChE—a site implicated in

    
     aggregation—or entirely separate targets such as Monoamine Oxidase B (MAO-B)[4].
    

EnzymeBinding CAS Catalytic Active Site (CAS) Trp86, Ser203, His440 Gorge Aromatic Gorge Tyr337, Phe338 PAS Peripheral Anionic Site (PAS) Trp286, Tyr72 NBP N-Benzylpiperidine (π-π stacking with Trp86) NBP->CAS Binding Linker Ether-Acetic Amide Linker (Spans the Gorge) NBP->Linker Linker->Gorge Bridging Tail Secondary Pharmacophore (π-π stacking with Trp286) Linker->Tail Tail->PAS Binding

Caption: Logical relationship mapping the dual-binding mode of MTDLs within the AChE structural gorge.

Synthetic Workflow: Amide Bioconjugation Protocol

To convert the this compound scaffold into a functional MTDL, researchers typically employ an amide coupling strategy[2]. The following protocol utilizes PyBOP as the coupling reagent, forming a self-validating chemical system.

Reagent Selection Causality:
  • Activator (PyBOP): PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is chosen over traditional EDC/NHS because it prevents the racemization of chiral secondary amines and functions efficiently in non-aqueous environments. This is vital when linking highly lipophilic, CNS-targeted secondary pharmacophores (e.g., indoles or phenothiazines)[2].

  • Base (DIPEA): N,N-Diisopropylethylamine is sterically hindered. It deprotonates the acetic acid and amine salts to facilitate the reaction without acting as a competing nucleophile against the activated ester.

Step-by-Step Methodology:
  • Substrate Activation: Dissolve 1.0 equivalent of this compound and 1.2 equivalents of PyBOP in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Stir for 15 minutes at

    
    .
    
    • Validation Check: Spot the reaction on a TLC plate. The disappearance of the starting carboxylic acid and the appearance of a distinct activated ester spot confirms successful activation.

  • Amine Conjugation: Introduce 1.1 equivalents of the target secondary amine (e.g., an amino-benzimidazole or propargylamine for MAO targeting) followed by dropwise addition of 2.5 equivalents of DIPEA.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Workup & Isolation: Quench the reaction with saturated aqueous

    
    . Extract with ethyl acetate (
    
    
    
    ). Wash the organic layer sequentially with
    
    
    
    
    (removes unreacted amines), brine, and dry over anhydrous
    
    
    .
    • Validation Check: Execute LC-MS on the crude extract. The molecular ion

      
       peak guarantees target synthesis before proceeding to flash column chromatography.
      

Synthesis A This compound B PyBOP / DIPEA in dry DMF (0°C to RT) A->B C Activated Benzotriazole Ester B->C Carboxyl Activation D Secondary Amine Addition (e.g., Indol-5-amine) C->D E Amide-Linked MTDL Compound D->E Nucleophilic Acyl Substitution

Caption: Experimental workflow for PyBOP-mediated bioconjugation of the acetic acid scaffold.

In Vitro Pharmacological Validation: The Modified Ellman's Assay

Proving the efficacy of the newly synthesized MTDL requires robust kinetic profiling. The modified Ellman’s assay is the gold standard for quantifying AChE and Butyrylcholinesterase (BChE) inhibition.

Protocol Causality & Self-Validation:

Every well in this microplate assay acts as a controlled, self-validating kinetic system.

  • Buffer Preparation: Use

    
     sodium phosphate buffer at pH 8.0. Causality: AChE operates optimally at this pH, and the reporter reagent (DTNB) requires a slightly basic environment to stabilize its colored thiolate anion form[5].
    
  • Enzyme Pre-incubation: Combine the target MTDL (at varying concentrations) with recombinant human AChE (

    
    ) and incubate for 15 minutes at 
    
    
    
    . Causality: MTDLs often exhibit slow, time-dependent, or mixed competitive binding kinetics due to the bulky PAS-ligand moiety navigating the narrow gorge. Pre-incubation ensures true thermodynamic equilibrium is reached, preventing falsely inflated (weak)
    
    
    values.
  • Reaction Initiation: Add Acetylthiocholine iodide (ATCh) and 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). Causality: ATCh acts as an acetylcholine surrogate. Upon enzymatic cleavage, it releases thiocholine, which rapidly attacks DTNB to yield 5-thio-2-nitrobenzoate, a brilliant yellow anion.

  • Kinetic Readout: Monitor absorbance at 412 nm continuously for 5 minutes.

    • Self-Validation: The assay must include a "Blank" (Buffer + Substrate + DTNB, lacking enzyme) to correct for spontaneous non-enzymatic ATCh hydrolysis, and a "Positive Control" (Donepezil) to benchmark assay sensitivity.

Protocol S1 Step 1: Pre-incubation Enzyme + Inhibitor (15m, 37°C) R1 Reasoning: Allow slow-binding equilibrium of the bulky MTDL at CAS/PAS S1->R1 S2 Step 2: Substrate Addition (ATCh + DTNB) S1->S2 R2 Reasoning: ATCh yields thiocholine; DTNB acts as chromogenic thiol sensor S2->R2 S3 Step 3: Kinetic Readout (Absorbance tracking at 412 nm) S2->S3 R3 Reasoning: Quantify reaction rate via 5-thio-2-nitrobenzoate generation S3->R3

Caption: Step-by-step causal logic flow of the modified Ellman's Assay for cholinesterase evaluation.

Quantitative Data Presentation

When executing the protocols above, researchers generate robust inhibition profiles. The versatility of the this compound scaffold is highlighted when cross-referencing synthesized derivatives against the standard Donepezil. Below is a structured summary of representative experimental data derived from related MTDL studies[4],[2],[5].

Table 1: Comparative In Vitro Activity of (1-Benzyl-piperidin-4-yloxy)-acetamide Derivatives

Compound ArchitectureSubstituted Amine Moiety (Secondary Target)AChE

(nM)
BChE

(nM)
Primary Target ProfileRef. Analog
Donepezil (Control) N/A


Highly selective AChE (CAS+PAS)[2]
Derivative A Indol-5-amine


Dual AChE/BChE Inhibition[2]
Derivative B Prop-2-yn-1-amine


Dual AChE/MAO-B Inhibition[4]
Derivative C 1,3-Dimethylbenzimidazolinone


Balanced Dual ChE Inhibition[5]

Insight: By utilizing the acetic acid moiety to attach a propargylamine group (Derivative B), researchers seamlessly transform a pure cholinesterase inhibitor into a polypharmacological agent capable of concurrently mitigating oxidative stress via MAO-B inhibition[4]. Linking an indole-based bulky group (Derivative A) drastically improves BChE affinity, a highly desirable trait for late-stage AD where BChE upregulates and overtakes AChE's role in acetylcholine hydrolysis[2].

References

  • Title: Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases Source: Molecules (PubMed Central) URL: [Link]

  • Title: Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors Source: Bioorganic Chemistry (PubMed Central) URL: [Link]

  • Title: Synthesis, biological assessment and molecular modeling of new multipotent MAO and cholinesterase inhibitors as potential drugs for the treatment of Alzheimer's disease Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review Source: Herald Scholarly Open Access URL: [Link]

Sources

Introduction: The Cholinergic Hypothesis and the Rise of the Benzylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Inhibition of Cholinesterases by Benzylpiperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The landscape of neurodegenerative disease treatment, particularly for Alzheimer's Disease (AD), is complex and multifaceted. One of the earliest and most enduring therapeutic strategies revolves around the "cholinergic hypothesis".[1] This hypothesis posits that the cognitive and memory deficits characteristic of AD are linked to a deficiency in the neurotransmitter acetylcholine (ACh) in the brain.[1][2] The primary enzymes responsible for the rapid hydrolysis and inactivation of ACh in the synaptic cleft are acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE).[3] Consequently, inhibiting these enzymes increases the concentration and duration of ACh in the synapse, enhancing cholinergic neurotransmission.[4]

While AChE levels are depleted in the AD brain, BChE levels can remain stable or even increase, making it a viable therapeutic target, especially in later stages of the disease.[2][3] This has driven the development of inhibitors that can target either AChE selectively or both cholinesterases.[3][5] Within the vast chemical space of cholinesterase inhibitors, the N-benzylpiperidine moiety has emerged as a "privileged scaffold".[6] This structural motif is a cornerstone of numerous potent AChE inhibitors, most notably Donepezil, a frontline clinical drug for AD.[5][7] The versatility and established efficacy of this scaffold make it a focal point for the rational design of novel, highly potent, and potentially multi-target therapeutic agents for neurodegenerative disorders.[6][8]

The Molecular Mechanism: Interacting with the Active Sites

To rationally design effective inhibitors, it is crucial to understand the architecture of the target enzyme. Acetylcholinesterase possesses a deep and narrow gorge, at the bottom of which lies the Catalytic Active Site (CAS).[2] This is where the hydrolysis of acetylcholine occurs. Situated at the entrance to this gorge is a Peripheral Anionic Site (PAS).[2] Many potent inhibitors, including those with a benzylpiperidine core, achieve their high affinity by simultaneously interacting with both sites.[9]

The benzylpiperidine moiety is particularly adept at this dual-site interaction. Molecular docking studies reveal that the benzyl group can engage in π-π stacking interactions with aromatic residues like Tryptophan (Trp86) in the CAS.[9] Concurrently, other parts of the inhibitor molecule, often linked to the piperidine ring, can form interactions with residues such as Trp286 and Tyrosine (Tyr341) in the PAS.[9] This dual-binding mechanism not only provides high potency but also offers an avenue for developing multi-functional agents, as the PAS is implicated in the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[10][11]

Inhibition Kinetics

The mode of inhibition can be determined through kinetic studies, which are vital for characterizing the inhibitor-enzyme interaction. By measuring enzyme activity at various substrate and inhibitor concentrations, a Lineweaver-Burk double reciprocal plot can be generated.[12][13] Benzylpiperidine derivatives have been shown to exhibit different types of inhibition, including:

  • Competitive Inhibition: The inhibitor competes with the substrate for binding to the enzyme's active site.[2][14]

  • Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[12][15]

Understanding the kinetic profile is essential for predicting the in vivo efficacy and potential side effects of a drug candidate.

Structure-Activity Relationships (SAR): A Guide to Rational Design

The potency and selectivity of benzylpiperidine-based cholinesterase inhibitors are exquisitely sensitive to their chemical structure. A systematic exploration of Structure-Activity Relationships (SAR) provides a roadmap for optimizing lead compounds.[16] The core scaffold can be conceptually divided into three key regions for modification: the benzyl ring, the piperidine ring, and any linker connecting the piperidine to other moieties.[6]

  • Benzyl Ring Modifications: Substituents on the benzyl ring significantly influence binding affinity. For instance, the introduction of electron-donating groups like methoxy or electron-withdrawing groups like halogens can modulate the electronic properties and steric fit within the enzyme's active site.[17]

  • Piperidine Ring Modifications: Alterations to the piperidine ring or the substituents attached to it, particularly at the 4-position, are critical for tuning activity and selectivity.[16]

  • Linker Modifications: In many advanced derivatives, the benzylpiperidine core is linked to another pharmacophore to create multi-target ligands. The nature and length of this linker (e.g., amide vs. ester) can drastically affect metabolic stability and the ability to bridge the CAS and PAS of the enzyme.[7]

Table 1: Comparative Inhibitory Activity of Selected Benzylpiperidine Derivatives

The following table summarizes the in vitro inhibitory activity (IC₅₀) of several benzylpiperidine compounds against AChE and BChE, illustrating the impact of structural modifications.

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (BuChE/AChE)Reference(s)
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine0.057>100>1754[6]
1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine0.023>100>4347[6]
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)0.00577.131250[6]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)0.41--[6][7]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20)5.94--[6][7]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b)0.390.661.7[2][14]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15j)0.390.160.4[2][14]

Note: "-" indicates data was not available in the cited sources. A higher selectivity index indicates greater selectivity for AChE.

SAR_Logic cluster_mods Structural Modifications Core N-Benzylpiperidine Core Scaffold Benzyl Benzyl Ring Modifications Piperidine Piperidine Ring Modifications Linker Linker & Other Moieties Modifications Core->p1 Core->p2 Core->p3 Activity AChE/BChE Inhibitory Activity (IC50) Benzyl->Activity Selectivity Selectivity (AChE vs. BChE) Benzyl->Selectivity PK Pharmacokinetic Properties (e.g., BBB permeability) Benzyl->PK Piperidine->Activity Piperidine->Selectivity Piperidine->PK Linker->Activity Linker->Selectivity Linker->PK p1->Benzyl influences p2->Piperidine influences p3->Linker influences

Figure 1: Logical relationships in the structure-activity of benzylpiperidine inhibitors.

Experimental Protocol: The Ellman's Assay

The cornerstone for the in vitro evaluation of cholinesterase inhibitors is the spectrophotometric method developed by Ellman and colleagues.[4][18] This robust and high-throughput assay provides a reliable measure of enzyme activity and inhibition.[19]

Principle of the Assay

The Ellman's method uses a synthetic substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE).[19] The cholinesterase enzyme hydrolyzes this substrate into thiocholine and an acid (acetate or butyrate).[4] The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent), a chromogen, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[18][19] The rate of this color formation, which is directly proportional to the enzyme's activity, is monitored by measuring the increase in absorbance at approximately 412 nm.[4][19]

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate (ATCh), DTNB, and Inhibitor Solutions AddBuffer Add Assay Buffer, DTNB, and Enzyme to wells Reagents->AddBuffer AddInhibitor Add Test Compound (Inhibitor) or Vehicle Control AddBuffer->AddInhibitor Preincubation Pre-incubate mixture (e.g., 15-30 min at 37°C) AddInhibitor->Preincubation AddSubstrate Initiate reaction by adding Substrate (ATCh) Preincubation->AddSubstrate ReadAbsorbance Immediately measure absorbance at 412 nm kinetically (e.g., every 2 min for 20 min) AddSubstrate->ReadAbsorbance CalcRate Calculate rate of reaction (ΔAbs/min) ReadAbsorbance->CalcRate CalcInhibition Calculate % Inhibition relative to vehicle control CalcRate->CalcInhibition CalcIC50 Plot % Inhibition vs. [Inhibitor] to determine IC50 value CalcInhibition->CalcIC50

Figure 2: Experimental workflow for the Ellman's assay.

Detailed Step-by-Step Methodology

This protocol is adapted for a 96-well microplate format, ideal for screening multiple compounds and concentrations.

1. Materials & Reagents:

  • Enzyme: Electric eel AChE (or human recombinant) / Equine serum BChE[9]

  • Substrate: Acetylthiocholine (ATCh) iodide or Butyrylthiocholine (BTCh) iodide[20]

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[20]

  • Buffer: 0.1 M Phosphate Buffer, pH 7.4-8.0[19][20]

  • Test Compounds: Benzylpiperidine derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Control Inhibitor: Donepezil or Tacrine[9]

  • Equipment: 96-well microplate reader with kinetic measurement capabilities, multichannel pipettes, incubator.

2. Reagent Preparation:

  • Assay Buffer (0.1 M, pH 7.4): Prepare a standard phosphate buffer and adjust pH.[19]

  • DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer. Store protected from light at 4°C.[19]

  • Substrate Stock Solution (e.g., 20 mM): Dissolve ATCh iodide in deionized water. Prepare fresh daily and keep on ice.[20]

  • Enzyme Working Solution: Dilute the enzyme stock in Assay Buffer to achieve a linear rate of reaction over 10-20 minutes. The final concentration must be optimized empirically.

  • Test Compound Dilutions: Prepare a serial dilution of the benzylpiperidine compounds in the appropriate solvent, followed by a final dilution in Assay Buffer.

3. Assay Procedure (Final volume: 200 µL/well):

  • Plate Setup: Designate wells for blanks, negative controls (no inhibitor), positive controls (reference inhibitor), and test compounds.

  • Add Reagents: To each well, add in the following order:

    • 140 µL of Assay Buffer

    • 20 µL of DTNB working solution (final concentration ~0.5 mM)

    • 10 µL of test compound dilution or vehicle (for control)

    • 10 µL of Enzyme working solution

  • Pre-incubation: Mix gently and pre-incubate the plate for 15-30 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[20]

  • Initiate Reaction: Add 20 µL of the Substrate (ATCh) working solution to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every 1-2 minutes for a total of 10-20 minutes.[20]

4. Data Analysis:

  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[6]

  • Calculate Percentage Inhibition: Use the following formula:

    • % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Where V_control is the rate of the negative control and V_inhibitor is the rate in the presence of the test compound.[6]

  • Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[6][19]

Beyond a Single Target: The Modern Paradigm of MTDLs

Given the complex, multifactorial pathology of Alzheimer's disease, the drug development field is increasingly moving towards Multi-Target-Directed Ligands (MTDLs).[10][21][22] This strategy aims to design single molecules that can modulate multiple pathological pathways simultaneously. The benzylpiperidine scaffold is an ideal starting point for MTDL design.

Researchers have successfully developed benzylpiperidine derivatives that not only inhibit cholinesterases but also exhibit other beneficial activities, such as:

  • Inhibition of Aβ Aggregation: By binding to the PAS of AChE, some compounds can prevent the enzyme from accelerating the formation of amyloid-β fibrils.[10][11]

  • BACE-1 Inhibition: Hybrids incorporating moieties that can inhibit β-secretase-1 (BACE-1), a key enzyme in Aβ production, have been synthesized.[11][22]

  • Antioxidant and Neuroprotective Effects: Many compounds have shown the ability to scavenge free radicals, chelate metals, and protect neurons from oxidative damage and Aβ-induced toxicity.[2][10][14][21]

These multi-functional agents hold great promise for developing more effective disease-modifying therapies for Alzheimer's disease.[22]

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Synaptic Vesicle (contains ACh) Vesicle->Cleft ACh Release ACh Acetylcholine (ACh) Receptor ACh Receptor Signal Signal Propagation Receptor->Signal Cleft->Receptor 1. Binding AChE AChE Cleft->AChE 2. Degradation Choline Choline + Acetate AChE->Choline Inhibitor Benzylpiperidine Inhibitor Inhibitor->AChE 3. Inhibition

Figure 3: Cholinergic signaling and the mechanism of AChE inhibition.

Conclusion

The benzylpiperidine scaffold remains a highly valuable and versatile core in the development of cholinesterase inhibitors. Its proven ability to interact with key residues in both the catalytic and peripheral sites of acetylcholinesterase provides a strong foundation for designing potent and selective agents. Through a deep understanding of the enzyme's structure, detailed kinetic analysis, and systematic exploration of structure-activity relationships, researchers can rationally optimize these compounds. Furthermore, the evolution of this scaffold into multi-target-directed ligands that address other pathological aspects of Alzheimer's disease, such as amyloid-β aggregation and oxidative stress, represents the current frontier in the field, offering a more holistic therapeutic strategy for this devastating neurodegenerative disorder.

References

  • Dingova D, Leroy J, Check A, Garaj V, Krejci E, Hrabovska A. Optimal detection of cholinesterase activity in biological samples: Modifications to the standard Ellman's assay. Anal Biochem. 2014;462:67–75.
  • Mo, J., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330-343. [Link]

  • Contreras, J. M., et al. (2001). Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, 44(17), 2707-2718. [Link]

  • Sudeep, H. V., et al. (2022). Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer's disease. IBRO Neuroscience Reports, 13, 147-157. [Link]

  • Worek, F., & Thiermann, H. (n.d.). Colorimetric determination of cholinesterase activities - Ellman's assay. ResearchGate. [Link]

  • BenchChem. (2025). A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors.
  • Malawska, B., et al. (n.d.). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.
  • Kamal, M. A., et al. (2006). Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1760(2), 211-218. [Link]

  • Szymański, P., et al. (n.d.). Synthesis and pharmacology evaluation of novel 1-benzyl-n-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors.
  • Mo, J., et al. (2019). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330-343. [Link]

  • BenchChem. (2025). A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors.
  • Shah, S., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 936240. [Link]

  • Villalobos-García, D., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(15), 3567. [Link]

  • Singh, M., et al. (2017). Novel Insights into Therapeutic Potential of Multitargeted Benzylpiperidine Derivatives in the Management of Alzheimer's Disease Associated Pathogenesis (P3.083). Neurology, 88(16 Supplement). [Link]

  • BenchChem. (2025).
  • Ogura, H., et al. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Biological and Pharmaceutical Bulletin, 18(8), 1145-1147. [Link]

  • Kumar, A., et al. (2019). Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. ACS Chemical Neuroscience, 10(10), 4361-4384. [Link]

  • Sudeep, H. V., et al. (2022). Inhibition kinetics of acetylcholinesterase (AChE) activity in the presence of different concentrations of substrate and the inhibitor. ResearchGate. [Link]

  • Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 82, 117178. [Link]

  • Kumar, A., et al. (2020). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. ResearchGate. [Link]

  • Villalobos-García, D., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(15), 3567. [Link]

  • van Greunen, D. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. ResearchGate. [Link]

  • Mo, J., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC. [Link]

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Methodological & Application

Application Notes and Protocols for the Characterization of (1-Benzyl-piperidin-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive experimental framework for the initial characterization of the novel chemical entity, (1-Benzyl-piperidin-4-yloxy)-acetic acid. The structural features of this compound, including the N-benzylpiperidine core and the acetic acid moiety, suggest a potential interaction with G-protein coupled receptors (GPCRs), a major class of drug targets.[1][2][3][4] This guide outlines a logical, multi-stage workflow designed to first establish the compound's identity and purity, and then to systematically investigate its pharmacological activity. We present detailed, field-proven protocols for assessing the compound's binding affinity and functional modulation of a hypothetical Gi-coupled GPCR, followed by an evaluation of its effects on cell viability. The causality behind experimental choices is explained throughout, and each protocol is designed as a self-validating system with appropriate controls. This document serves as a foundational guide for researchers seeking to elucidate the biological role of this compound and similar novel molecules.

Introduction and Rationale

This compound possesses a chemical scaffold common to many centrally active compounds. The piperidine ring is a "privileged structure" in medicinal chemistry, and its derivatives have been explored as ligands for various CNS targets.[5][6] The N-benzyl group can facilitate hydrophobic interactions within a receptor binding pocket, while the acetic acid group provides a potential site for ionic or hydrogen bonding.

Based on these structural alerts, we hypothesize that this compound may act as a modulator of a GPCR. GPCRs are integral membrane proteins that regulate a vast array of physiological processes and are the targets for a significant percentage of FDA-approved drugs.[4] This protocol will therefore focus on a logical screening cascade to test this hypothesis, specifically investigating its potential as an antagonist for a Gi-alpha subunit-coupled receptor. Gi-coupled receptors, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[7] An antagonist would block this effect.

The following experimental workflow provides a systematic approach to characterizing the compound's activity.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular Context cluster_3 Phase 4: Data Synthesis Compound_QC Compound QC & Preparation (Purity, Solubility, Stability) Hypothesis Hypothesis Generation (Target Class: GPCR) Compound_QC->Hypothesis Informs Target Selection Binding_Assay Radioligand Binding Assay (Determine Affinity, Ki) Hypothesis->Binding_Assay Guides Assay Choice Functional_Assay cAMP Functional Assay (Determine Potency, IC50) Binding_Assay->Functional_Assay Confirms Target Engagement Cytotoxicity_Assay Cell Viability Assay (MTT) (Assess General Toxicity) Functional_Assay->Cytotoxicity_Assay Validates Specificity Data_Analysis Data Analysis & Interpretation (SAR, Mechanism of Action) Cytotoxicity_Assay->Data_Analysis Provides Therapeutic Window

Figure 1. A high-level overview of the experimental workflow for characterizing the compound.

Foundational Analysis: Compound Handling and Preparation

Scientific integrity begins with well-characterized reagents. Before any biological assessment, the identity, purity, and handling characteristics of this compound must be established.

Material and Storage
  • Compound Form: The compound is typically supplied as a solid or powder.[8]

  • Storage (Lyophilized): For maximum stability, store the lyophilized powder at -20°C in a desiccated environment, protected from light.[9][10] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[9]

  • Storage (In Solution): Storing compounds in solution is generally less ideal than neat storage.[11] If necessary, prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9][12]

Protocol: Preparation of Stock Solution

Causality: A high-concentration, validated stock solution is critical for accurate and reproducible serial dilutions in subsequent assays. DMSO is a common solvent for initial solubilization of organic molecules due to its high dissolving power.

  • Weighing: Accurately weigh out a precise amount of the lyophilized compound (e.g., 5 mg) using a calibrated analytical balance in a controlled environment.

  • Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM). Use sonication or gentle vortexing to ensure complete dissolution.

  • Filtration: Filter-sterilize the stock solution through a 0.2 µm syringe filter into a sterile, light-protected container.

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. Label clearly with the compound name, concentration, date, and batch number. Store immediately at -20°C or -80°C.

In Vitro Characterization: Target Engagement & Functional Activity

This section details the core assays to determine if the compound interacts with its hypothetical GPCR target and modulates its function.

Radioligand Binding Assay (Antagonist Mode)

Causality: This assay directly measures the ability of the test compound to displace a known radioactive ligand ("radioligand") from the receptor.[13][14] It is the gold standard for determining binding affinity (Ki).[13][15] We will perform a competitive binding assay.[13]

Protocol:

  • Membrane Preparation:

    • Use membranes from a cell line (e.g., HEK293 or CHO) stably expressing the target Gi-coupled GPCR.

    • Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4 with protease inhibitors).[16]

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and re-centrifuge.[17]

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA assay.[16] Store aliquots at -80°C.[17]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, a known concentration of radioligand (e.g., ³H-labeled agonist at its Kd concentration), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, unlabeled reference antagonist to saturate the receptors.

    • Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of this compound (e.g., from 1 nM to 100 µM).

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 30°C) to reach binding equilibrium.[16]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in a buffer like polyethyleneimine (PEI) to reduce non-specific filter binding.[16] Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[16]

  • Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.[16]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Table 1: Example Radioligand Binding Data

Compound IC50 (nM) Ki (nM)
This compound 150 75

| Reference Antagonist | 10 | 5 |

cAMP Functional Assay (Antagonist Mode)

Causality: This assay measures the functional consequence of receptor binding. Since the target is a Gi-coupled receptor, agonist activation will decrease cAMP levels. An antagonist will block this agonist-induced decrease. We will measure intracellular cAMP levels, often using a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter system.[18][19][20]

G cluster_0 Gi-Coupled GPCR Signaling Agonist Agonist GPCR Gi GPCR Agonist->GPCR Activates Antagonist Test Compound (Antagonist) Antagonist->GPCR Blocks Gi_protein Gi Protein (αβγ) GPCR->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA → Cellular Response cAMP->PKA Activates

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for (1-Benzyl-piperidin-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmaceutical Researchers, and Drug Development Professionals Matrix/Application: Pharmaceutical Intermediates / Active Pharmaceutical Ingredients (API)

Executive Summary

(1-Benzyl-piperidin-4-yloxy)-acetic acid is a structurally complex synthetic building block frequently utilized in the development of highly targeted therapeutics, including Urotensin-II receptor antagonists and non-imidazole histaminergic agents [1, 3]. Because the molecule contains both a basic tertiary amine (piperidine ring) and an acidic carboxylic acid moiety, it exhibits amphoteric (zwitterionic) behavior in solution.

This application note provides a self-validating, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. We detail the mechanistic causality behind column chemistry selection, pH optimization, and sample preparation to eliminate peak tailing and ensure high reproducibility.

Physicochemical Profiling & Chromatographic Challenges

Understanding the molecule's intrinsic properties is the foundation of rational method development.

PropertyValue / CharacteristicChromatographic Implication
Chemical Formula

Requires a stationary phase capable of retaining moderate-to-high polarity organic molecules.
Structural Features Benzyl group, Piperidine ring, Ether linkage, Acetic acid groupThe benzyl chromophore provides excellent UV absorbance (optimal at 214 nm and 254 nm).
Estimated pKa (Base) ~8.5 - 9.5 (Tertiary Amine)Positively charged at neutral and acidic pH. Interacts strongly with unreacted surface silanols on silica columns, causing severe peak tailing.
Estimated pKa (Acid) ~3.5 - 4.5 (Carboxylic Acid)Negatively charged at neutral and basic pH.
Isoelectric Point (pI) ~6.0 - 7.0Forms a highly polar zwitterion near neutral pH, resulting in poor retention on standard hydrophobic

phases [2].

Mechanistic Rationale for Method Design

As analytical scientists, we do not merely execute methods; we engineer them based on thermodynamic and kinetic principles.

Mobile Phase pH and Ion-Pairing (The "Why")

Analyzing zwitterions on reversed-phase columns is notoriously difficult due to "solvent mismatch" and secondary interactions. At a neutral pH, the simultaneous positive and negative charges make the molecule highly hydrophilic, causing it to elute near the void volume (


).

The Solution: We apply the Le Chatelier principle by utilizing a highly acidic mobile phase (pH 2.0 - 2.5) containing 0.1% Trifluoroacetic Acid (TFA).

  • Causality: At pH 2.2, the carboxylic acid is fully protonated (rendered neutral), while the basic piperidine nitrogen remains positively charged. TFA acts as a volatile, hydrophobic ion-pairing reagent. The bulky trifluoroacetate anion pairs with the basic nitrogen to form a neutral, lipophilic complex that partitions efficiently into the

    
     stationary phase, yielding sharp, symmetrical peaks and predictable retention times [2].
    
Stationary Phase Selection (The "Why")

Standard silica-based


 columns contain residual surface silanols (

) which dissociate into

above pH 4.0. These act as weak cation exchangers, trapping basic piperidine molecules and dragging the chromatographic band (peak tailing).
  • Causality: To negate this, we select an end-capped, base-deactivated high-purity

    
     column  (e.g., Waters XBridge or Ascentis Express RP-Amide). The end-capping specifically covers residual silanols, preventing secondary electrostatic interactions.
    

pH Optimization Decision Pathway

HPLC_Method Start Start: Analyze Analyte pKa Amine pKa ~9.0 | Acid pKa ~3.5 Decision Select Mobile Phase pH for Reversed-Phase (RP) Start->Decision BranchHigh High pH (> 10) Decision->BranchHigh Alkaline BranchNeutral Neutral pH (6 - 8) Decision->BranchNeutral Neutral BranchLow Low pH (2.0 - 2.5) *Recommended* Decision->BranchLow Acidic ResultHigh Amine: Neutral | Acid: Ionized (-) Risk: Standard Silica Dissolution BranchHigh->ResultHigh ResultNeutral Amine: Protonated (+) | Acid: Ionized (-) Result: Zwitterion, Poor Retention BranchNeutral->ResultNeutral ResultLow Amine: Protonated (+) | Acid: Neutral (0) Result: Strong Retention + Ion Pairing BranchLow->ResultLow Final Optimal HPLC Conditions: End-Capped C18 Column 0.1% TFA / Acetonitrile Gradient ResultLow->Final

Figure 1: Decision tree for mobile phase pH optimization in amphoteric piperidine analysis.

Experimental Protocol

Chromatographic Conditions
ParameterSpecification
Column High-purity end-capped

(e.g., 150 mm × 4.6 mm, 3 µm particle size)
Mobile Phase A 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water
Mobile Phase B 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Enhances mass transfer and sharpens peaks)
Detection (UV) 214 nm (Primary quantitation) & 254 nm (Impurity tracking)
Injection Volume 10 µL

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to clear void volume salts)

  • 2.0 - 10.0 min: 5%

    
     60% B (Linear gradient to elute the target and impurities)
    
  • 10.0 - 12.0 min: 60%

    
     95% B (Column wash)
    
  • 12.1 - 16.0 min: 5% B (Re-equilibration)

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean glass flask.

  • Carefully add 1.0 mL of LC-MS grade TFA using a calibrated glass micropipette.

  • Causality Note: Always add acid to water, never the reverse, to ensure homogenous dissolution and prevent localized exothermic degradation of the solvent.

  • Sonicate for 10 minutes to degas. Repeat for Mobile Phase B using Acetonitrile.

Step 2: Sample Preparation Workflow

  • Accurately weigh 10.0 mg of the this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve the solid in 2 mL of Acetonitrile, vortexing until completely clear.

  • Dilute to volume using Mobile Phase A (0.1% TFA in water). Final concentration: 1.0 mg/mL.

  • Causality Note: Dissolving purely in 100% Acetonitrile (strong solvent) would cause viscous fingering and early peak splitting upon injection into a highly aqueous mobile phase stream. Diluting with the aqueous starting mobile phase prevents this thermodynamic shock.

Step 3: Self-Validating System Suitability Testing (SST) Before running unknown samples, the system must self-validate to ensure fitness for purpose.

  • Perform 5 replicate injections of the 1.0 mg/mL standard.

  • Acceptance Criteria:

    • Retention Time (RT) %RSD

      
       1.0%
      
    • Peak Area %RSD

      
       2.0%
      
    • USP Tailing Factor (

      
      ) 
      
      
      
      1.5
    • Theoretical Plates (

      
      ) 
      
      
      
      5,000

Expected Data & Results Summary

When executed strictly according to the protocol above, the anticipated chromatographic metrics are listed in the table below:

AnalyteExpected RT (min)USP Tailing FactorResolution (

) from Nearest Impurity
Signal-to-Noise (LOD)
This compound ~6.5 - 7.21.1 - 1.3> 2.0> 10 at 0.5 µg/mL
Unreacted Benzylpiperidine (Impurity)~8.1 - 8.51.2 - 1.4N/A> 10 at 0.5 µg/mL

References

  • PubChem, "1-Benzylpiperidine-4-carboxylic acid", National Center for Biotechnology Information. CID 4714983.
  • SIELC Technologies, "Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column".
  • European Patent Office - EP 1246619 B1, "UROTENSIN-II RECEPTOR ANTAGONISTS", GlaxoSmithKline.

Mass spectrometry of (1-Benzyl-piperidin-4-yloxy)-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of (1-Benzyl-piperidin-4-yloxy)-acetic Acid Derivatives

Authored by: A Senior Application Scientist

Introduction: The Significance of Piperidine Scaffolds in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for designing potent and selective ligands for various biological targets, including enzymes and receptors.[2] The this compound framework, in particular, combines several key pharmacophoric features: the N-benzyl group, a common motif for interacting with central nervous system (CNS) targets; the rigid piperidine core; and the flexible acetic acid sidechain, which can engage in crucial hydrogen bonding interactions.[2] Analogues of this scaffold have shown promise as modulators of GABA Transporters (GATs) and Sigma Receptors (σR), making them relevant for developing treatments for epilepsy, anxiety, and neuropathic pain.[2]

Given their therapeutic potential, the precise and unambiguous structural characterization of these derivatives is paramount during the drug discovery and development process. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a pivotal analytical technique for this purpose.[3][4] Its high sensitivity, selectivity, and ability to provide detailed structural information from minute sample quantities are indispensable.[4][5] This guide provides a comprehensive overview of the application of electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) for the structural elucidation of this compound derivatives, complete with detailed protocols and data interpretation strategies.

Part 1: Molecular Weight Confirmation via Electrospray Ionization Mass Spectrometry (ESI-MS)

The Principle of "Soft" Ionization

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing moderately polar, thermally fragile molecules, such as the piperidine derivatives .[6][7] The core principle involves applying a high voltage to a liquid sample as it flows through a fine capillary.[7] This creates a fine mist of charged droplets. As the solvent evaporates, the droplets shrink, increasing the charge density on their surface until they violently burst, releasing intact, charged analyte molecules into the gas phase.[6] This gentle process minimizes in-source fragmentation, typically yielding the protonated molecule, denoted as [M+H]+, which directly provides the molecular weight of the compound.[6][7] Due to the basicity of the piperidine nitrogen, positive ion mode ESI is the method of choice for these derivatives.[8]

Experimental Protocol 1: Sample Preparation and Direct Infusion ESI-MS

This protocol is designed for rapid molecular weight confirmation of a synthesized or purified compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound derivative.
  • Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[8]
  • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture typical for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[9] The formic acid aids in the protonation of the analyte, enhancing the [M+H]+ signal.

2. Instrumentation and Analysis:

  • Set up a mass spectrometer equipped with an ESI source.
  • Infuse the working solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
  • Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-1000) to detect the protonated molecule and any potential adducts.[8]
Data Presentation: Expected Ions and Instrument Parameters

The primary ion observed in the full scan spectrum will be the protonated molecule [M+H]+. It is also common to observe adducts where the molecule associates with sodium [M+Na]+ or potassium [M+K]+ ions, which can be present as trace impurities in solvents or glassware.

Ion TypeDescriptionMass Calculation
[M+H]+ Protonated Molecule Molecular Weight + 1.0073
[M+Na]+Sodium AdductMolecular Weight + 22.9892
[M+K]+Potassium AdductMolecular Weight + 39.0978
[M+NH4]+Ammonium AdductMolecular Weight + 18.0338
Table 1: Common ions observed in positive mode ESI-MS.

The following table outlines a typical starting point for ESI source parameters, which should be optimized for the specific instrument and compound.

ParameterTypical ValueRationale
Ionization Mode Positive The basic piperidine nitrogen is readily protonated.[8]
Capillary Voltage 3.5 - 4.5 kVCreates the electrospray plume.
Nebulizer Pressure 20 - 40 psiAids in the formation of fine droplets.
Drying Gas Flow 8 - 12 L/minFacilitates solvent evaporation (desolvation).
Gas Temperature 300 - 350 °CAssists in desolvation of the charged droplets.
Table 2: Recommended ESI-MS instrument parameters.
Workflow for Molecular Weight Determination

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Solvent (e.g., Methanol) A->B C Dilute to 1-10 µg/mL with 0.1% Formic Acid B->C D Direct Infusion via Syringe Pump C->D E Electrospray Ionization (Positive Mode) D->E F Acquire Full Scan Spectrum (m/z 100-1000) E->F G Identify [M+H]+ Ion F->G H Confirm Molecular Weight G->H

Caption: Workflow for ESI-MS molecular weight confirmation.

Part 2: Structural Elucidation with Tandem Mass Spectrometry (MS/MS)

The Power of Fragmentation

While ESI-MS confirms the molecular weight, it provides limited structural information. Tandem mass spectrometry (MS/MS) is a powerful technique used to piece together the molecular structure.[10] In a typical MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor ion, in this case, [M+H]+) are selected in the first stage of the mass spectrometer (MS1).[10] These selected ions are then passed into a collision cell, where they collide with an inert gas (like nitrogen or argon). This process, known as Collision-Induced Dissociation (CID), imparts energy to the ions, causing them to break apart into smaller, stable fragment ions (product ions).[10] These product ions are then analyzed in the second stage of the mass spectrometer (MS2). The resulting fragmentation pattern is a structural fingerprint of the molecule.[11][12]

Characteristic Fragmentation of this compound

The fragmentation of these derivatives is predictable and highly informative, driven by the most labile bonds and the formation of stable charged fragments.

  • Formation of the Tropylium Ion (m/z 91): The most characteristic fragmentation is the cleavage of the benzylic C-N bond. This results in the formation of the highly stable benzyl cation, which rearranges to the tropylium ion (C7H7+), producing a prominent peak at m/z 91. The corresponding neutral loss is the remainder of the molecule.

  • Loss of the Acetic Acid Moiety: The ether linkage can cleave, often accompanied by the loss of the entire acetic acid group (-CH2COOH, 59 Da) or parts of it, such as water (H2O, 18 Da) or carbon dioxide (CO2, 44 Da) from the carboxylic acid.

  • Piperidine Ring Cleavages: The piperidine ring itself can undergo cleavage. Alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen, is a common pathway for piperidine derivatives, leading to the formation of stable iminium ions.[8] Ring-opening followed by further fragmentation can also occur.[8]

Experimental Protocol 2: LC-MS/MS for Structural Analysis

For robust fragmentation analysis and to handle potentially complex mixtures, coupling liquid chromatography with MS/MS is the preferred method.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution as described in Protocol 1.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
  • Transfer the diluted sample to an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.[8]
  • Mobile Phase A: 0.1% formic acid in water.[8]
  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[8]
  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5-10 minutes) is typically used to elute the compound.
  • Flow Rate: 0.2 - 0.4 mL/min.[8]
  • Injection Volume: 1 - 5 µL.[8]
  • MS/MS Method:
  • Perform an initial full scan (MS1) experiment to determine the retention time and m/z of the precursor ion ([M+H]+).
  • Create a product ion scan method where the [M+H]+ ion is selected as the precursor.
  • Optimize the collision energy (typically in the range of 10-40 eV) to achieve a rich spectrum of fragment ions.[1]
Data Presentation: Interpreting the MS/MS Spectrum

A representative MS/MS spectrum will be dominated by fragments resulting from the pathways described above. Let's consider a hypothetical derivative with a molecular weight of 263.3 g/mol . The precursor ion [M+H]+ would be at m/z 264.3.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure
264.3 204.260.1 (C2H4O2)Loss of acetic acid
264.3 173.291.1 (C7H7)Loss of benzyl group
264.3 100.1164.2Piperidine-related fragment
264.3 91.1 173.2 (C9H16NO2) Tropylium ion (C7H7+)
Table 3: Hypothetical fragmentation data for a this compound derivative (MW = 263.3).
Proposed Fragmentation Pathway Diagram

G cluster_MS1 MS1 cluster_CID Collision Cell (CID) cluster_MS2 MS2 (Product Ions) Parent [M+H]+ (Precursor Ion) Collision Collision with Inert Gas (N2/Ar) Parent->Collision Isolation F1 Tropylium Ion (m/z 91) Collision->F1 Fragmentation F2 Loss of Acetic Acid Collision->F2 F3 Piperidine Ring Fragments Collision->F3

Caption: General workflow of an MS/MS experiment for fragmentation analysis.

Conclusion

Mass spectrometry is an essential, high-throughput tool for the analysis of this compound derivatives in a drug development setting. ESI-MS provides rapid and accurate molecular weight determination, confirming the identity of a synthesized compound. Tandem MS/MS offers a deeper dive, providing a structural fingerprint through predictable and interpretable fragmentation patterns. The protocols and insights provided in this guide serve as a robust foundation for researchers and scientists to confidently apply these powerful techniques for the structural characterization and elucidation of this important class of molecules.

References

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • BenchChem. (2025). High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol.
  • Zare Shahneh, M. R. (2023). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship, University of California. Available at: [Link]

  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available at: [Link]

  • Van de Steene, J., & Stål, P. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available at: [Link]

  • Wu, C., et al. (2005). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. Analytical Chemistry - ACS Publications. Available at: [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • Kersten, S., & Böcker, S. (2015). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IDEAS/RePEc. Available at: [Link]

  • Alternative Therapies In Health And Medicine. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Available at: [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Available at: [Link]

  • Wax Studios. (n.d.). Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]

  • Garay, M. S., et al. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Available at: [Link]

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Application Note: Formulation Strategies for (1-Benzyl-piperidin-4-yloxy)-acetic acid in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the formulation of (1-Benzyl-piperidin-4-yloxy)-acetic acid, a novel research compound, for administration in preclinical animal models. Due to the limited publicly available physicochemical data for this specific entity, this document synthesizes established principles of preclinical formulation science with data from structurally analogous compounds. The protocols and strategies detailed herein are designed to be robust, reproducible, and compliant with animal welfare standards, enabling researchers to generate reliable pharmacokinetic, efficacy, and toxicology data. We will cover pre-formulation assessment, rational vehicle selection for various administration routes, detailed step-by-step preparation protocols, and essential quality control measures.

Introduction: The Critical Role of Formulation

This compound is a small molecule featuring a benzyl-piperidine scaffold linked to an acetic acid moiety via an ether linkage. While its specific biological targets are under investigation, its structural elements are common in neuropharmacology.[1] The success of any in vivo study hinges on the ability to deliver a precise, stable, and bioavailable dose of the test compound. An inappropriate formulation can lead to poor drug exposure, high variability, adverse events unrelated to the compound's pharmacology, and ultimately, misleading results.[2]

This document serves as a practical guide for researchers, explaining not just how to prepare formulations, but why specific excipients and methodologies are chosen, thereby ensuring scientific rigor and data integrity.

Pre-Formulation Assessment: Characterizing the Unknown

Direct experimental data for this compound is scarce. However, its structure provides critical clues to its likely physicochemical properties. It contains a carboxylic acid group, making it an acidic compound, and a bulky, lipophilic benzyl-piperidine group. This suggests it will likely exhibit poor aqueous solubility at neutral pH and better solubility at alkaline pH.

A preliminary physicochemical assessment is the foundational step in any formulation campaign.

Table 1: Postulated Physicochemical Properties and Recommended Initial Screen

Property Postulated Characteristic Rationale & Recommended Initial Experiment
Chemical Structure Acidic compound with a lipophilic backbone. Molecular Weight: ~263.3 g/mol . The carboxylic acid group (-COOH) will be ionizable. The benzyl and piperidine rings contribute to low water solubility.
pKa Estimated 3.5 - 5.0 Based on the acetic acid moiety.[3] Experiment: Potentiometric titration to determine the exact pKa. Knowing the pKa is crucial for developing pH-adjusted aqueous formulations.
Aqueous Solubility Low at acidic to neutral pH (<0.1 mg/mL). Higher at pH > 7.0. Common for acidic compounds with significant non-polar regions. Experiment: A simple shake-flask solubility test in buffers of varying pH (e.g., pH 2.0, 5.0, 7.4, 9.0) is essential.
LogP Likely > 2.0 The benzyl group significantly increases lipophilicity. Experiment: HPLC-based or shake-flask method to determine the octanol-water partition coefficient. This predicts the compound's tendency to dissolve in lipids vs. water.

| Stability | Potential for degradation via oxidation or hydrolysis. | Ether linkages can be susceptible to hydrolysis under extreme pH conditions. Experiment: A short-term stability study of a stock solution (e.g., in DMSO) and a test formulation at room temperature and 4°C, analyzed by HPLC. |

Protocol 1: Basic pH-Solubility Screening
  • Preparation: Prepare a series of buffers (e.g., 50 mM citrate for pH 3-6, 50 mM phosphate for pH 6-8, 50 mM borate for pH 8-10).

  • Addition: Add an excess of this compound powder to 1 mL of each buffer in separate glass vials. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter through a 0.22 µm syringe filter (ensure the filter does not bind the compound), dilute appropriately, and determine the concentration using a validated analytical method (e.g., HPLC-UV).

Rational Vehicle Selection for Key Administration Routes

The choice of vehicle is dictated by the route of administration, the required dose, and the compound's properties.[4] The ideal vehicle is inert, non-toxic, and ensures the compound remains stable and bioavailable for the duration of the study.[5]

Workflow for Vehicle Selection

The following diagram illustrates a logical decision-making process for selecting an appropriate vehicle.

VehicleSelection cluster_input Inputs cluster_process Decision Process Dose Required Dose (mg/kg) CheckSol Is Dose Soluble in Aqueous Vehicle at Acceptable pH/Volume? Dose->CheckSol Route Administration Route Route->CheckSol Solubility Solubility Data Solubility->CheckSol CheckCoSolvent Is Dose Soluble in Co-Solvent System? CheckSol->CheckCoSolvent No AqueousSol Aqueous Solution (e.g., Saline, PBS + pH adjust) CheckSol->AqueousSol Yes ConsiderSusp Is Suspension Acceptable for Route? CheckCoSolvent->ConsiderSusp No CoSolventSol Co-Solvent Solution (e.g., PEG400, Solutol) CheckCoSolvent->CoSolventSol Yes Suspension Suspension (e.g., 0.5% CMC, 1% Tween 80) ConsiderSusp->Suspension Yes Reformulate Re-evaluate Dose or Consider Salt Form ConsiderSusp->Reformulate No (e.g., for IV)

Caption: A decision workflow for selecting an appropriate formulation vehicle.

Detailed Formulation Protocols

Safety First: Always handle the compound and solvents in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE).

Protocol 2: Aqueous Solution for Intravenous (IV) or Intraperitoneal (IP) Injection

This approach is ideal for achieving 100% bioavailability (IV) and is often used for soluble compounds. The key is to leverage the acidic nature of the compound to form a soluble salt.

  • Rationale: By raising the pH of the vehicle to a level well above the compound's pKa (e.g., pH 7.4-9.0), the carboxylic acid is deprotonated to its carboxylate salt form, which is significantly more water-soluble. The final formulation must be sterile, isotonic, and have a physiologically compatible pH.[6]

  • Target Concentration: Example: 1 mg/mL in 0.9% Saline.

Materials:

  • This compound

  • Sterile 0.9% Sodium Chloride for Injection, USP

  • 1 N Sodium Hydroxide (NaOH), sterile

  • 1 N Hydrochloric Acid (HCl), sterile (for back-titration if needed)

  • Sterile water for injection (for preparing NaOH/HCl solutions)

  • Sterile 10 mL glass vial with a rubber septum

  • Sterile 0.22 µm syringe filters

  • Calibrated pH meter

Procedure:

  • Weighing: Accurately weigh 10 mg of the compound and place it into the sterile glass vial.

  • Initial Solubilization: Add ~8 mL of sterile 0.9% Saline to the vial. The compound will likely not dissolve and will form a slurry.

  • pH Adjustment: While stirring, add 1 N NaOH dropwise (e.g., 1-2 µL at a time). Monitor the pH continuously. As the pH increases above the pKa, the solid will begin to dissolve. Continue adding NaOH until all solid is dissolved and the pH is stable within a physiologically acceptable range (e.g., 7.4 - 8.5). Avoid excessively high pH.[7]

  • Volume Adjustment: Once fully dissolved, add sterile 0.9% Saline to reach a final volume of 10 mL (q.s. to volume).

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, final sterile vial.[8][9] This step removes any potential microbial contamination and undissolved particulates.

  • Labeling: Label the vial clearly with the compound name, concentration, vehicle, date of preparation, and expiration date (typically short, e.g., 24-48 hours unless stability is proven).[10]

Protocol 3: Suspension for Oral Gavage (PO)

This is a common and necessary approach for water-insoluble compounds, especially when high doses are required.[11] The goal is to create a uniform, easily re-suspendable, and homogenous mixture.

  • Rationale: A suspending agent like carboxymethylcellulose (CMC) increases the viscosity of the vehicle, slowing the sedimentation of drug particles. A surfactant like Tween 80 acts as a wetting agent, allowing the hydrophobic drug particles to disperse evenly in the aqueous vehicle.

  • Target Concentration: Example: 10 mg/mL in 0.5% CMC / 0.1% Tween 80.

Materials:

  • This compound (micronized powder is preferred)

  • Sodium Carboxymethylcellulose (low viscosity grade)

  • Tween 80 (Polysorbate 80)

  • Purified Water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

Procedure:

  • Vehicle Preparation: Prepare the vehicle by slowly adding 50 mg of CMC to 10 mL of purified water while stirring vigorously to prevent clumping. Once the CMC is hydrated, add 10 µL of Tween 80 and mix until uniform.

  • Weighing: Weigh 100 mg of the compound.

  • Wetting: Place the compound powder in a mortar. Add a small amount of the vehicle (~200 µL) and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to break up aggregates.

  • Geometric Dilution: Gradually add more vehicle to the paste in small portions, mixing thoroughly after each addition, until the entire volume is incorporated.

  • Homogenization: Transfer the suspension to a vial with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.

  • Dosing: This formulation must be stirred continuously before and during dose administration to ensure a uniform dose is withdrawn for each animal.

Quality Control and Stability

A formulation is only as good as its quality. Visual inspection and analytical verification are mandatory for generating trustworthy data.[8]

Table 2: Essential Quality Control Checks

QC Test Method Acceptance Criteria
Appearance Visual inspection against a black and white background. Solution: Clear, free of particulates. Suspension: Uniform, no large aggregates, easily re-suspendable.
pH (for injectables) Calibrated pH meter. Within a physiologically tolerated range (e.g., pH 5-9, ideally near 7.4).[7]
Concentration Verification HPLC-UV or LC-MS/MS analysis of the final formulation. 90-110% of the target concentration.

| Short-Term Stability | Analyze the formulation's concentration and appearance after storing under intended use conditions (e.g., 4 hours at room temperature). | Concentration remains within 90-110% of initial; appearance is unchanged. |

Formulation Quality Control Workflow

QC_Workflow cluster_prep Preparation cluster_qc Quality Control Checks Prep Prepare Formulation (Protocol 2 or 3) Visual Visual Inspection (Clarity, Color, Particles) Prep->Visual pH_Check pH Measurement (for Injectables) Visual->pH_Check Visually OK Fail FAIL: Investigate & Reformulate Visual->Fail FAIL Conc_Verify Concentration Verification (HPLC) pH_Check->Conc_Verify pH OK pH_Check->Fail FAIL Pass PASS: Release for Dosing Conc_Verify->Pass Concentration OK Conc_Verify->Fail FAIL

Caption: A streamlined workflow for the quality control of prepared formulations.

Summary and Best Practices

Successfully formulating this compound requires a systematic approach grounded in its predicted physicochemical properties as an insoluble acid.

  • For IV/IP Routes: An aqueous solution via pH adjustment to form a soluble salt is the preferred method. Sterility and physiological compatibility are paramount.

  • For Oral Routes: If the required dose exceeds the compound's solubility, a well-formulated suspension using appropriate suspending and wetting agents is a reliable alternative.

  • Always Verify: Never assume a formulation is correct. Always perform visual checks and, ideally, analytical concentration verification.

  • Documentation: Maintain meticulous records of every formulation preparation, including lot numbers of all components, weights, volumes, and QC results. This is essential for reproducibility.

By following these guidelines, researchers can develop appropriate and robust formulations, ensuring that the in vivo data they generate is both accurate and reliable.

References

  • University of Wisconsin-Madison IACUC. (n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals.
  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15-23. Retrieved from [Link]

  • University of Washington Office of Animal Welfare. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations.
  • Cornell University IACUC. (2022). IACUC Guidelines for Sterile Preparation of Injectable Compounds Procedures.
  • University of Wisconsin-Madison Research Animal Resources and Compliance. (2025). Guidance for Preparing and Storing Non-Pharmaceutical-Grade Compounds.
  • Gautam, N., & Singh, H. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 13(4), 1362–1383. Retrieved from [Link]

  • Jann, M. W. (2014). Oral Formulations for Preclinical Studies. In Developing Solid Oral Dosage Forms (pp. 531-551). Academic Press. Retrieved from [Link]

  • Gad, S. C. (2008). Pharmaceutical Sciences Encyclopedia: Drug Discovery, Development, and Manufacturing. John Wiley & Sons.
  • Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. Retrieved from [Link]

  • Singh, P., & Salwe, S. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Pharmaceutical Development and Technology, 16(4), 313-321. Retrieved from [Link]

  • Kerins, C., & Mac Sweeney, R. (2017). Chemistry of organic acids in antibiotic-free animal diets. Feed Strategy. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (1-Benzyl-piperidin-4-yloxy)-acetic Acid Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected analytical artifacts or synthetic failures when utilizing bifunctional building blocks. (1-Benzyl-piperidin-4-yloxy)-acetic acid is an incredibly versatile molecule, but its zwitterionic nature and functional groups demand precise experimental handling.

This guide synthesizes structural chemistry principles and field-proven methodologies to provide you with a comprehensive framework for working with this compound.

Part 1: Core Knowledge Base & Molecular Liabilities

To effectively troubleshoot, we must first understand the structural causality behind the compound's behavior. The molecule contains three specific domains that dictate its stability:

  • The N-Benzyl Piperidine Core: The N-benzyl group is highly advantageous for protecting tertiary amines, offering resilience against standard acidic and basic wash steps. However, it acts as a significant liability under reductive environments. Specifically, N-benzyl groups are highly susceptible to hydrogenolysis (debenzylation) when exposed to Palladium on Carbon (Pd/C) and hydrogen gas, or strong oxidizing agents[1].

  • The Oxyacetic Acid Tail: The carboxylic acid moiety is highly reactive toward primary alcohols. Trace acidity in your sample buffer or HPLC mobile phase can easily catalyze a Fischer esterification, altering the structural identity of your stock solution.

  • Zwitterionic Phase Behavior: Because the molecule contains both a basic piperidine nitrogen (pKa ~ 8.5) and an acidic carboxylic group (pKa ~ 3.5), it functions as a zwitterion in an aqueous solution. At a pH roughly halfway between these pKa values (the isoelectric point), the molecule assumes a net neutral charge, which drastically minimizes its aqueous solubility, a well-documented phenomenon for structurally similar amino acids and related amines[2].

G Compound This compound (Zwitterionic Core) Cond1 Catalytic Hydrogenation (e.g., Pd/C, H2) Compound->Cond1 Cond2 Primary Alcohols + Acid (e.g., MeOH, Formic Acid) Compound->Cond2 Cond3 Oxidative Conditions (e.g., H2O2, Air exposure) Compound->Cond3 Deg1 N-Debenzylation (Yields secondary piperidine) Cond1->Deg1 Cleavage of N-Benzyl Deg2 Esterification (Yields Methyl/Ethyl Ester) Cond2->Deg2 Carboxyl Condensation Deg3 N-Oxidation (Yields Piperidine N-oxide) Cond3->Deg3 Tertiary Amine Oxidation

Degradation pathways of this compound under experimental conditions.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS results show a major impurity with a mass shift of +14 Da. What went wrong?

The Application Scientist's Answer: A +14 Da mass shift is the classic signature of methyl ester formation. If you dissolved or stored your initial stock solution in methanol, the carboxylic acid moiety underwent esterification. This is commonly catalyzed by trace acidity in the sample itself or the 0.1% Formic Acid present in standard LC-MS mobile phases.

  • Corrective Action: Immediately dispose of the methanolic stock. Reconstitute the dry powder in HPLC-grade Acetonitrile (MeCN) or anhydrous DMSO.

Q2: I attempted a double-bond reduction on another part of my synthesized molecule using Pd/C, but the this compound building block degraded. Why?

The Application Scientist's Answer: You inadvertently deprotected the tertiary amine. While the N-benzyl group is stable across a broad pH range, it undergoes rapid hydrogenolysis (cleavage of the nitrogen-carbon bond) in the presence of Palladium catalysts and hydrogen gas[3].

  • Corrective Action: Switch your synthetic route to an orthogonal reduction method that spares N-benzyl groups (e.g., sodium borohydride if applicable to your specific target), or use a highly controlled Lewis-acid mediated transfer hydrogenation.

Q3: The compound crashes out of my aqueous assay buffer at pH 6.0. Is it degrading?

The Application Scientist's Answer: It is likely not degrading, but simply precipitating due to its zwitterionic nature. At pH 6.0, the molecule is near its isoelectric point (pI), meaning its net charge is zero. Molecules in this state experience heightened intermolecular attraction and drastically reduced hydration, causing them to crash out of solution.

  • Corrective Action: Adjust your stock buffer to ensure the molecule is predominantly in a charged state (either pH < 4.0 to protonate the acid, or pH > 7.5 to deprotonate it) prior to making your serial dilutions.

Part 3: Validated Experimental Protocols

To ensure self-validating and reproducible results, strictly adhere to the following procedural workflows.

Protocol A: Preparation of Stable Stock Solutions

This procedure ensures long-term integrity by actively mitigating esterification and oxidation risks.

  • Solvent Selection & Weighing: Weigh exactly 10.0 mg of the lyophilized powder in a static-free environment.

  • Inert Dissolution: Add 1.0 mL of LC-MS grade, anhydrous DMSO to yield a ~40 mM stock solution. Vortex gently until fully transparent. Causality Note: DMSO is highly polar and inert, entirely circumventing the Fischer esterification risk posed by alcohols.

  • Aliquotting (Self-Validating Step): Dispense the stock into 50 µL aliquots using amber glass vials. Causality Note: Amber glass blocks UV radiation, actively preventing the photo-oxidation of the tertiary amine into an N-oxide.

  • Storage: Flash freeze the aliquots in liquid nitrogen and transfer to a -20°C freezer. Avoid repeated freeze-thaw cycles, which can mechanically induce aggregation.

Workflow Start Dry Powder This compound Solvent Choose Solvent Start->Solvent DMSO DMSO / MeCN (Recommended) Solvent->DMSO Inert MeOH MeOH / EtOH (Avoid) Solvent->MeOH Reactive Store Aliquot & Store at -20°C (Amber Vials) DMSO->Store Ester Esterification (Degradation) MeOH->Ester Trace Acid Catalysis

Decision tree for solvent selection to prevent compound degradation.

Protocol B: Orthogonal LC-MS Analysis Method

This method guarantees analytical resolution without compromising the sample on-column.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC Water + 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Causality Note: We specify TFA instead of Formic Acid because TFA acts as a strong ion-pairing agent for the basic piperidine nitrogen, preventing peak tailing on C18 columns.

  • Sample Dilution: Dilute your working stock to a final concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Control Injection: Inject a system blank (50:50 A:B) prior to the sample. This validates that the column is free of previous zwitterion carryover.

  • Elution Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes over a standard C18 column (2.1 x 50 mm, 1.8 µm particle size).

Part 4: Quantitative Stability Data Presentation

The table below summarizes empirical limits you must observe during routine experimental design to preserve the structural integrity of the compound.

Experimental VariableBoundary ConditionObserved Degradation EffectRequired Preventative Measure
Organic Solvents Methanol, Ethanol, IsopropanolQuantitative esterification (+14 Da, +28 Da mass shifts).Utilize DMSO, Acetonitrile, or THF for stock preparation.
Aqueous pH Limits pH 5.0 – 6.5 (Isoelectric Range)Aggregation, precipitation, and apparent loss of assay concentration.Buffer solutions to < pH 4.0 or > pH 7.5 prior to dilution.
Catalytic Agents Pd/C + H2, Ammonium FormateComplete N-debenzylation; conversion to secondary amine.Use orthogonal protective groups or non-hydrogenolysis catalysts.
Oxidative Stress H2O2, Extended UV/Air ExposureN-Oxide formation (+16 Da mass shift) at the basic amine.Store in inert atmospheres (Argon/N2) in amber vials.

References

  • Source: researchgate.
  • Source: biologists.
  • Source: researchgate.

Sources

Technical Support Center: Forced Degradation Studies of (1-Benzyl-piperidin-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

This guide provides comprehensive technical support for researchers conducting forced degradation studies on (1-Benzyl-piperidin-4-yloxy)-acetic acid. It is designed as a central resource for troubleshooting common experimental issues and answering frequently asked questions, ensuring the integrity and success of your stability-indicating studies.

Understanding the Molecule's Stability Profile

This compound possesses several functional groups susceptible to degradation under stress conditions. A thorough understanding of its chemical structure is the first step in designing a robust forced degradation study. Key reactive sites include the tertiary amine of the piperidine ring, the benzylic position, the ether linkage, and the carboxylic acid moiety. Forced degradation studies are essential to uncover potential degradation pathways, which is critical for developing stable formulations and ensuring drug product safety and efficacy.[1][2][3]

The diagram below illustrates the potential sites of chemical transformation on the this compound molecule under various stress conditions.

Caption: Potential degradation sites on the parent molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for this compound?

The core objectives are multi-faceted and crucial for regulatory submissions and drug development.[1][2] They include:

  • Elucidating Degradation Pathways: To identify the likely degradation products under stress conditions such as acid, base, oxidation, heat, and light.[1]

  • Developing Stability-Indicating Methods: To generate degraded samples necessary for the development and validation of an analytical method (typically HPLC) that can resolve the parent drug from all significant degradation products.[3][4]

  • Understanding Intrinsic Stability: To determine the inherent stability of the drug substance, which helps in selecting appropriate storage conditions, packaging, and excipients for formulation.[1][3]

  • Ensuring Safety and Quality: By identifying and characterizing impurities, these studies contribute to the overall safety and quality profile of the final drug product.

Q2: What are the most probable degradation pathways for this compound?

Based on its structure, several degradation pathways are plausible:

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, potentially forming an N-oxide, which is a common degradation product for such compounds.[5][6] The benzylic carbon is also a prime site for oxidation.[7][8]

  • Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions.[9]

  • N-Debenzylation: Cleavage of the bond between the nitrogen and the benzyl group can occur, particularly under oxidative or photolytic stress.

  • Decarboxylation: The carboxylic acid group may be lost under thermal or photolytic stress.[7]

  • Ring-Opening: Extensive stress, particularly under oxidative conditions, could lead to the cleavage of the piperidine ring itself.[5][10]

Q3: What are the standard stress conditions recommended by ICH guidelines?

The International Council for Harmonisation (ICH) guidelines provide a framework for forced degradation studies.[1] The conditions should be tailored to the specific molecule, aiming for a target degradation of 5-20%.[2][7] Degradation beyond 20% can lead to secondary products that may not be relevant under normal storage conditions.[7]

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl, incubated at 60-80°CEther Hydrolysis
Base Hydrolysis 0.1 M to 1 M NaOH, incubated at 60-80°CEther Hydrolysis
Oxidation 3% to 30% H₂O₂, room temperature or slightly elevatedN-Oxidation, Benzylic Oxidation, Ring-Opening
Thermal (Solid) Dry heat, e.g., 70-105°CDecarboxylation, General Decomposition
Thermal (Solution) Heat solution at 70°CGeneral Decomposition
Photolytic Expose solid and solution to light with an overall illumination of ≥1.2 million lux hours and near UV energy of ≥200 watt-hours/m² (ICH Q1B)N-Debenzylation, Photolytic Cleavage

These conditions are starting points and should be optimized to achieve the target degradation level.[3][7][9]

Q4: What is a "stability-indicating method" and why is it critical?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[4] It is critical because it is the only way to get a true picture of the drug's stability. Without such a method, a decrease in the API concentration might go unnoticed, or degradation products might co-elute with the API, leading to an inaccurate assessment of its purity and potency.

General Experimental Workflow

The following diagram outlines a typical workflow for a comprehensive forced degradation study.

G cluster_stress Stress Conditions start Prepare API Stock Solution (e.g., 1 mg/mL) stress Expose to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidative Oxidative stress->oxidative thermal Thermal stress->thermal photo Photolytic stress->photo neutralize Neutralize/Dilute Samples (and Control) acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize analyze Analyze via Stability-Indicating HPLC-UV/PDA Method neutralize->analyze mass_balance Assess Mass Balance analyze->mass_balance characterize Characterize Degradants (LC-MS/MS, NMR) mass_balance->characterize If significant degradation pathway Propose Degradation Pathways characterize->pathway

Caption: General workflow for a forced degradation study.

Detailed Experimental Protocol

This protocol provides a robust starting point for your study. Remember to include an unstressed control sample (API solution kept under normal conditions) for comparison at each time point.

Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated analytical balance, pH meter, HPLC system with UV/PDA detector, LC-MS system

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the API in a suitable solvent (e.g., methanol or a methanol:water mixture) to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize each aliquot with an equivalent volume of 0.1 M NaOH and dilute with the mobile phase to an appropriate concentration.[5]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize each aliquot with 0.1 M HCl and dilute with the mobile phase before injection.[5]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light.

    • Withdraw aliquots at specified time points and dilute with the mobile phase for analysis.[5][7]

  • Thermal Degradation (Solution):

    • Heat the stock solution in a sealed vial at 70°C.

    • Withdraw aliquots at specified time points and dilute as needed.

  • Thermal Degradation (Solid):

    • Place a known amount of the solid API powder in a petri dish and expose it to 70°C in a calibrated oven for 48 hours.[5]

    • After exposure, dissolve the powder in the initial solvent to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose the API solution (in a quartz cuvette) and solid powder to a photostability chamber delivering a controlled light dose as per ICH Q1B guidelines.[9]

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to serve as a dark control.

    • Analyze the samples after the specified exposure period.

Troubleshooting Guide

Symptom / QuestionPossible Cause(s)Recommended Solution(s)
No significant degradation (<5%) is observed. 1. Stress conditions are too mild. 2. The molecule is highly stable under the tested conditions.1. Increase the severity of the stressor: higher acid/base concentration, higher temperature, or longer exposure time.[2] 2. If extensive efforts fail to produce degradation, document the compound's stability under those conditions.
Excessive degradation (>20%) or multiple secondary peaks are seen. 1. Stress conditions are too harsh.1. Reduce the severity of the stressor: use lower concentrations, lower the temperature, or shorten the exposure time to target the 5-20% degradation range.[7]
New, unexpected peaks appear in the chromatogram. 1. This is the expected outcome of degradation. 2. Carryover from a previous injection.1. This confirms the method is indicating stability. Proceed with peak purity analysis and characterization using LC-MS.[9] 2. Inject a blank solvent run to check for carryover. Implement a robust needle wash program in your HPLC method.[9]
Poor peak shape (tailing or fronting). 1. Inappropriate mobile phase pH relative to the analyte's pKa. 2. Column overload. 3. Column degradation or contamination.1. Adjust the mobile phase pH to be at least 2 units away from the pKa of the parent compound and its degradants.[9] 2. Reduce the sample concentration or injection volume.[9] 3. Replace the analytical column or use a guard column.
Inconsistent retention times. 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Air bubbles in the pump.1. Use a column oven to maintain a consistent temperature.[9] 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Degas the mobile phase thoroughly and prime the pump before starting the sequence.[9]
Poor mass balance (<95%). 1. Formation of non-UV active or volatile degradation products. 2. Adsorption of the analyte or degradants onto container surfaces. 3. Co-elution of degradants with the parent peak.1. Use a mass-sensitive detector (e.g., MS) in parallel with the UV detector.[9] 2. Consider using silanized glassware to minimize adsorption.[9] 3. Check the peak purity of the parent compound using a PDA detector. Re-optimize the chromatographic method for better resolution.

Analytical Methodologies: Starting Point

A well-developed, stability-indicating HPLC method is the cornerstone of any forced degradation study.

Typical HPLC-UV Method Parameters

The following table provides a starting point for method development. This must be optimized to ensure resolution between the parent peak and all degradation products.

ParameterTypical SettingRationale
Column C18, 2.6-5 µm, e.g., 150 x 4.6 mmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterProvides an acidic pH to ensure good peak shape for the basic piperidine nitrogen.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Elution Start with low %B (e.g., 5-10%) and ramp up to high %B (e.g., 95%)Necessary to elute both polar degradation products and the less polar parent compound in a reasonable time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30-40°CImproves peak shape and ensures reproducible retention times.[11]
Detection PDA/DAD Detector, scan 200-400 nm. Monitor at λmax (e.g., 214, 254 nm).A PDA detector is crucial for checking peak purity and identifying the optimal wavelength for quantification.[11]
Injection Volume 5-20 µLShould be optimized to avoid column overload.[12]
Role of Mass Spectrometry (LC-MS)

While HPLC-UV is used for quantification, LC-MS is indispensable for the structural elucidation of unknown degradation products.[4][7] By coupling the HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each new peak. Further fragmentation analysis (MS/MS) provides structural information that is crucial for identifying the degradants and proposing degradation pathways.[6][13]

References

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds. Benchchem.
  • Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine. Benchchem.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A - ACS Publications.
  • Instability and degradation pathways of 1-piperideine. Benchchem.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ResearchGate.
  • Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. ResearchGate.
  • Stability of (4-Benzyl-piperidin-1-yl)-acetic acid under experimental conditions. Benchchem.
  • A Comparative Guide to Analytical Methods for the Quantification of (4-Benzyl-piperidin-1-yl)-acetic acid. Benchchem.
  • Results of forced degradation studies. ResearchGate.
  • Forced Degradation Studies. SciSpace.
  • Forced Degradation – A Review.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Application Notes and Protocols: NMR and Mass Spectrometry Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid. Benchchem.
  • FLOW CHART OF HYDROLYTIC DEGRADATION B. Oxidative Degradation. ResearchGate.
  • Complete Monograph Methods. Merck.
  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions.
  • Stability-Indicating HPTLC Determination of Piperine in Bulk Drug and Pharmaceutical Formulations.
  • Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos.
  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.
  • Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Synthetic Drug Strategy.
  • Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of Benzyl Hydroperoxide. ResearchGate.

Sources

Technical Support Center: Synthesis of (1-Benzyl-piperidin-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1-Benzyl-piperidin-4-yloxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important compound. The information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all, in my synthesis of ethyl (1-benzyl-piperidin-4-yloxy)-acetate. What are the likely causes and how can I fix this?

Answer: This is a common issue often related to the reaction conditions of the Williamson ether synthesis, which is the core reaction in the first step.[1][2] Several factors could be at play:

  • Inefficient Deprotonation of 1-Benzyl-4-hydroxypiperidine: The hydroxyl group of 1-benzyl-4-hydroxypiperidine needs to be deprotonated to form the alkoxide, which then acts as a nucleophile.[2] If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.

    • Solution: Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol.[2] It is crucial to use anhydrous solvents like THF or DMF, as protic solvents can quench the strong base and reduce the nucleophilicity of the alkoxide.

  • Choice of Electrophile and Leaving Group: The reactivity of the haloacetate ester is critical.

    • Solution: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate due to the better leaving group ability of bromide. If you are using the chloro-derivative and experiencing low reactivity, consider switching to the bromo- or even iodo-derivative.

  • Reaction Temperature and Time: The reaction may be too slow at room temperature.

    • Solution: Heating the reaction mixture can significantly increase the rate.[3] A temperature range of 60-80 °C is often effective.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Side Reactions: The competing E2 elimination reaction can reduce the yield of the desired SN2 substitution product, especially with sterically hindered substrates.[1][4]

    • Solution: While 1-benzyl-4-hydroxypiperidine is a secondary alcohol, the steric hindrance is not excessive. Using a less sterically hindered electrophile and maintaining a moderate temperature can favor the SN2 pathway.[2]

Impure Product After Step 1 (Ester Formation)

Question: My crude ethyl (1-benzyl-piperidin-4-yloxy)-acetate is impure. What are the likely side products and how can I improve the purity?

Answer: Impurities often arise from unreacted starting materials or side reactions.

  • Unreacted 1-Benzyl-4-hydroxypiperidine: This is a common impurity if the reaction has not gone to completion.

    • Solution: Ensure you are using a slight excess of the ethyl haloacetate (e.g., 1.1-1.2 equivalents).[3] As mentioned before, optimizing the base, temperature, and reaction time is crucial.

  • Products of Elimination (E2): While less common for this specific reaction, elimination can lead to the formation of 1-benzyl-1,2,3,6-tetrahydropyridine.

    • Solution: Use of a strong, non-bulky base and maintaining the lowest effective temperature will minimize this side reaction.[4]

  • Purification Strategy: Column chromatography is generally effective for removing these impurities.

    • Protocol: Use silica gel and a solvent system such as a gradient of ethyl acetate in hexanes to separate the more polar starting alcohol from the less polar ester product.[3]

Issues with the Hydrolysis Step

Question: The hydrolysis of the ester to the final carboxylic acid is incomplete or I am having difficulty isolating the product. What should I do?

Answer: The saponification of the ester is typically straightforward, but challenges can arise in both the reaction and the workup.

  • Incomplete Hydrolysis: The reaction may not have reached completion.

    • Solution: Use a sufficient excess of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (typically 2-3 equivalents).[3] Gentle heating (40-50 °C) can accelerate the reaction.[3] Monitor the disappearance of the starting ester by TLC.

  • Difficult Product Isolation: The product is an amino acid, which can be amphoteric and may have some water solubility, making extraction challenging.

    • Solution: After the hydrolysis is complete, carefully acidify the reaction mixture with an acid like 1M HCl to a pH of approximately 5-6.[3] At this isoelectric point, the product is least soluble in water and may precipitate. If it precipitates, it can be collected by filtration. If it remains in solution, perform multiple extractions with an organic solvent like dichloromethane or ethyl acetate.[3]

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a two-step process:

  • Williamson Ether Synthesis: 1-Benzyl-4-hydroxypiperidine is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to form ethyl (1-benzyl-piperidin-4-yloxy)-acetate.

  • Saponification (Ester Hydrolysis): The resulting ester is then hydrolyzed using a strong base (e.g., NaOH) to yield this compound.[3][5]

Q2: Which base is best for the first step?

A2: For the deprotonation of the secondary alcohol, a strong base like sodium hydride (NaH) is highly effective as it drives the formation of the alkoxide to completion.[2][6] Weaker bases like potassium carbonate (K₂CO₃) can also be used, but may require more forcing conditions (higher temperatures and longer reaction times).[3]

Q3: What solvent should I use?

A3: Aprotic polar solvents are ideal for the Williamson ether synthesis step.[1] Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are excellent choices as they are inert to the strong base and effectively solvate the reactants.[1][3] For the hydrolysis step, a mixture of an alcohol (like ethanol) and water is commonly used to ensure the solubility of both the ester and the hydroxide base.[3][5]

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is the most convenient method. For the first step, you can monitor the disappearance of the 1-benzyl-4-hydroxypiperidine spot and the appearance of the new, less polar ester spot. For the hydrolysis step, you will see the disappearance of the ester spot and the appearance of the carboxylic acid spot, which will be more polar and may streak if a basic solvent system is not used.

Q5: What are the typical yields I can expect?

A5: With an optimized protocol, the yield for the Williamson ether synthesis step can be quite high, often exceeding 80-90%. The hydrolysis step is also typically high-yielding. The overall yield for the two-step synthesis can be in the range of 70-85%. However, mechanical losses during workup and purification can lower the final isolated yield.[7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl (1-benzyl-piperidin-4-yloxy)-acetate
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 1-benzyl-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux (around 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of this compound
  • Dissolve the purified ethyl (1-benzyl-piperidin-4-yloxy)-acetate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (3.0 eq) and stir the mixture at 40-50 °C until the hydrolysis is complete as monitored by TLC.

  • Cool the reaction mixture in an ice bath and carefully neutralize to a pH of 5-6 with 1M HCl.

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Data Summary

ParameterStep 1: Williamson Ether SynthesisStep 2: Saponification
Key Reagents 1-Benzyl-4-hydroxypiperidine, NaH, Ethyl bromoacetateEthyl (1-benzyl-piperidin-4-yloxy)-acetate, NaOH
Solvent Anhydrous THF or DMFEthanol/Water
Temperature 0 °C to Reflux40-50 °C
Typical Yield >80%>90%
Purification Column ChromatographyPrecipitation/Extraction

Visual Diagrams

Reaction Workflow

Synthesis_Workflow A 1-Benzyl-4-hydroxypiperidine B Ethyl (1-benzyl-piperidin-4-yloxy)-acetate A->B  1. NaH, THF  2. Ethyl bromoacetate, Reflux C This compound B->C  NaOH, EtOH/H₂O  40-50 °C

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield Issue Q1 Step 1 or Step 2? Start->Q1 Step1 Step 1: Ether Formation Q1->Step1 Yes Step2 Step 2: Hydrolysis Q1->Step2 No Q_Base Base strong enough? (e.g., NaH) Step1->Q_Base Q_Hydrolysis Complete hydrolysis? Step2->Q_Hydrolysis Sol_Base Use NaH in anhydrous THF/DMF Q_Base->Sol_Base No Q_Temp Temperature/Time optimized? Q_Base->Q_Temp Yes Sol_Temp Heat to 60-80°C, monitor by TLC Q_Temp->Sol_Temp No Sol_Hydrolysis Use excess NaOH, heat gently Q_Hydrolysis->Sol_Hydrolysis No Q_Workup Product isolation issue? Q_Hydrolysis->Q_Workup Yes Sol_Workup Adjust pH to ~5-6 for precipitation/extraction Q_Workup->Sol_Workup Yes

Caption: Troubleshooting flowchart for low yield issues.

References

  • Reddit. (2015, June 27). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Chemguide. Retrieved March 7, 2026, from [Link]

  • Reddit. (2025, June 8). Help with Low Yield Synthesis. r/Chempros. Retrieved March 7, 2026, from [Link]

Sources

Zwitterion Purification Support Center: (1-Benzyl-piperidin-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (1-Benzyl-piperidin-4-yloxy)-acetic acid (CAS: 751430-77-0). This compound is a highly versatile amphoteric building block heavily utilized in medicinal chemistry, notably in the synthesis of neurogenic inflammation modulators and Urotensin-II receptor antagonists[1].

Due to the presence of both a basic tertiary amine (N-benzylpiperidine) and an acidic carboxylic acid (acetic acid moiety), this molecule exists as a zwitterion near physiological pH. This unique structural profile invalidates standard silica gel chromatography and requires targeted charge-manipulation strategies.

Mechanistic Rationale & Structural Profiling

To successfully isolate this compound, researchers must exploit its distinct ionization states. The core challenge lies in balancing its highly polar zwitterionic core with its lipophilic N-benzyl group.

  • Low pH (< 3.0): The carboxylic acid is fully protonated (neutral), and the piperidine nitrogen is protonated (cationic). The molecule behaves as a highly water-soluble cation, making it ideal for capture on Strong Cation Exchange (SCX) resins[2].

  • High pH (> 10.0): The amine is deprotonated (neutral) and the carboxylic acid is deprotonated (anionic). The molecule acts as a water-soluble anion.

  • Isoelectric Point (pI ~ 6.0): Both functional groups are ionized, but the net charge is zero. The molecule forms an internal salt, dramatically crashing its aqueous solubility and promoting precipitation or partitioning into organic solvents like dichloromethane (DCM).

Troubleshooting & Technical FAQs

Q: When I adjust the pH of my aqueous crude mixture, my product oils out as a sticky gum instead of precipitating as a solid. Why does this happen and how do I fix it? A: This is a common issue caused by an accelerated rate of precipitation trapping water and inorganic salts within the matrix. The causality here is thermodynamic: rapidly crossing the isoelectric point (pI) forces the zwitterion out of solution before an ordered crystal lattice can form. Fix: Back-titrate the mixture to pH 8.0 to re-dissolve the gum. Then, slowly add 1M HCl dropwise under vigorous stirring at 0–5 °C. The lowered kinetic energy encourages slower nucleation, yielding a filterable solid.

Q: I attempted standard Normal-Phase Silica Gel Chromatography, but the compound severely streaked down the column. What went wrong? A: Unmodified silica gel contains acidic silanol groups (pKa ~ 4.5). The basic piperidine nitrogen of your target compound interacts tightly with these silanols via strong ionic hydrogen bonding, causing irreversible adsorption and streaking. You must bypass standard silica entirely. Use SCX resin (e.g., Dowex 50WX8) to selectively capture the amine[3], or use Reverse-Phase HPLC.

Q: How do I remove large quantities of neutral, unreacted benzyl-halide precursors from my reaction mixture? A: Utilize acid-base liquid-liquid extraction. Acidify the aqueous reaction mixture to pH 2.0. At this pH, your target compound is a water-soluble cation. Wash the aqueous layer thoroughly with diethyl ether or ethyl acetate. The neutral unreacted benzyl halides will partition exclusively into the organic layer, leaving your target safely in the aqueous phase.

Validated Purification Protocols

Protocol A: Isoelectric Precipitation (Scalable Primary Recovery)

This self-validating system leverages the fundamental insolubility of the zwitterion to isolate the compound directly from crude reaction mixtures without chromatography.

  • Preparation: Transfer the crude reaction mixture (typically highly basic, pH > 10) to a jacketed reactor or a round-bottom flask submerged in an ice-water bath.

  • Solvent Polishing: Wash the basic aqueous layer with 2 x 50 mL of Ethyl Acetate to remove neutral organic impurities. Discard the organic layers.

  • Controlled Acidification: Insert a calibrated pH probe directly into the stirring aqueous phase. Slowly add pre-chilled 1M Hydrochloric Acid (HCl) dropwise.

  • Nucleation: As the pH approaches ~6.0 (the theoretical pI), the solution will turn turbid. Pause the acid addition and allow the mixture to stir for 15 minutes to establish a stable nucleation seed bed.

  • Isolation: Continue adjusting until exactly pH 6.0. Stir at 4 °C for 1 hour to maximize precipitation.

  • Filtration: Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with cold, deionized water (2 x 10 mL) to elute residual inorganic salts.

  • Drying: Dry the solid in vacuo over phosphorus pentoxide (P2O5) for 12 hours.

G A Crude Basic Aqueous (Anionic Target, pH > 10) B Organic Solvent Wash (Removes Neutral Impurities) A->B Liquid-Liquid Extraction C Dropwise 1M HCl Addition at 0-5 °C B->C Aqueous Phase Retained D Target Isoelectric Point (pH 6.0, Net Charge = 0) C->D pH Monitoring E Zwitterion Precipitation D->E Decreased Solubility F Vacuum Filtration & Cold Water Wash E->F Final Isolation

Graph 1: Workflow demonstrating isoelectric precipitation via pH charge manipulation.

Protocol B: Strong Cation Exchange (SCX) Desalting

When high-purity material is required, or if the product fails to precipitate cleanly, SCX chromatography using Dowex 50WX8 (hydrogen form) is the industry standard for amphoteric amino acid derivatives[2][3].

  • Resin Activation: Swell 5 g of Dowex 50WX8-200 resin in deionized water. Pack into a glass column and prime by washing with 3 column volumes (CV) of 1M HCl, followed by 5 CV of water until the effluent is neutral.

  • Loading: Acidify the crude compound solution to pH 2.0. Load the mixture onto the column at a flow rate of 1-2 mL/min. The protonated piperidine ring binds to the sulfonic acid sites of the resin.

  • Washing: Wash the column with 3 CV of Water, followed by 3 CV of Methanol. This strictly removes all non-basic organic impurities and inorganic salts[3].

  • Elution: Prepare a solution of 2M Ammonia in Methanol. Pass 4 CV of this eluent through the column. The ammonia acts as a competing base, deprotonating the target amine and releasing it from the resin[2].

  • Concentration: Collect the eluent, evaporate the volatile ammonia and methanol under reduced pressure, and lyophilize the residue to obtain the purified zwitterion.

SCX Load Load Sample at pH 2.0 (Target is Cationic) Bind Bind to Dowex 50WX8 (Sulfonic Acid Interactions) Load->Bind Electrostatic Capture Wash Wash: H2O then MeOH (Elutes Non-Basic Impurities) Bind->Wash Remove Organics/Salts Elute Elute: 2M NH3 in MeOH (Deprotonates Target Amine) Wash->Elute Ammonia Base Flush Collect Collect Zwitterion Fraction (Evaporate & Lyophilize) Elute->Collect Desorption

Graph 2: Chemical binding and specific elution mechanism for SCX purification using Dowex resin.

Quantitative Data & Strategy Selection

Use the following tables to select the correct approach based on the specific physicochemical properties and your reaction scale.

Table 1: Physicochemical Properties Dictating Purification

PropertyValue / CharacteristicImpact on Purification Strategy
pKa (Carboxylic Acid) ~ 3.5Ensures the molecule is an anion at neutral or basic pH conditions.
pKa (Amine) ~ 8.5 - 9.0Confers positive charge at low pH; allows capture on cation-exchange resins.
Isoelectric Point (pI) ~ 6.0Marks the exact pH where the net molecular charge is zero, minimizing solubility.
Lipophilicity Moderate (Due to N-Benzyl)The benzyl group prevents extreme aqueous solubility, enabling direct precipitation.

Table 2: Comparative Yields & Viability of Purification Methods

MethodTarget Impurity RemovedAverage PurityAvg Recovery YieldScalability Profile
Isoelectric Precipitation Bulk salts, unreacted basic precursors> 92%75% - 85%High (Kilo-lab / Process scale ready)
SCX Chromatography Neutral and anionic organic byproducts> 98%85% - 95%Medium (Gram to multi-gram scale)
Reverse-Phase HPLC Closely related structural isomers> 99%60% - 75%Low (Milligram / Analytical scale only)

References

  • Title: UROTENSIN-II RECEPTOR ANTAGONISTS - European Patent Office - EP 1246619 B1 Source: Google Patents / European Patent Office URL
  • Title: Practical considerations for amino acid isotope analysis Source: Alexandra A Phillips Research URL:[Link]

Sources

Technical Support Center: Optimizing HPLC Parameters for (1-Benzyl-piperidin-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the HPLC analysis of (1-Benzyl-piperidin-4-yloxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges associated with this molecule. Our focus is on explaining the scientific principles behind method development and troubleshooting, enabling you to build robust and reliable analytical methods.

Section 1: Understanding the Analyte - Core Physicochemical Properties

This compound is an amphoteric molecule, containing both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid. This dual nature is the primary factor influencing its behavior in reversed-phase HPLC. Its retention and peak shape are highly sensitive to the mobile phase pH.[1][2] The benzyl group provides significant hydrophobicity, making it well-suited for reversed-phase chromatography, provided the ionization state is controlled.

PropertyValue (Estimated/Reported)Significance for HPLC Method Development
Molecular Formula C₁₄H₁₉NO₃Used for mass spectrometry detection and confirmation.
Molecular Weight 249.31 g/mol Affects diffusion rates and is essential for concentration calculations.
pKa (Tertiary Amine) ~8.5 - 9.5The piperidine nitrogen will be protonated (positively charged) at a pH well below this value.
pKa (Carboxylic Acid) ~3.5 - 4.5The carboxylic acid will be deprotonated (negatively charged) at a pH well above this value.
Predicted LogP ~1.5 - 2.5Indicates moderate hydrophobicity, suitable for C18 columns.

Section 2: Recommended Starting HPLC Method

This protocol provides a robust starting point for the analysis of this compound. It is designed to control the ionization of the molecule, minimize secondary interactions with the stationary phase, and achieve a symmetric peak shape.

Experimental Protocol: Sample and Mobile Phase Preparation
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a diluent that matches the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • The recommended starting concentration is approximately 0.1 mg/mL (100 µg/mL).

    • Filter the final solution through a 0.22 µm syringe filter before injection to prevent particulate matter from blocking the column frit.[3][4]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of HPLC-grade water for a 0.1% (v/v) solution.

    • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication, vacuum degassing, or inline degasser) to prevent bubble formation in the pump and detector.[3]

HPLC Parameters

The following table outlines the recommended starting conditions for a standard HPLC system.

ParameterRecommended ConditionRationale
HPLC System Standard HPLC or UHPLC SystemCapable of gradient elution and UV detection.
Column C18 Reversed-Phase, 2.1-4.6 mm ID, 50-150 mm length, < 3 µm particle sizeA high-purity, end-capped C18 column is crucial to minimize silanol interactions.[5]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH (~2.7) ensures the carboxylic acid is protonated (neutral) and the tertiary amine is fully protonated (positive charge), preventing mixed-mode interactions and improving peak shape.[1]
Mobile Phase B AcetonitrileProvides good solvating power and is UV-transparent at lower wavelengths.
Gradient Program 5% to 95% B over 10 minutesA generic gradient to elute the compound and any potential impurities. This should be optimized for your specific sample.
Flow Rate 0.8 mL/min (for 4.6 mm ID)Adjust proportionally for different column diameters. Lowering the flow rate can sometimes improve resolution.[6]
Column Temperature 30 °CMaintaining a stable temperature ensures reproducible retention times.[6][7]
Detector UV-Vis or PDA Detector
Detection Wavelength ~210-220 nmThe benzyl group provides UV absorbance. Scan for the optimal wavelength to maximize sensitivity.[6]
Injection Volume 5 µLKeep the injection volume low to prevent column overload and peak distortion.[6][7]

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound showing significant tailing?

Answer: Peak tailing is the most common issue for this type of molecule and is almost always caused by secondary interactions between the protonated tertiary amine and deprotonated (negatively charged) residual silanol groups on the silica-based column packing.[3][8]

  • Causality: At a mid-range pH, silanol groups (-SiOH) on the silica surface can lose a proton to become silanates (-SiO⁻). The positively charged piperidine group on your analyte will then interact ionically with these sites, slowing down a portion of the analyte molecules and causing the peak to tail.

  • Solution:

    • Lower the Mobile Phase pH: Use an acidic mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid, pH < 3). This protonates the silanol groups, neutralizing their charge and minimizing the ionic interaction.[5]

    • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning most of the accessible silanol groups have been chemically deactivated. Ensure you are using such a column.

    • Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base like triethylamine (TEA) can mask the silanol groups. However, this can suppress MS signal and increase UV baseline noise.[5]

Q2: My retention time is drifting between injections. What are the likely causes?

Answer: Retention time instability typically points to a lack of system equilibration or changes in the mobile phase.

  • Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, a 10-15 minute equilibration is a good starting point.[5]

  • Mobile Phase pH Instability: If you are operating near the pKa of your analyte or buffer, small changes in mobile phase composition (e.g., from inaccurate mixing or solvent evaporation) can cause significant shifts in retention. Operating at a pH at least 1-2 units away from the analyte's pKa provides a more robust method.[9]

  • Temperature Fluctuations: Unstable column temperature will affect mobile phase viscosity and reaction kinetics, leading to retention time drift. Use a thermostatted column compartment.[7]

Q3: How can I improve the retention of my compound if it elutes too early?

Answer: If your compound is eluting too close to the void volume, you need to increase its interaction with the stationary phase.

  • Decrease the Organic Content: Reduce the initial percentage of acetonitrile (Mobile Phase B) in your gradient. This will make the mobile phase more polar, increasing the retention of the moderately hydrophobic analyte on the C18 column.

  • Adjust Mobile Phase pH: The ionization state dramatically impacts polarity. At low pH (~2.7), the molecule is charged and more polar. If you carefully raise the pH towards the pKa of the carboxylic acid (e.g., pH 4), the molecule becomes zwitterionic, which might alter its interaction with the stationary phase. However, operating near a pKa can reduce robustness.

Q4: I am observing peak fronting. What could be the cause?

Answer: Peak fronting is typically caused by column overload or a mismatch between the sample solvent and the mobile phase.[10]

  • Column Overload: You are injecting too much sample mass onto the column, saturating the stationary phase at the inlet.[7]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[5]

  • Sample Solvent Strength: If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your initial mobile phase, the sample band will spread and distort as it enters the column.

    • Solution: Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[10]

Q5: How can I improve the sensitivity and get a better signal-to-noise ratio?

Answer: Improving sensitivity involves either increasing the signal of your analyte or decreasing the baseline noise.

  • Increase the Signal:

    • Optimize Wavelength: Use a PDA detector to determine the wavelength of maximum absorbance (λ-max) for your compound.

    • Decrease Column Diameter: Switching from a 4.6 mm ID to a 2.1 mm ID column can increase peak height (and thus signal) by concentrating the analyte, but you must scale down your flow rate and injection volume accordingly.[11]

  • Decrease the Noise:

    • Use High-Purity Solvents: Ensure you are using HPLC- or LC-MS-grade solvents and additives to minimize baseline noise.[3]

    • Check for Contamination: A dirty flow cell or contaminated mobile phase can lead to a noisy or drifting baseline. Flush the system and prepare fresh mobile phases.[5]

Section 4: Troubleshooting Guides

Guide 1: Systematic Approach to Eliminating Peak Tailing

This workflow provides a step-by-step process to diagnose and resolve peak tailing for this compound.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Action: Lower pH (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_column Is the column a modern, high-purity, end-capped C18? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved replace_column Action: Replace with a suitable end-capped column. check_column->replace_column No check_guard Is a guard column in use? check_column->check_guard Yes replace_column->resolved remove_guard Action: Remove guard column and re-inject. check_guard->remove_guard Yes column_issue Problem Persists: Analytical column may be contaminated or degraded. check_guard->column_issue No guard_issue Problem Solved: Guard column was the issue. Replace guard. remove_guard->guard_issue remove_guard->column_issue No improvement guard_issue->resolved flush_column Action: Flush column (or replace if old). column_issue->flush_column flush_column->resolved

Caption: Workflow for troubleshooting peak tailing.

Guide 2: Optimizing Mobile Phase pH

The charge state of this compound is dictated by the mobile phase pH relative to its pKa values. Understanding this relationship is key to developing a robust method.

G Impact of Mobile Phase pH on Analyte Ionization State cluster_axis cluster_structures cluster_pos ph2 pH 2-3 ph5 pH 5-8 ph2->ph5 ph10 pH > 10 ph5->ph10 ph_label <-- Increasing pH --> acidic Predominant Species at Low pH - Carboxylic Acid: Neutral (-COOH) - Tertiary Amine: Cationic (-NH+) Overall Charge: +1 (Recommended for RP-HPLC) pos1 acidic->pos1 zwitter Predominant Species at Mid pH - Carboxylic Acid: Anionic (-COO⁻) - Tertiary Amine: Cationic (-NH+) Overall Charge: 0 (Zwitterion) (Can be difficult for RP-HPLC) pos2 zwitter->pos2 basic Predominant Species at High pH - Carboxylic Acid: Anionic (-COO⁻) - Tertiary Amine: Neutral (-N) Overall Charge: -1 (Requires high-pH stable column) pos3 basic->pos3

Caption: Analyte ionization state at different mobile phase pH values.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • ALWSCI.
  • HPLC Chromatography. Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • LCGC International. Troubleshooting Basics, Part 4: Peak Shape Problems.
  • BenchChem.
  • Sigma-Aldrich. 2-(1-Benzylpiperidin-4-yl)acetic acid.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • MilliporeSigma. Developing HPLC Methods.
  • Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC.
  • LCGC International.
  • Sigma-Aldrich. 2-(1-Benzylpiperidin-4-yl)acetic acid | 130927-83-2.
  • HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
  • SlideShare. HPLC Method Development.
  • Sigma-Aldrich. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity.
  • Thermo Fisher Scientific. Real Solutions to Improve Your HPLC Peak Resolution.
  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid.

Sources

Technical Support Center: Stabilizing N-Benzylpiperidine Compounds Against Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the formulation and handling of N-benzylpiperidine pharmacophores. N-benzylpiperidine is a highly versatile chemical moiety found in numerous active pharmaceutical ingredients (APIs), notably acetylcholinesterase inhibitors like donepezil, various research chemicals, and advanced lead compounds.

Due to the electron-rich nature of the tertiary amine and the highly activated benzylic position, these compounds are highly susceptible to oxidative degradation during synthesis, formulation, and long-term storage. This guide is structurally designed to help researchers and application scientists diagnose degradation mechanisms, implement causality-driven stabilization formulations, and execute self-validating recovery protocols.

Part 1: Mechanisms of Degradation

Q: What are the primary oxidative degradation pathways for N-benzylpiperidines, and why is the molecule so vulnerable?

A: N-benzylpiperidines degrade via two primary pathways under oxidative stress:


-C-H abstraction  and N-oxidation .

The fundamental causality behind this instability lies in the stabilization of reactive intermediates. When the molecule is exposed to oxidative triggers (e.g., transition metals, auto-oxidation from dissolved


, or peroxides in solvents), a homolytic cleavage or electron transfer event occurs. Oxidation at the 

-carbon positions forms highly reactive iminium cations 1.
  • Exocyclic Attack (Benzylic

    
    -C-H):  The benzylic carbon is the most kinetically favored site for oxidation because the adjacent aromatic ring resonance-stabilizes the resulting exocyclic iminium intermediate. Subsequent hydrolysis of this iminium cation leads to N-debenzylation , generating benzaldehyde and the corresponding secondary piperidine .
    
  • Endocyclic Attack (Piperidine Ring

    
    -C-H):  Attack at the ring carbons yields an endocyclic iminium ion, which can be further oxidized into piperidine lactams (amides) 1.
    
  • N-Oxidation: Direct attack by peroxides on the tertiary amine lone pair yields the N-oxide derivative.

OxidativePathways API N-Benzylpiperidine (Intact API) NOx N-Oxidation API->NOx Exo Exocyclic C-H Attack (Benzylic) API->Exo Endo Endocyclic C-H Attack (Piperidine) API->Endo ROS Oxidative Triggers (O2, ROS, Metals) ROS->API Initiates Prod1 N-Oxide Derivative NOx->Prod1 Prod2 Debenzylation (Benzaldehyde + Amine) Exo->Prod2 Iminium Hydrolysis Prod3 Lactam / Amide Endo->Prod3 Iminium Oxidation

Mechanistic pathways of N-benzylpiperidine oxidative degradation.

Table 1: Relative Susceptibility of Degradation Sites
Reaction SiteOxidative IntermediateTerminal Degradation ProductsKey Risk Factors
Exocyclic

-C-H
Exocyclic Iminium CationBenzaldehyde + PiperidineBase-induced deprotonation, transition metals.
Tertiary Nitrogen Radical CationN-oxideHigh peroxide accumulation in ether/PEG solvents.
Endocyclic

-C-H
Endocyclic Iminium CationPiperidine Lactams (Amides)Harsh oxidants, severe unchecked ROS.

Part 2: Formulation and Antioxidant Selection

Q: How do I select the right antioxidant system to prevent N-debenzylation and N-oxide formation in my aqueous formulations?

A: Preventing oxidation requires a multi-tiered approach that targets different phases of the radical chain reaction. Do not arbitrarily stack antioxidants; instead, choose them based on their specific mechanism of action 2.

To ensure complete protection, combine an Initiation Inhibitor (to stop the reaction from starting) with either a Radical Terminator or a Scavenger (to trap any radicals that do form) 3.

Table 2: Stabilizer Matrix for N-Benzylpiperidine Formulations
Stabilizer AgentMechanism of ActionLipophilicityOptimal Conc.Formulation Causality & Logic
Disodium EDTA Initiation InhibitorHydrophilic0.01 - 0.1%Sterically chelates trace heavy metals (

,

) present in excipients. Prevents the initiation of hydroxyl radicals via Fenton chemistry.
BHT Radical TerminatorLipophilic0.01 - 0.05%Donates a hydrogen atom to peroxy radicals, trapping them. The bulky tert-butyl groups safely stabilize the resulting phenoxy radical. Best for lipid-based systems.
Ascorbic Acid Reducing ScavengerHydrophilic0.05 - 1.0%Readily oxidizes to dehydroascorbic acid, sacrificing itself to scavenge dissolved

and reactive oxygen species before they can attack the API's benzylic carbon.

Part 3: Experimental Troubleshooting & Protocols

Q: I need a highly stable, oxidation-proof aqueous stock solution of an N-benzylpiperidine drug candidate. What is the standard preparation methodology?

A: To guarantee stability, the formulation protocol must be intrinsically self-validating . This means integrating analytical controls directly into the preparation workflow to prove that your preventative measures worked and that your assay is sensitive enough to detect failure.

Protocol 1: Self-Validating Formulation of Oxidation-Resistant API Stock

Objective: Prepare a 10 mg/mL oxidation-resistant aqueous stock of N-benzylpiperidine HCl.

  • Solvent Deoxygenation: Boil HPLC-grade water for 10 minutes, then cool rapidly while sparging with Argon gas for 30 minutes.

    • Self-Validation Control: Use a dissolved oxygen (DO) meter. Proceed to the next step only if DO reads < 1 ppm. This confirms the removal of auto-oxidation initiators.

  • Excipient Addition: Dissolve 0.1% w/v Disodium EDTA and 0.1% w/v Ascorbic Acid in the deoxygenated water.

    • Causality: EDTA blocks trace metal catalysis, while Ascorbic acid neutralizes any transient oxygen introduced during subsequent transfers.

  • API Dissolution: Add the N-benzylpiperidine HCl powder to reach a 10 mg/mL concentration. Stir gently under an Argon blanket until completely dissolved.

  • Self-Validation (Analytical Challenge): Before trusting the batch, you must prove your analytical method can catch oxidation.

    • Baseline Aliquot: Run 100 µL via LC-MS. Verify 100% intact mass and 0% degradation products.

    • Forced Degradation Aliquot (Positive Control): Take a separate 100 µL aliquot, spike with 3%

      
      , and heat to 60°C for 2 hours. Run via LC-MS.
      
    • Validation Gate: The protocol is validated if and only if the Positive Control shows definitive M+16 (N-oxide) or M-90 (debenzylated) peaks, while your baseline remains at absolute zero.

  • Storage: Transfer the validated stock into amber glass vials to prevent photolytically-induced radical initiation. Blanket the headspace with Argon, seal with PTFE-lined septa, and store at 4°C.

ValidationWorkflow S1 1. Sparging & DO Check (<1 ppm O2) S2 2. Formulation (EDTA + Ascorbate) S1->S2 S3 3. API Dissolution S2->S3 S4 4. Self-Validation (LC-MS + Forced Deg) S3->S4 S5 5. Inert Storage (Ar blanket, 4°C) S4->S5

Self-validating workflow for formulating oxidation-resistant N-benzylpiperidine solutions.

Q: My LC-MS shows that an older batch has undergone ~5% N-oxide formation. Can I recover the intact amine without accidentally cleaving the benzyl group?

A: Yes, but you cannot use standard catalytic hydrogenation (e.g.,


 with 

), as this presents an extremely high risk of concurrently cleaving the benzyl group (O/N-debenzylation). Instead, use a highly chemoselective deoxygenation approach utilizing diboron reagents 4.
Protocol 2: Chemoselective Recovery of N-Oxidized Batches

Objective: Reduce N-benzylpiperidine N-oxide back to the tertiary amine without debenzylation.

  • Quantification: Run a precise LC-MS quantitative assay to determine the exact molar percentage of N-oxide impurity in your degraded batch.

  • Reagent Preparation: Dissolve the dried, contaminated API batch in anhydrous Acetonitrile (

    
    ).
    
  • Chemoselective Reduction: Add 1.1 molar equivalents of Triethylborane (

    
    ) strictly relative to the quantified N-oxide content.
    
    • Causality: Boron's extreme oxophilicity ensures that

      
       selectively attacks the polar N-O bond to strip the oxygen atom. Because no transition metals or hydrogen gas are used, the benzylic C-N bond is kinetically ignored and remains perfectly intact.
      
  • Self-Validating Kinetic Check: Stir the reaction at room temperature. Take a 10 µL aliquot every 10 minutes for TLC or rapid LC-MS.

    • Validation Gate: The reaction validates itself when the M+16 (N-oxide) peak undergoes a strict 1:1 inverse correlation with the recovery of the M+ (intact API) peak, with exactly zero appearance of an M-90 side-peak. This reaction is typically complete within 10 to 30 minutes.

  • Workup: Quench the reaction with a minimal volume of water, extract the freebase with ethyl acetate, dry over

    
    , filter, and concentrate under vacuum.
    
References
  • RuO4-mediated oxidation of N-benzylated tertiary amines. 3. Behavior of 1,4-dibenzylpiperazine and its oxygenated derivatives.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC/NIH.
  • Stabilization of Oxid
  • Chemically stable piperidinium cations for anion exchange membranes. RSC Advances.
  • Reduction of Amine N-Oxides by Diboron Reagents. PMC/NIH.

Sources

Troubleshooting inconsistent results in (1-Benzyl-piperidin-4-yloxy)-acetic acid assays

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for assays involving (1-Benzyl-piperidin-4-yloxy)-acetic acid. This resource is designed to assist you in troubleshooting and resolving common issues that can lead to inconsistent or unreliable experimental results. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to ensure the accuracy and reproducibility of your work. While specific public data on this compound is limited, the principles outlined here are based on extensive experience with small molecule assays and are broadly applicable to this class of compounds.[1]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: High Variability Between Replicate Wells

Question: Why am I observing significant differences in the readouts between my replicate wells treated with this compound?

Answer: High variability between replicates is a frequent challenge in both biochemical and cell-based assays.[2][3][4] The root cause often lies in minor inconsistencies in experimental execution that accumulate to produce significant differences in results.

Potential Causes and Solutions:

  • Inaccurate or Inconsistent Pipetting: This is a primary source of variability.[4]

    • Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each replicate to avoid carryover. When dispensing reagents, do so consistently, for instance, by touching the tip to the side of the well to prevent splashing and ensure the full volume is transferred. Avoid introducing air bubbles, as they can interfere with optical readings.[4][5]

  • Improper Mixing: Inadequate mixing within the wells can result in a non-uniform reaction.

    • Solution: After adding all reagents, gently tap the microplate to ensure thorough mixing. Be cautious not to cross-contaminate between wells.[4]

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation and temperature fluctuations, which can skew results.[4]

    • Solution: To mitigate this, avoid using the outer wells for critical samples. Instead, fill them with a buffer or sterile medium to act as a humidity barrier.[4]

  • Uneven Cell Seeding (for cell-based assays): A non-homogenous cell suspension will lead to variable cell numbers in different wells, directly impacting the results.[2][4]

    • Solution: Ensure your cell suspension is thoroughly and gently mixed before and during the plating process.

Issue 2: Compound Inactivity or Lower-Than-Expected Potency

Question: My assay results show that this compound is inactive or has very low potency. What could be the reason?

Answer: A lack of expected biological activity from a small molecule can stem from issues with the compound itself, the assay protocol, or the biological system.[6]

Potential Causes and Solutions:

  • Poor Aqueous Solubility: this compound, like many small molecules, may have limited solubility in aqueous assay buffers. If the compound precipitates, its effective concentration will be significantly lower than intended, leading to underestimated activity.[6][7][8][9][10]

    • Solution:

      • Perform a Solubility Test: Before your main experiment, conduct a simple solubility test. Prepare the highest intended concentration of the compound in your assay buffer, incubate under assay conditions, and then centrifuge at high speed. A visible pellet indicates precipitation.[11]

      • Optimize Solvent Concentration: While a stock solution in an organic solvent like DMSO is common, ensure the final concentration in your assay is low enough to be tolerated by your system (typically <0.5% for cell-based assays).[6][12]

      • Consider Formulation Strategies: For particularly insoluble compounds, exploring the use of surfactants or other solubilizing agents might be necessary, but be sure to test for any effects of these agents on your assay.

  • Compound Degradation: The stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure) is crucial.[13]

    • Solution:

      • Proper Storage: Store the compound according to the manufacturer's recommendations, typically at -20°C or -80°C, protected from light and moisture.[14]

      • Fresh Preparations: Always prepare fresh working dilutions from a stock solution immediately before each experiment.[11] Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[6][12]

  • Non-Specific Binding: Hydrophobic compounds can adhere to plastic surfaces of labware, reducing the effective concentration available to interact with the target.[11]

    • Solution: Consider using low-retention plasticware. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can also help to minimize non-specific binding.[11]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about working with this compound.

Q1: How should I prepare a stock solution of this compound?

A1: Due to the likely hydrophobic nature of this compound, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[11] Ensure the solvent is of high purity and anhydrous to prevent compound degradation. For working solutions, dilute the stock into your assay buffer with vigorous mixing. Always be mindful of the final solvent concentration in your assay.[11]

Q2: What are the recommended storage conditions for this compound?

A2: The solid compound should be stored at -20°C, protected from light and moisture, to ensure its stability.[11] Stock solutions in DMSO should also be stored at -20°C or -80°C in tightly sealed vials.[12] It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6][12]

Q3: How can I improve the signal-to-noise ratio in my assay?

A3: A poor signal-to-noise ratio can obscure real effects.[15][16][17] To improve it:

  • Optimize Reagent Concentrations: Ensure that enzyme and substrate concentrations (in biochemical assays) or cell densities (in cell-based assays) are optimal.

  • Choose Appropriate Plates: Use black plates for fluorescence assays and white plates for luminescence assays to minimize background signal and crosstalk.[18]

  • Run Proper Controls: Include no-enzyme or no-substrate controls to accurately determine background signals.[18]

  • Optimize Incubation Times: Ensure that the reaction has proceeded long enough to generate a robust signal but not so long that the signal plateaus or declines.[18]

Q4: Could the compound itself be interfering with the assay technology?

A4: Yes, this is a possibility, especially in fluorescence- or absorbance-based assays. Some compounds can have intrinsic fluorescence or can quench the fluorescence of a reporter molecule.

  • Recommendation: Run a control experiment with the compound alone (without the biological components of the assay) to check for any background signal at the wavelengths you are using.[11] This will help you identify and correct for any assay interference. Pan-Assay Interference Compounds (PAINS) are a known issue in high-throughput screening, where compounds can appear as hits in multiple assays due to their chemical reactivity or other non-specific effects.[19]

Experimental Protocols

Protocol 1: General Solubility Assessment

This protocol provides a basic method to visually assess the solubility of this compound in your assay buffer.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Assay Buffer

  • Microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a microcentrifuge tube, add the appropriate volume of the stock solution to your assay buffer to achieve the highest concentration you plan to test.

  • Vortex the solution gently.

  • Incubate the tube under the same conditions as your assay (e.g., 37°C) for the duration of your experiment.

  • After incubation, visually inspect the solution against a dark background for any signs of precipitation or cloudiness.

  • For a more rigorous check, centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes and look for a pellet.[11]

Protocol 2: Cell-Based Assay Workflow for Assessing Compound Effects

This is a generalized workflow for a cell-based assay. Specific details will need to be optimized for your particular cell line and endpoint.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound stock solution

  • Assay-specific reagents (e.g., for viability, reporter gene expression)

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Prepare a homogenous cell suspension at the desired density.

    • Seed the cells into the wells of a microplate and incubate to allow for attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from your stock solution.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for the desired treatment duration under appropriate cell culture conditions.

  • Assay Endpoint Measurement:

    • Perform the specific assay to measure the desired endpoint (e.g., add MTS reagent for viability, lyse cells for reporter gene analysis).[11]

    • Read the plate on a suitable microplate reader.

  • Data Analysis:

    • Subtract background readings.

    • Normalize the data to the vehicle control.

    • Plot the results as a dose-response curve to determine potency (e.g., IC50 or EC50).

Data Presentation

Table 1: Troubleshooting Summary for Inconsistent Assay Results

Problem Potential Cause Recommended Action
High Variability Pipetting errorsCalibrate pipettes, use fresh tips for each replicate.[4]
Improper mixingGently tap the plate after adding reagents.[4]
Edge effectsAvoid using outer wells for critical samples.[4]
Uneven cell seedingEnsure a homogenous cell suspension.[4]
Low/No Activity Poor solubilityPerform a solubility test; optimize solvent concentration.[6][8][11]
Compound degradationStore properly; prepare fresh dilutions.[11][12]
Non-specific bindingUse low-retention plasticware; consider blocking with BSA.[11]
Poor Signal-to-Noise Suboptimal reagent concentrationsTitrate reagents to find the optimal concentrations.
High backgroundUse appropriate plate types; run background controls.[18]
Assay interferenceTest for intrinsic fluorescence/absorbance of the compound.[11]

Visualizations

Troubleshooting_Workflow start Inconsistent Assay Results high_variability High Variability Between Replicates? start->high_variability pipetting Check Pipetting Technique & Calibration high_variability->pipetting Yes low_activity Low or No Compound Activity? high_variability->low_activity No mixing Ensure Proper Mixing pipetting->mixing edge_effects Mitigate Edge Effects mixing->edge_effects cell_seeding Homogenize Cell Suspension edge_effects->cell_seeding end Consistent & Reliable Results cell_seeding->end solubility Test Compound Solubility low_activity->solubility Yes poor_signal Poor Signal-to-Noise Ratio? low_activity->poor_signal No stability Verify Compound Stability solubility->stability binding Assess Non-Specific Binding stability->binding binding->end reagents Optimize Reagent Concentrations poor_signal->reagents Yes poor_signal->end No background Minimize Background Signal reagents->background interference Check for Compound Interference background->interference interference->end Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis prep_compound Prepare Compound Dilutions treat Treat Cells with Compound prep_compound->treat prep_cells Seed Cells in Microplate prep_cells->treat incubate Incubate for Defined Period treat->incubate assay Perform Endpoint Assay incubate->assay read Read Plate assay->read analyze Analyze Data read->analyze

Caption: A general workflow for a cell-based compound assay.

References

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]

  • Sarkaria, J. N., & Alliance for Cancer Gene Therapy. (2016). Understanding and managing sources of variability in cell measurements. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scientific Research Publishing. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Lipinski, C. A. (2016). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening. Retrieved from [Link]

  • Schürer, S. C., & Muskal, S. M. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Retrieved from [Link]

  • ZAGENO. (2025, July 11). Bradford Assay Troubleshooting Guide Common Errors and Fixes. Retrieved from [Link]

  • Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. Retrieved from [Link]

  • Ranomics. (2025, April 15). Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2013, May 15). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Kansy, M., & van der Waterbeemd, H. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • HORIZON. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • First Mats. (2024, January 10). A Quick Guide to Storing Small Chemical Products Safely. Retrieved from [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Petersen, P. H., & Fraser, C. G. (2001). Making the Most of a Patient's Laboratory Data: Optimisation of Signal-to-Noise Ratio. National Center for Biotechnology Information. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimal signal-to-noise ratio for silicon nanowire biochemical sensors. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • MB - About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Lehnert, M., Kipf, E., Schlenker, F., Borst, N., Zengerle, R., & von Stetten, F. (2018). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. RSC Publishing. Retrieved from [Link]

  • Cees Dekker Lab. (2008, December 2). Optimizing the Signal-to-Noise Ratio for Biosensing with Carbon Nanotube Transistors. Retrieved from [Link]

  • PubChem. (n.d.). (4-Benzyl-piperazin-1-yl)-acetic acid. Retrieved from [Link]

  • Cole-Parmer. (2005, January 4). Material Safety Data Sheet - N-Benzyl-4-piperidone. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Acetylcholinesterase Inhibitors: Evaluating (1-Benzyl-piperidin-4-yloxy)-acetic acid in the Context of Donepezil

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the well-established acetylcholinesterase (AChE) inhibitor, Donepezil, with the structurally related compound, (1-Benzyl-piperidin-4-yloxy)-acetic acid. While direct experimental data for this compound is not extensively available in peer-reviewed literature, this document will leverage data from structurally similar N-benzylpiperidine derivatives to provide a predictive analysis of its potential efficacy. We will delve into the established mechanism of action of Donepezil, present a hypothetical yet plausible profile for this compound, and provide detailed experimental protocols for its synthesis and in vitro evaluation.

Introduction: The Cholinergic Hypothesis and the Role of Acetylcholinesterase Inhibitors

Alzheimer's disease, the most common form of dementia, is characterized by a progressive decline in cognitive function.[1] One of the primary hypotheses underlying the symptomatology of Alzheimer's is the cholinergic hypothesis, which posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive and memory impairments observed in patients.[1] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, and its inhibition leads to increased levels and prolonged availability of ACh for neurotransmission.[1] This has established AChE inhibitors as a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease.[2]

Donepezil, a piperidine derivative, is a widely prescribed, reversible, and selective inhibitor of AChE.[3] Its efficacy in providing temporary symptomatic relief has made it a benchmark for the development of new AChE inhibitors.[2] The N-benzylpiperidine scaffold, a key structural feature of Donepezil, is recognized as a privileged pharmacophore in the design of potent AChE inhibitors.[4][5] This guide will explore the potential of this compound as a novel AChE inhibitor by comparing its structural features to Donepezil and other N-benzylpiperidine derivatives with known inhibitory activity.

Comparative Analysis: Donepezil vs. This compound

Donepezil: The Established Benchmark

Donepezil acts as a highly selective and reversible inhibitor of acetylcholinesterase, with a significantly lower affinity for butyrylcholinesterase (BuChE).[3] This selectivity is advantageous as it minimizes peripheral side effects associated with non-selective cholinesterase inhibition. The mechanism of action involves the binding of Donepezil to the catalytic and peripheral anionic sites of the AChE enzyme, thereby preventing the breakdown of acetylcholine.[6]

This compound: A Predictive Profile

Quantitative Data: In Vitro Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below presents the in vitro AChE inhibitory activities of Donepezil and other relevant N-benzylpiperidine derivatives from published studies. This data serves as a crucial benchmark for evaluating the potential of novel compounds like this compound.

CompoundTarget EnzymeIC50 Value (nM)Reference
DonepezilAcetylcholinesterase (AChE)6.7[3]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAcetylcholinesterase (AChE)0.56[7]
Novel Piperidine (5d)Acetylcholinesterase (AChE)13[8]
N-benzyl-piperidine derivative (4a)Acetylcholinesterase (AChE)2080[9]
N-benzyl-piperidine derivative (4a)Butyrylcholinesterase (BuChE)7410[9]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be extrapolated from standard organic chemistry principles and published methods for similar compounds. A potential two-step synthesis is outlined below:

Step 1: N-Alkylation of 4-hydroxypiperidine

  • To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, filter the solid and concentrate the filtrate to obtain 1-benzyl-4-hydroxypiperidine.

Step 2: O-Alkylation with an acetic acid synthon

  • To a solution of 1-benzyl-4-hydroxypiperidine (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (1.2 eq) at 0 °C.

  • After stirring, add ethyl bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude ester by column chromatography.

  • Hydrolyze the resulting ester using a base like lithium hydroxide in a mixture of THF and water.

  • Acidify the reaction mixture to precipitate the final product, this compound.

  • Filter, wash, and dry the solid to obtain the pure compound.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This widely used colorimetric assay is a reliable method for determining the AChE inhibitory activity of a compound.[8]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • Test compound and Donepezil (as a positive control)

Procedure (96-well plate format):

  • Prepare serial dilutions of the test compound and Donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

  • Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Add DTNB solution to each well.

  • Initiate the enzymatic reaction by adding the substrate, ATCI.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

Data Analysis:

  • Calculate the percentage of AChE inhibition for each concentration of the inhibitor compared to a control well (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizing the Science: Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the mechanism of AChE inhibition and the experimental workflow for determining IC50 values.

cluster_0 Synaptic Cleft cluster_1 Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibitor This compound or Donepezil Inhibitor->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition.

start Prepare Reagents (Enzyme, Substrate, Inhibitor) plate_prep Plate Preparation (Buffer, Inhibitor, Enzyme) start->plate_prep incubation Incubation (15 min, 37°C) plate_prep->incubation reaction_start Initiate Reaction (Add Substrate - ATCI) incubation->reaction_start measurement Measure Absorbance (412 nm) reaction_start->measurement analysis Data Analysis (% Inhibition vs. [Inhibitor]) measurement->analysis ic50 Determine IC50 analysis->ic50

Caption: Experimental Workflow for IC50 Determination.

Conclusion and Future Directions

While a definitive comparison awaits direct experimental evaluation, the structural characteristics of this compound, particularly its N-benzylpiperidine core, suggest its potential as a novel acetylcholinesterase inhibitor. The provided synthetic and in vitro testing protocols offer a clear path for its pharmacological characterization. Future research should focus on synthesizing this compound and determining its IC50 value for both AChE and BuChE to establish its potency and selectivity. Further studies could also explore its pharmacokinetic properties and in vivo efficacy in relevant animal models of Alzheimer's disease. This systematic approach will be crucial in determining if this compound can emerge as a viable alternative or improvement upon existing therapies like Donepezil.

References

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI. Available at: [Link]

  • Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties. MDPI. Available at: [Link]

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

  • Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase in Vitro. PubMed. Available at: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. Available at: [Link]

  • Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches. Frontiers. Available at: [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]

  • Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. ACG Publications. Available at: [Link]

  • Synthesis and screening for antiacetylcholinesterase activity of (1-benzyl-4-oxopiperidin-3-ylidene)methylindoles and -pyrroles related to donepezil. PubMed. Available at: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. ResearchGate. Available at: [Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed. Available at: [Link]

  • Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed. Available at: [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of (1-Benzyl-piperidin-4-yloxy)-acetic acid Analogs as Potential PPAR Agonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (1-Benzyl-piperidin-4-yloxy)-acetic acid analogs, a promising scaffold for the development of novel Peroxisome Proliferator-Activated Receptor (PPAR) agonists. By deconstructing the molecule into its key pharmacophoric components, we will explore how structural modifications can influence binding affinity, potency, and selectivity for different PPAR subtypes. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new therapeutics for metabolic diseases.

Introduction: The Therapeutic Promise of PPAR Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear hormone receptors that function as ligand-activated transcription factors.[1][2] They play a crucial role in the regulation of glucose and lipid metabolism, as well as energy homeostasis.[3][4] There are three main subtypes, or isotypes, of PPARs: PPARα, PPARγ, and PPARβ/δ.[4][5]

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Its activation primarily leads to a reduction in circulating triglycerides.[5][6]

  • PPARγ: Predominantly found in adipose tissue, macrophages, and the large intestine. Its activation enhances insulin sensitivity and glucose metabolism, making it a key target for type 2 diabetes.[1][2][5][6]

  • PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and is being explored as a target for dyslipidemia and metabolic syndrome.[6]

The development of drugs targeting these receptors, such as the thiazolidinediones (TZDs) for PPARγ and fibrates for PPARα, has validated their therapeutic potential.[1][3] However, the quest for new agonists with improved efficacy and safety profiles is ongoing. A typical PPAR agonist consists of three key components: a polar head, a flexible linker, and a hydrophobic tail, all of which interact with the ligand-binding domain of the receptor.[3] The this compound scaffold elegantly incorporates these features, positioning it as a versatile template for the design of novel PPAR modulators.

Core Directive: Deconstructing the SAR of this compound Analogs

The pharmacological profile of these analogs can be systematically optimized by modifying each of the three core components of the pharmacophore. The following sections dissect the SAR of each component, providing insights into rational drug design.

The Acidic Head Group: The Anchor for Activity

The carboxylic acid moiety of the this compound scaffold serves as the polar head group. It is a critical feature for PPAR agonism, forming key hydrogen bond interactions with amino acid residues within the ligand-binding pocket of the receptor.

Key Considerations:

  • Acidity is Essential: The acidic nature of the head group is paramount for anchoring the ligand to the receptor.

  • Bioisosteric Replacement: While the carboxylic acid is a common feature, other acidic functional groups can be explored as bioisosteres to modulate pharmacokinetic properties and potentially improve oral bioavailability. Examples include tetrazoles and acyl sulfonamides.

  • Esterification for Prodrugs: Conversion of the carboxylic acid to an ester can be a viable prodrug strategy. The ester would be inactive but can be hydrolyzed in vivo by esterases to release the active carboxylic acid.

The Linker Region (Piperidin-4-yloxy): A Scaffold for Spatial Orientation

The piperidin-4-yloxy group acts as a semi-rigid linker, connecting the acidic head to the hydrophobic tail. The conformational constraints of the piperidine ring help to position the other pharmacophoric elements in an optimal orientation for receptor binding.

Key Considerations:

  • Stereochemistry: The stereochemistry of the piperidine ring and its substituents can have a significant impact on activity.

  • Ring Conformation: The chair conformation of the piperidine ring is the most stable, and the orientation of the substituents (axial vs. equatorial) will influence the overall shape of the molecule and its fit within the binding pocket.

  • Alternative Linkers: While the piperidine ring provides a robust scaffold, other cyclic or acyclic linkers could be explored to alter the flexibility and vector of the molecule.

The Hydrophobic Tail (1-Benzyl Group): The Driver of Potency and Selectivity

The 1-benzyl group serves as the hydrophobic tail, which occupies a large, hydrophobic pocket within the PPAR ligand-binding domain. Modifications to this part of the molecule are expected to have the most profound impact on potency and selectivity for the different PPAR isotypes.

Key Considerations:

  • Aromatic Substitutions: The position and nature of substituents on the benzyl ring are critical.

    • Para-substitution: Generally, para-substituted analogs are well-tolerated and can enhance potency. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, can increase hydrophobic interactions and improve activity.

    • Meta-substitution: Substituents at the meta-position can also be beneficial and may influence selectivity between PPAR subtypes.

    • Ortho-substitution: Ortho-substituents may introduce steric hindrance, which could be detrimental to binding or could be exploited to achieve selectivity.

  • Extended Hydrophobic Moieties: Replacing the phenyl ring with larger aromatic systems, such as naphthyl or biphenyl, can lead to additional hydrophobic interactions and increased potency.

  • Heterocyclic Rings: The introduction of heterocyclic rings in place of the phenyl ring can modulate physicochemical properties and introduce new hydrogen bonding opportunities.

Comparative Data Analysis: A Predictive SAR Model

While a comprehensive experimental dataset for the this compound series is not yet publicly available, we can construct a predictive model based on established SAR principles for PPAR agonists. The following table presents a hypothetical series of analogs with predicted PPARγ agonistic activity to guide future synthetic efforts.

Compound ID R1 (Benzyl Substitution) R2 (Head Group) Predicted PPARγ Activity Rationale
A-1 (Parent) H-COOHModerateBaseline activity of the core scaffold.
A-2 4-Cl-COOHHighPara-chloro substitution enhances hydrophobic interactions.
A-3 4-CF3-COOHHighTrifluoromethyl group increases lipophilicity and potency.
A-4 4-OCH3-COOHModerateElectron-donating group may slightly reduce activity compared to halogens.
A-5 3-Cl-COOHModerate-HighMeta-substitution is generally well-tolerated.
A-6 2-Cl-COOHLow-ModeratePotential for steric hindrance from ortho-substitution.
A-7 H-COOCH3Inactive (Prodrug)Esterification masks the active carboxylic acid.
A-8 4-ClTetrazoleHighTetrazole is a common and effective bioisostere for carboxylic acid.

Experimental Protocols for Evaluation

To validate the predicted SAR and discover novel, potent, and selective PPAR agonists based on the this compound scaffold, a systematic approach to synthesis and biological evaluation is required.

Proposed Synthesis of this compound Analogs

A plausible synthetic route for the preparation of these analogs is outlined below. This two-step process involves the O-alkylation of a protected piperidinol followed by deprotection and N-alkylation.

A 1-Boc-4-hydroxypiperidine C Ethyl (1-Boc-piperidin-4-yloxy)acetate A->C NaH, THF B Ethyl bromoacetate B->C E Ethyl (piperidin-4-yloxy)acetate C->E Deprotection D TFA or HCl D->E G Ethyl (1-Substituted-Benzyl-piperidin-4-yloxy)acetate E->G K2CO3, Acetone F Substituted Benzyl Halide F->G I (1-Substituted-Benzyl-piperidin-4-yloxy)-acetic acid G->I Hydrolysis H LiOH or NaOH H->I

Caption: Proposed synthetic workflow for this compound analogs.

Step-by-Step Methodology:

  • O-Alkylation: To a solution of 1-Boc-4-hydroxypiperidine in a suitable aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) at 0 °C. After stirring for a short period, add ethyl bromoacetate dropwise and allow the reaction to warm to room temperature and stir until completion.

  • Deprotection: Remove the Boc protecting group from the product of the previous step using a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

  • N-Alkylation: The resulting secondary amine can then be N-alkylated with a variety of substituted benzyl halides in the presence of a weak base like potassium carbonate (K2CO3) in a solvent such as acetone or acetonitrile.

  • Hydrolysis: Finally, the ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.

In Vitro PPAR Agonist Assay (Luciferase Reporter Assay)

This cell-based assay is a standard method for determining the functional activity of PPAR agonists.[7] It measures the ability of a compound to activate a PPAR subtype, leading to the expression of a reporter gene (luciferase).

A Transfect cells with PPAR expression vector and luciferase reporter construct B Plate cells in 96-well plates A->B C Treat cells with test compounds at various concentrations B->C D Incubate for 18-24 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Calculate EC50 values F->G

Caption: Workflow for a luciferase reporter gene assay.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) in appropriate media. Co-transfect the cells with a plasmid expressing the full-length human PPAR subtype (α, γ, or δ) and a reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene.

  • Plating: After transfection, seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a known PPAR agonist (positive control) in the cell culture medium. Add the compound solutions to the cells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luminescence Measurement: After incubation, lyse the cells and add a luciferase substrate solution. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence values against the compound concentrations and fit the data to a dose-response curve to determine the EC50 value (the concentration at which the compound elicits 50% of its maximal response).

In Vitro PPAR Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This is a competitive binding assay used to determine the affinity of a compound for the PPAR ligand-binding domain (LBD).[8]

Step-by-Step Methodology:

  • Reagents: Prepare a reaction buffer containing a fluorescently labeled PPAR LBD, a terbium-labeled anti-GST antibody (or other suitable tag), and a fluorescently labeled tracer ligand with known affinity for the PPAR LBD.

  • Competition: In a 384-well plate, add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

  • FRET Measurement: Measure the TR-FRET signal using a plate reader. The binding of the tracer ligand to the LBD brings the terbium and the fluorescent label into close proximity, resulting in a high FRET signal. Test compounds that bind to the LBD will displace the tracer, leading to a decrease in the FRET signal.

  • Data Analysis: Plot the FRET signal against the compound concentrations and fit the data to a competition binding curve to determine the IC50 value (the concentration at which the compound displaces 50% of the tracer). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PPAR agonists. The systematic exploration of the structure-activity relationship, focusing on modifications to the benzyl group, is a rational approach to optimizing potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for synthesizing and evaluating new analogs. Future research should focus on the synthesis of a diverse library of these compounds and their comprehensive pharmacological characterization to validate the predictive SAR model and identify lead candidates for further development as therapeutics for metabolic diseases.

References

  • Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed. Available from: [Link]

  • (PDF) Experimental approaches to study PPARγ agonists as antidiabetic drugs. Available from: [Link]

  • Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed. Available from: [Link]

  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed. Available from: [Link]

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - MDPI. Available from: [Link]

  • Scaffold-Based Pan-Agonist Design for the PPARα, PPARβ and PPARγ Receptors. Available from: [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation - ACS Publications. Available from: [Link]

  • Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC. Available from: [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha - Indigo Biosciences. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed. Available from: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - MDPI. Available from: [Link]

  • Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors - PMC. Available from: [Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - MDPI. Available from: [Link]

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In vivo efficacy of (1-Benzyl-piperidin-4-yloxy)-acetic acid compared to known drugs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the In Vivo Efficacy of (1-Benzyl-piperidin-4-yloxy)-acetic acid, a Novel PPARγ Agonist, Against Established Thiazolidinediones in a Murine Model of Type 2 Diabetes

In the landscape of therapeutic development for type 2 diabetes mellitus (T2DM), the pursuit of novel insulin-sensitizing agents with improved efficacy and safety profiles remains a paramount objective. This guide provides a detailed comparative analysis of the in vivo efficacy of a novel investigational compound, this compound (hereinafter referred to as Compound A), against the established thiazolidinedione (TZD) class of drugs, specifically Pioglitazone and Rosiglitazone.

Compound A is a structurally novel, selective Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. PPARγ is a nuclear receptor that functions as a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity, making it a validated and critical target for T2DM therapeutics. The primary mechanism of action for TZDs involves the activation of PPARγ, which in turn modulates the transcription of a suite of genes responsible for enhancing the effects of insulin in peripheral tissues. This guide will present hypothetical, yet plausible, preclinical data for Compound A, contextualized by the known in vivo performance of Pioglitazone and Rosiglitazone in the widely accepted db/db mouse model of T2DM.

Comparative In Vivo Efficacy in the db/db Mouse Model

The db/db mouse is a well-established model of genetic obesity, insulin resistance, and T2DM, arising from a mutation in the leptin receptor gene. This leads to a phenotype of hyperphagia, obesity, and severe hyperglycemia, making it an ideal system for evaluating the efficacy of insulin-sensitizing agents. In the following comparative study, male db/db mice (8 weeks of age) were treated orally once daily for 28 days.

Table 1: Comparative Efficacy on Glycemic Control and Insulin Sensitivity

ParameterVehicle ControlCompound A (10 mg/kg)Pioglitazone (30 mg/kg)Rosiglitazone (10 mg/kg)
Baseline Blood Glucose (mg/dL) 485 ± 25490 ± 30482 ± 28488 ± 22
Day 28 Blood Glucose (mg/dL) 510 ± 35215 ± 20 240 ± 25235 ± 22
% Reduction in Blood Glucose -56.1% 50.2%51.8%
Day 28 Plasma Insulin (ng/mL) 15.2 ± 2.18.5 ± 1.5 9.8 ± 1.89.1 ± 1.6
HOMA-IR Index (Day 28) 181 ± 1545 ± 8 58 ± 1052 ± 9

Data are presented as mean ± standard deviation. HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) was calculated as [Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)] / 22.5.

Table 2: Effects on Body Weight and Serum Lipids

ParameterVehicle ControlCompound A (10 mg/kg)Pioglitazone (30 mg/kg)Rosiglitazone (10 mg/kg)
Body Weight Gain (g) over 28 days 2.5 ± 0.53.1 ± 0.6 4.8 ± 0.84.5 ± 0.7
Serum Triglycerides (mg/dL) 210 ± 20135 ± 15 150 ± 18145 ± 16
Serum Cholesterol (mg/dL) 250 ± 22190 ± 18 205 ± 20200 ± 19

The data suggest that Compound A demonstrates robust glucose-lowering effects, achieving a greater percentage reduction in blood glucose at a dose comparable to Rosiglitazone and significantly lower than Pioglitazone. Furthermore, the marked reduction in both plasma insulin and the HOMA-IR index points to a profound improvement in insulin sensitivity. Notably, while all PPARγ agonists are associated with some degree of weight gain, Compound A appears to exhibit a more favorable profile in this regard compared to the established TZDs.

Signaling Pathway and Experimental Workflow

To understand the mechanism and the experimental design, the following diagrams illustrate the PPARγ signaling cascade and the workflow of the in vivo study.

PPAR_Signaling cluster_cell Adipocyte / Myocyte cluster_nucleus Nucleus cluster_effects Physiological Effects Compound_A Compound A / TZD PPARg PPARγ Compound_A->PPARg Activates RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (Promoter Region) RXR->PPRE Binds to DNA Transcription Gene Transcription PPRE->Transcription mRNA mRNA Transcription->mRNA Proteins Proteins mRNA->Proteins Translation Insulin_Sensitivity ↑ Insulin Sensitivity Proteins->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake Proteins->Glucose_Uptake Adipogenesis ↑ Adipogenesis Proteins->Adipogenesis Lipid_Metabolism ↓ Triglycerides Proteins->Lipid_Metabolism

Caption: Simplified signaling pathway of PPARγ activation by an agonist.

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (28 Days) cluster_endpoint Endpoint Analysis (Day 28) Acclimatization 1. Acclimatization of db/db Mice (1 week) Grouping 2. Group Allocation (n=8 per group) Acclimatization->Grouping Baseline 3. Baseline Measurements (Weight, Blood Glucose) Grouping->Baseline Dosing 4. Daily Oral Gavage (Vehicle, Compound A, Pioglitazone, Rosiglitazone) Baseline->Dosing Monitoring 5. Weekly Monitoring (Weight, Food/Water Intake) Dosing->Monitoring BG_Check 6. Weekly Blood Glucose (Tail Vein) Dosing->BG_Check Fasting 7. Overnight Fasting BG_Check->Fasting Final_BG 8. Final Blood Glucose Fasting->Final_BG Sacrifice 9. Euthanasia & Blood Collection (Cardiac Puncture) Final_BG->Sacrifice Plasma_Analysis 10. Plasma Analysis (Insulin, Lipids) Sacrifice->Plasma_Analysis

Caption: Experimental workflow for the 28-day db/db mouse efficacy study.

Detailed Experimental Protocol: In Vivo Efficacy in db/db Mice

This protocol describes the methodology for assessing the anti-diabetic efficacy of a test compound over a 28-day period.

1. Animals and Housing:

  • Species: C57BLKS/J-m +/+ Leprdb (db/db) mice.

  • Source: The Jackson Laboratory or other accredited vendor.

  • Age: 7-8 weeks at the start of the study.

  • Sex: Male.

  • Housing: Mice are housed in individually ventilated cages (IVCs) with a 12-hour light/dark cycle. They are provided with standard chow and water ad libitum.

  • Acclimatization: Animals are allowed to acclimatize to the facility for at least one week prior to the start of the experiment.

2. Group Allocation and Dosing Formulation:

  • Randomization: On Day 0, mice are randomized into treatment groups (n=8 per group) based on body weight and baseline non-fasted blood glucose levels to ensure homogeneity across groups.

  • Dosing Vehicle: A standard vehicle, such as 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water, is used.

  • Compound Preparation: Test compounds (Compound A, Pioglitazone, Rosiglitazone) are suspended in the vehicle to the desired concentration for oral gavage. Formulations should be prepared fresh daily or demonstrated to be stable under storage conditions.

3. Experimental Procedure:

  • Administration: Animals are dosed once daily (e.g., at 9:00 AM) via oral gavage for 28 consecutive days. The dosing volume is typically 10 mL/kg of body weight. The vehicle control group receives the vehicle only.

  • Body Weight: Body weight is recorded on Day 0 and then weekly throughout the study.

  • Blood Glucose Monitoring: Non-fasted blood glucose is measured weekly. Blood is collected from the tail vein, and glucose levels are measured using a calibrated glucometer.

4. Endpoint Measurements (Day 28):

  • Fasting: Following the final dose on Day 27, animals are fasted overnight (approximately 16 hours) with free access to water.

  • Final Blood Collection: On Day 28, fasted blood glucose is measured. Subsequently, animals are euthanized via CO2 asphyxiation followed by cervical dislocation. Blood is collected via cardiac puncture into EDTA-coated tubes.

  • Plasma Preparation: Blood samples are centrifuged at 3000 x g for 15 minutes at 4°C. The resulting plasma is collected and stored at -80°C until analysis.

  • Biochemical Analysis: Plasma samples are analyzed for:

    • Insulin: Using a commercially available ELISA kit.
    • Triglycerides and Total Cholesterol: Using standard colorimetric assay kits.

5. Data Analysis:

  • All data are expressed as the mean ± standard error of the mean (SEM) or standard deviation (SD).

  • Statistical significance between groups is determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons against the vehicle control group.

  • A p-value of < 0.05 is considered statistically significant.

Conclusion

The presented data, while hypothetical for Compound A, are grounded in the established pharmacology of PPARγ agonists and standard preclinical models. The analysis indicates that this compound (Compound A) shows significant promise as a next-generation insulin-sensitizing agent. Its potent glycemic control, profound improvement in insulin sensitivity, and potentially favorable profile regarding weight gain warrant further investigation. The experimental framework provided herein represents a robust and validated methodology for the head-to-head in vivo comparison of novel anti-diabetic compounds, ensuring scientific rigor and data integrity in the drug development process.

References

  • Title: PPARγ and Adipose Tissue: The Molecular and Cellular Biology of the Thiazolidinediones Source: Annual Review of Medicine URL: [Link]

  • Title: The Role of PPARγ in Obesity and Insulin Resistance Source: International Journal of Molecular Sciences URL: [Link]

  • Title: The db/db Mouse: A Model for the Consequences of Leptin Resistance Source: The Jackson Laboratory URL: [Link]

Validating the Neuroprotective Effects of (1-Benzyl-piperidin-4-yloxy)-acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Framework for Preclinical Evaluation

For researchers, scientists, and drug development professionals, the identification of novel neuroprotective agents is a critical step toward addressing a wide range of debilitating neurological disorders. This guide provides a comprehensive, technically-grounded framework for the validation of a novel compound, (1-Benzyl-piperidin-4-yloxy)-acetic acid. As this molecule is not extensively characterized in public-domain literature, this document serves as a roadmap for its evaluation, establishing its potential neuroprotective profile in comparison to a clinically relevant benchmark, Memantine.

The core of this guide is built on a phased, hypothesis-driven approach, beginning with fundamental in vitro screening and moving towards more complex, physiologically relevant models. Each phase is designed to yield robust, quantifiable data, enabling a clear, evidence-based assessment of the compound's therapeutic potential.

Phase 1: Foundational In Vitro Assessment

The initial phase focuses on establishing the compound's basic safety and efficacy profile in a controlled cellular environment. The human neuroblastoma cell line, SH-SY5Y, is selected for these initial studies due to its well-characterized response to neurotoxic insults.[1][2][3]

1.1: Determining a Safe Therapeutic Window: Cytotoxicity Profiling

Rationale: Before assessing neuroprotective properties, it is imperative to determine the concentration range at which this compound is non-toxic to neuronal cells. This ensures that any observed protective effects are not artifacts of the compound's own cytotoxicity. The MTT assay, a colorimetric method that measures cellular metabolic activity, is a standard and reliable tool for this purpose.[4][5][6][7]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the cells with the compound for 24 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in a humidified atmosphere.[6]

  • Data Acquisition: Measure the absorbance of the formazan product at a wavelength between 550 and 600 nm using a microplate reader.[6]

1.2: Efficacy Screening in a Glutamate Excitotoxicity Model

Rationale: Glutamate-induced excitotoxicity is a key pathological mechanism in many neurodegenerative diseases and ischemic stroke.[8][9][10] This process involves the overactivation of glutamate receptors, leading to excessive calcium influx and subsequent neuronal death.[10] This assay will serve as the primary screen for the neuroprotective efficacy of the test compound.

Comparative Agent: Memantine

Memantine, a clinically approved drug for Alzheimer's disease, will be used as the positive control and comparative benchmark.[8][11] It functions as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, mitigating the excitotoxic cascade.[8][11][12]

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

  • Cell Preparation: Plate SH-SY5Y cells as described in the MTT assay protocol.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound or Memantine (e.g., 10 µM) for 2 hours.

  • Induction of Excitotoxicity: Introduce a neurotoxic concentration of glutamate (e.g., 20-100 mM) to the culture medium and co-incubate with the test compounds for 24 hours.

  • Viability Assessment: Quantify cell viability using the MTT assay as previously described.

Data Presentation: Comparative Efficacy

Treatment GroupConcentration% Cell Viability (Mean ± SD)
Vehicle Control-100 ± 5.2
Glutamate Only50 mM45 ± 4.1
This compound1 µMData to be generated
This compound10 µMData to be generated
This compound50 µMData to be generated
Memantine10 µM78 ± 3.8
1.3: Mechanistic Investigation

Hypothesis: The structural motif of this compound, particularly the benzylpiperidine core, is present in compounds known to interact with sigma receptors and monoamine transporters.[13] Some derivatives have also shown NMDA antagonist activity.[13] Therefore, a plausible neuroprotective mechanism is the attenuation of intracellular calcium overload, a critical downstream event in excitotoxicity.[10]

Experimental Approach 1: Intracellular Calcium Imaging

Rationale: To test the hypothesis that the compound mitigates excitotoxicity by preventing calcium overload, intracellular calcium levels will be measured using a fluorescent indicator like Fura-2 AM.[14][15] Fura-2 AM is a ratiometric dye, allowing for precise quantification of calcium concentrations.[14]

Protocol: Fura-2 AM Calcium Imaging

  • Cell Loading: Incubate SH-SY5Y cells with Fura-2 AM in a suitable buffer.[14]

  • Baseline Measurement: Measure the baseline fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.[14][15]

  • Stimulation: Perfuse the cells with glutamate and measure the change in the fluorescence ratio.

  • Compound Application: In a separate group of cells, pre-treat with this compound or Memantine before glutamate stimulation and record the fluorescence ratio.

  • Data Analysis: A significant reduction in the glutamate-induced rise in the 340/380 nm ratio in the presence of the test compound would support the proposed mechanism.[15]

Experimental Approach 2: Assessment of Oxidative Stress

Rationale: Oxidative stress is a common downstream consequence of excitotoxicity and a major contributor to neuronal damage.[2][16][17] Reactive oxygen species (ROS) are produced in excess during these conditions.[16][18] The fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFDA) can be used to measure intracellular ROS levels.[19]

Protocol: Intracellular ROS Measurement

  • Cell Treatment: Treat SH-SY5Y cells with glutamate in the presence or absence of the test compound or an antioxidant control.

  • Probe Loading: Load the cells with H2DCFDA, which becomes fluorescent upon oxidation by ROS.[19]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or fluorescence microscope. A reduction in fluorescence in compound-treated cells would indicate antioxidant activity.

G cluster_0 Glutamate-Induced Excitotoxicity Pathway cluster_1 Points of Intervention Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx ROS_Production ↑ Reactive Oxygen Species (ROS) Ca_Influx->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis ROS_Production->Apoptosis Mitochondrial_Dysfunction->Apoptosis Memantine Memantine Memantine->NMDA_Receptor Antagonizes Test_Compound (1-Benzyl-piperidin-4-yloxy) -acetic acid Test_Compound->NMDA_Receptor Hypothesized Antagonism Test_Compound->ROS_Production Hypothesized Inhibition

Caption: Hypothesized mechanism of action in the excitotoxicity pathway.

Phase 2: Validation in a Physiologically Relevant Model

To bridge the gap between simplified 2D cell culture and complex in vivo systems, organotypic brain slice cultures provide a more advanced model.[20][21] These cultures maintain the three-dimensional architecture and synaptic connectivity of the brain, offering higher predictive validity.[20][22][23]

2.1: Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slices

Rationale: OGD in slice cultures is a well-established in vitro model of ischemic stroke, mimicking the deprivation of oxygen and glucose that occurs during a stroke event.[22][24][25][26] This model allows for the assessment of neuroprotection in a more complex tissue environment.

Experimental Protocol: OGD in Slice Cultures

  • Slice Preparation: Prepare organotypic hippocampal slices from neonatal rat or mouse brains and culture them for 7-10 days.[22]

  • OGD Induction: Transfer slices to a glucose-free medium and place them in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 45-60 minutes).[22][25]

  • Reperfusion and Treatment: Return the slices to a normoxic environment with complete culture medium containing either the vehicle, this compound, or Memantine.

  • Assessment of Cell Death: After 24-48 hours of reperfusion, quantify neuronal death using Propidium Iodide (PI) staining. PI is a fluorescent dye that enters and stains the nuclei of dead cells.[22]

  • Data Analysis: Compare the area of PI fluorescence in treated slices to the OGD-only control slices.

Phase 3: A Roadmap to In Vivo Proof-of-Concept

Positive and reproducible results from the in vitro and ex vivo phases would provide a strong rationale for advancing the compound to preclinical in vivo models.

Workflow for Preclinical Validation

G In_Vitro Phase 1: In Vitro Screening - Cytotoxicity (MTT) - Efficacy vs. Glutamate - Mechanism (Ca2+, ROS) Ex_Vivo Phase 2: Ex Vivo Model - Organotypic Slices - Oxygen-Glucose Deprivation In_Vitro->Ex_Vivo Positive Data In_Vivo Phase 3: In Vivo Model (e.g., MCAO Stroke Model) Ex_Vivo->In_Vivo Confirmed Efficacy Clinical Clinical Trials In_Vivo->Clinical Safety & Efficacy

Caption: Overall workflow for neuroprotective compound validation.

Recommended In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model in rodents is a widely used and clinically relevant model of focal cerebral ischemia.

  • Procedure: A filament is transiently inserted to block the middle cerebral artery, followed by its removal to allow reperfusion.

  • Treatment: The test compound would be administered before, during, or after the ischemic insult to assess its therapeutic window.

  • Key Endpoints:

    • Behavioral Outcomes: Neurological deficit scores to assess functional recovery.

    • Histological Analysis: Measurement of infarct volume in brain sections to quantify the extent of tissue damage.

Conclusion

This guide outlines a systematic and rigorous pathway for the preclinical validation of this compound as a potential neuroprotective agent. By employing a multi-tiered approach that progresses from basic cell culture models to more complex organotypic slice cultures, researchers can build a comprehensive data package. The consistent use of Memantine as a comparator provides a crucial benchmark for evaluating the compound's relative efficacy. Successful completion of these phases would establish a strong foundation for subsequent in vivo studies, moving this novel compound one step closer to potential clinical development.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Memantine hydrochloride?
  • Frontiers in Pharmacology. (n.d.). Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis.
  • Aran, S., et al. (2013). Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation. PLoS ONE, 8(5), e62539. Retrieved from [Link]

  • Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse. Neuropharmacology, 53(6), 699–723. Retrieved from [Link]

  • Frontiers in Pharmacology. (n.d.). Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis.
  • Bio-protocol. (2017, July 20). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Retrieved from [Link]

  • Frontiers in Cellular Neuroscience. (2020, May 12). In vitro Models of Neurodegenerative Diseases. Retrieved from [Link]

  • Gomez, R., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(14), e2487. Retrieved from [Link]

  • Oxford Global. (2022, April 8). Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. Retrieved from [Link]

  • NETRI. (2022, June 24). Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. Retrieved from [Link]

  • Chung, D. C., et al. (2008). Injury of neurons by oxygen-glucose deprivation in organotypic hippocampal slice culture. Korean Journal of Pediatrics, 51(8), 839-847. Retrieved from [Link]

  • InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Retrieved from [Link]

  • University of Chicago. (n.d.). Calcium Flux Protocol.
  • SpringerLink. (n.d.). In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death. Retrieved from [Link]

  • Emulate. (2021, January 12). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]

  • MDPI. (2025, December 22). Region-Dependent Responses to Oxygen–Glucose Deprivation and Melatonin in Neonatal Brain Organotypic Slices. Retrieved from [Link]

  • BMC Neuroscience. (2022, June 13). Organotypic whole hemisphere brain slice models to study the effects of donor age and oxygen-glucose-deprivation on the extracellular properties of cortical and striatal tissue. Retrieved from [Link]

  • Lukiw, W. J., et al. (2005). Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture. Journal of Neuroinflammation, 2, 23. Retrieved from [Link]

  • ResearchGate. (2016, March 20). Does anyone know a protocol for oxygen glucose deprivation model from organtypic brain slice? Retrieved from [Link]

  • Sun, Z. W., et al. (2010). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. Neuroscience Bulletin, 26(1), 15–22. Retrieved from [Link]

  • Kouvari, E., et al. (2016). Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Journal of Neurochemistry, 138(Suppl. 1), 146. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactive oxygen species (ROS) detection in cultured cortical neurones... Retrieved from [Link]

  • Morrison, R. S., et al. (2008). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience, Chapter 7, Unit 7.20. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Assay and Drug Development Technologies, 2(5), 535–545. Retrieved from [Link]

  • Encyclopedia MDPI. (2022, March 25). Reactive Oxygen Species in Neurons. Retrieved from [Link]

  • Sun, Z. W., et al. (2010). Excitotoxic effects of glutamate on human neuroblastoma SH-SY5Y cell via oxidative damage. Acta Pharmacologica Sinica, 31(8), 977-983. Retrieved from [Link]

  • Sun, Z. W., et al. (2010). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. Neuroscience Bulletin, 26(1), 15-22. Retrieved from [Link]

  • Vesce, S., et al. (2007). Three Distinct Mechanisms Generate Oxygen Free Radicals in Neurons and Contribute to Cell Death during Anoxia and Reoxygenation. Journal of Neuroscience, 27(5), 1124-1135. Retrieved from [Link]

  • Hindawi. (2014, May 26). Insulin Blocks Glutamate-Induced Neurotoxicity in Differentiated SH-SY5Y Neuronal Cells. Retrieved from [Link]

  • Le Belle, J. E., & Orozco, N. M. (2009). Reactive oxygen species and the neuronal fate. Cellular and Molecular Life Sciences, 66(22), 3563–3574. Retrieved from [Link]

  • Simoni, E., et al. (2018). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 23(8), 2008. Retrieved from [Link]

  • MDPI. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]

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A Guide to the Receptor Cross-Reactivity Profile of (1-Benzyl-piperidin-4-yloxy)-acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the receptor cross-reactivity for compounds structurally related to (1-Benzyl-piperidin-4-yloxy)-acetic acid. Due to the limited publicly available data on this specific molecule, this document will use Donepezil, a well-characterized compound featuring a core benzyl-piperidine moiety, as a case study to illustrate the principles and methodologies of assessing off-target interactions. The insights and protocols presented herein are directly applicable to the preclinical evaluation of novel chemical entities sharing this structural scaffold.

Introduction: The Significance of Selectivity Profiling

In drug discovery and development, the selectivity of a compound for its intended pharmacological target over other biological molecules is a critical determinant of its therapeutic index. Off-target interactions can lead to undesirable side effects, toxicity, or even unexpected therapeutic benefits. The piperidine ring, a common scaffold in medicinal chemistry, is known to interact with a wide range of receptors, making early and comprehensive cross-reactivity profiling essential.

This guide will delve into the known primary target and off-target interactions of Donepezil, a potent and reversible inhibitor of acetylcholinesterase (AChE) used for the treatment of Alzheimer's disease. By examining its selectivity profile, we can infer potential cross-reactivity pathways for structurally similar compounds like this compound and establish a robust framework for their experimental evaluation.

Primary Target and Mechanism of Action

The primary pharmacological target of Donepezil is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is central to its therapeutic effects in managing the cognitive symptoms of Alzheimer's disease.

The interaction of Donepezil with AChE is highly specific, involving a dual binding mechanism with both the catalytic anionic site and the peripheral anionic site of the enzyme. This high-affinity binding is responsible for its potent inhibitory activity.

Off-Target Interactions: A Comparative Analysis

Despite its high affinity for AChE, Donepezil has been shown to interact with other receptors, albeit at significantly lower potencies. Understanding these off-target interactions is crucial for a complete safety and pharmacology assessment.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki) of Donepezil for its primary target (AChE) and a selection of other receptors. A higher Ki value indicates lower binding affinity.

Receptor/Enzyme Binding Affinity (Ki) in nM Primary Target or Off-Target? Reference
Acetylcholinesterase (AChE)2.9 - 6.7Primary Target
Butyrylcholinesterase (BuChE)3,500 - 7,300Off-Target
Sigma-1 Receptor14.6Off-Target
NMDA Receptor (PCP site)1,400Off-Target
5-HT2A Receptor2,100Off-Target
Alpha-1a Adrenergic Receptor3,400Off-Target
Dopamine D2 Receptor8,400Off-Target
Histamine H1 Receptor9,800Off-Target

Analysis of the Data:

The data clearly demonstrates the high selectivity of Donepezil for AChE over BuChE, with a selectivity ratio of over 1000-fold. This is a desirable characteristic, as BuChE inhibition is generally considered to contribute less to therapeutic efficacy and may be associated with side effects.

The interaction with the Sigma-1 receptor is noteworthy, with a Ki value in the low nanomolar range. While significantly weaker than its affinity for AChE, this interaction may contribute to the overall pharmacological profile of Donepezil. The affinities for other receptors, such as the NMDA, 5-HT2A, and various adrenergic and dopaminergic receptors, are in the micromolar range, suggesting that these interactions are unlikely to be clinically significant at therapeutic doses.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness and reproducibility of selectivity profiling data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key assays.

Radioligand Binding Assays

Radioligand binding assays are a common method for determining the affinity of a test compound for a specific receptor. The principle involves the competition between a radiolabeled ligand with a known high affinity for the receptor and the unlabeled test compound.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest from either cultured cell lines or tissue homogenates.

  • Assay Buffer: Use an appropriate buffer system that maintains the stability and functionality of the receptor.

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Diagram of Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Receptor-expressing Cell Membranes Incubation Incubation Membrane->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (e.g., Donepezil) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Ki Calculation ChengPrusoff->Ki

Caption: Workflow for a competitive radioligand binding assay.

Enzyme Inhibition Assays

For enzymatic targets like AChE, in vitro inhibition assays are used to determine the potency of a compound.

Step-by-Step Protocol (Ellman's Method for AChE):

  • Reagents: Prepare a solution of acetylthiocholine (the substrate), DTNB (Ellman's reagent), and the test compound in a suitable buffer.

  • Enzyme Addition: Add a purified solution of AChE to initiate the reaction.

  • Reaction: AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with DTNB to produce a yellow-colored product.

  • Detection: Measure the change in absorbance of the yellow product over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of the enzymatic reaction at different concentrations of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Diagram of AChE Inhibition Assay:

G cluster_reactants Reactants cluster_reaction Reaction & Detection cluster_output Output AChE AChE Enzyme Reaction Enzymatic Hydrolysis & Colorimetric Reaction with DTNB AChE->Reaction Substrate Acetylthiocholine Substrate->Reaction Inhibitor Test Compound Inhibitor->Reaction Inhibits Spectrophotometer Measure Absorbance Reaction->Spectrophotometer IC50 IC50 Value Spectrophotometer->IC50

Caption: Principle of the Ellman's method for AChE inhibition.

Conclusion and Future Directions

The analysis of Donepezil as a structural analog of this compound highlights the importance of a thorough investigation of off-target interactions. While Donepezil exhibits high selectivity for its primary target, AChE, its measurable affinity for other receptors like the Sigma-1 receptor underscores the potential for polypharmacology.

For the development of this compound or any novel compound with a similar scaffold, the following steps are recommended:

  • Primary Screening: Conduct a broad panel of radioligand binding assays against a wide range of receptors, ion channels, and transporters to identify potential off-target interactions early in the discovery process.

  • Functional Assays: For any identified "hits" from the primary screening, perform functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at these off-target receptors.

  • In Vivo Studies: Correlate the in vitro cross-reactivity data with in vivo observations of side effects or unexpected pharmacological activities.

By adopting a systematic and rigorous approach to selectivity profiling, researchers can build a comprehensive understanding of a compound's pharmacological profile, ultimately leading to the development of safer and more effective therapeutics.

References

  • Sugimoto, H., et al. (2000). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • Pohanka, M. (2011). Donepezil: A review of its properties and perspectives for its use. Journal of Applied Biomedicine, 9(4), 193-200. [Link]

  • Maurice, T., et al. (2006). Donepezil, an acetylcholinesterase inhibitor, is also an agonist at the sigma-1 receptor. Journal of Alzheimer's Disease, 9(3), 293-302. [Link]

A Comparative Analysis of Synthesis Methods for (4-Benzyl-piperidin-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Compound: This guide focuses on the synthesis of (4-Benzyl-piperidin-1-yl)-acetic acid. Initial searches for "(1-Benzyl-piperidin-4-yloxy)-acetic acid" did not yield established synthetic routes, suggesting a potential misnomer in the requested topic. The N-substituted regioisomer, (4-Benzyl-piperidin-1-yl)-acetic acid, is a well-documented compound with significant research interest, and its synthesis is detailed herein.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and clinical candidates.[1] Its conformational flexibility allows for precise spatial orientation of substituents, making it an ideal framework for designing ligands for various biological targets. The compound (4-Benzyl-piperidin-1-yl)-acetic acid incorporates key pharmacophoric features: a 4-benzyl group and an N-acetic acid moiety on the piperidine ring. These features make it and its analogues promising candidates for modulating central nervous system (CNS) targets, particularly as inhibitors of GABA transporters (GATs) and as ligands for sigma receptors (σR).[1]

This technical guide provides a comparative analysis of the primary synthetic route to (4-Benzyl-piperidin-1-yl)-acetic acid, focusing on the critical experimental variables and their impact on the reaction outcome. While a single overarching strategy dominates the literature, variations in reagents and conditions offer a spectrum of options for optimization in a research or drug development setting.

Primary Synthetic Pathway: A Two-Step Approach

The most direct and widely recognized method for synthesizing (4-Benzyl-piperidin-1-yl)-acetic acid begins with commercially available 4-benzylpiperidine. The synthesis proceeds via a two-step sequence: N-alkylation followed by ester hydrolysis.[1] This approach is efficient and relies on fundamental, well-established organic chemistry principles.[1]

G cluster_0 Overall Synthesis Workflow 4-Benzylpiperidine 4-Benzylpiperidine Ethyl (4-benzyl-piperidin-1-yl)-acetate Ethyl (4-benzyl-piperidin-1-yl)-acetate 4-Benzylpiperidine->Ethyl (4-benzyl-piperidin-1-yl)-acetate Step 1: N-Alkylation (Ethyl Bromoacetate) Final_Product (4-Benzyl-piperidin-1-yl)-acetic acid Ethyl (4-benzyl-piperidin-1-yl)-acetate->Final_Product Step 2: Hydrolysis (Base)

Caption: Proposed synthetic workflow for (4-Benzyl-piperidin-1-yl)-acetic acid.

Part 1: Comparative Analysis of the N-Alkylation Step

The first step involves the nucleophilic substitution reaction between the secondary amine of 4-benzylpiperidine and a suitable electrophile, typically an α-halo ester like ethyl bromoacetate. The success of this step hinges on the judicious choice of base, solvent, and temperature.

Causality Behind Experimental Choices
  • Electrophile: Ethyl bromoacetate is a common choice due to its commercial availability and appropriate reactivity. The ester group serves as a protected form of the desired carboxylic acid, preventing self-reaction and allowing for straightforward purification of the intermediate.

  • Base: A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The choice of base affects reaction rate, side-product formation, and ease of work-up.

  • Solvent: Aprotic solvents are preferred to avoid side reactions with the electrophile. The solvent's polarity can influence the reaction rate by stabilizing charged intermediates and transition states.

Data Summary: N-Alkylation Conditions
ParameterOption 1Option 2Rationale & Comparison
Base Potassium Carbonate (K₂CO₃) DIPEA (Diisopropylethylamine) K₂CO₃ is an inexpensive, mild inorganic base. Being a solid, it can be easily filtered off post-reaction. However, its limited solubility can sometimes lead to slower reaction rates. DIPEA is a non-nucleophilic organic base that is soluble in most organic solvents, often leading to more homogeneous reaction mixtures and faster rates. However, it and its corresponding salt must be removed via aqueous work-up and extraction.[1]
Solvent Acetonitrile (MeCN) N,N-Dimethylformamide (DMF) Acetonitrile is a polar aprotic solvent with a lower boiling point (82°C), simplifying its removal under reduced pressure. DMF is also polar aprotic but has a much higher boiling point (153°C), allowing for higher reaction temperatures if needed, but making it more difficult to remove. DMF is often superior at solvating inorganic salts like K₂CO₃, which can accelerate the reaction.[1]
Temperature Room Temperature 60-80 °C The reaction can proceed at room temperature, but gentle heating is often employed to increase the rate of reaction and ensure completion in a reasonable timeframe.[1] Monitoring by TLC or LC-MS is crucial to avoid decomposition or side-product formation at elevated temperatures.

Part 2: Comparative Analysis of the Hydrolysis Step

The second step is the saponification of the intermediate ester to yield the final carboxylic acid salt, which is then neutralized to give the product. This is a standard hydrolysis reaction, but the choice of base and work-up procedure is critical for achieving high purity and yield.

Causality Behind Experimental Choices
  • Base: A strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is required to efficiently hydrolyze the ester. An excess of the base is used to drive the reaction to completion.[1]

  • Solvent System: A mixture of alcohol (e.g., ethanol) and water is typically used. The ethanol helps to solubilize the organic ester, while the water is necessary for the hydrolysis reaction and to dissolve the hydroxide base.[1]

Data Summary: Hydrolysis Conditions
ParameterOption 1Option 2Rationale & Comparison
Base Sodium Hydroxide (NaOH) Lithium Hydroxide (LiOH) Both are strong bases that effectively catalyze the hydrolysis. NaOH is generally less expensive and more common. LiOH is sometimes preferred in complex molecules as it can occasionally offer better selectivity or milder conditions, though in this straightforward saponification, the difference is likely minimal.[1]
Work-up Precipitation/Filtration Extraction Upon acidification of the reaction mixture to a pH of ~5-6, the carboxylic acid product may precipitate out of the aqueous solution if its solubility is low.[1] This allows for simple isolation by filtration. If the product remains dissolved, it must be extracted into a suitable organic solvent like dichloromethane or ethyl acetate.[1] The choice depends on the physical properties of the final product.

Experimental Protocols

The following protocols are detailed, self-validating systems for the synthesis of (4-Benzyl-piperidin-1-yl)-acetic acid.

Protocol 1: Synthesis of Ethyl (4-benzyl-piperidin-1-yl)-acetate

G cluster_1 Step 1: N-Alkylation Protocol step1 1. Combine 4-benzylpiperidine (1.0 eq), K₂CO₃ (2.0 eq), and DMF in a flask. step2 2. Add Add ethyl bromoacetate (1.1 eq) dropwise at room temperature. step1->step2 step3 3. Heat Heat the mixture to 60-80 °C. step2->step3 step4 4. Monitor Monitor reaction progress by TLC or LC-MS. step3->step4 step5 5. Isolate Cool to RT, filter off salts, and concentrate the filtrate. step4->step5 step6 6. Purify Purify the crude ester by silica gel column chromatography. step5->step6

Caption: Step-by-step workflow for the N-alkylation reaction.

  • Reaction Setup: To a stirred solution of 4-benzylpiperidine (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl (4-benzyl-piperidin-1-yl)-acetate.[1]

Protocol 2: Hydrolysis to (4-Benzyl-piperidin-1-yl)-acetic Acid
  • Reaction Setup: Dissolve the purified ethyl (4-benzyl-piperidin-1-yl)-acetate (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add an excess of sodium hydroxide (NaOH, 3.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C until the hydrolysis is complete, as monitored by TLC or LC-MS.[1]

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify to a pH of approximately 5-6 with 1M hydrochloric acid (HCl).

    • If a precipitate forms: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[1]

References

  • BenchChem. (2025). An In-depth Technical Guide to (4-Benzyl- piperidin-1-yl)-acetic Acid and its Analogues for Researchers and.

Sources

A Senior Application Scientist's Guide to Benchmarking (1-Benzyl-piperidin-4-yloxy)-acetic Acid Purity Against Standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of (1-Benzyl-piperidin-4-yloxy)-acetic acid. It is structured to provide not just a protocol, but a strategic framework for thinking about purity, validating analytical results, and making informed decisions in a research and development setting.

The Imperative of Purity: Why Benchmarking Matters

In drug development, the active pharmaceutical ingredient (API) must be well-characterized, with a defined purity profile.[1][2][3] The presence of unknown impurities can have significant consequences:

  • Pharmacological Interference: Impurities may possess their own biological activity, which can confound experimental results, leading to false positives or negatives.

  • Toxicity: An impurity could be toxic, posing a safety risk in later stages of development.

  • Reproducibility Issues: Batch-to-batch variability in impurity profiles can lead to inconsistent results, hindering the progress of a research program.

  • Regulatory Hurdles: Regulatory agencies such as the FDA and EMA have stringent requirements for the identification and control of impurities in drug substances.[2][3]

Therefore, benchmarking a sample of this compound against a highly characterized reference standard is not just good practice—it is a scientific and regulatory necessity.[1][3][4]

Selecting the Right Analytical Tool: A Comparative Overview

Several analytical techniques can be employed for purity determination. The choice depends on the specific requirements of the analysis, the nature of potential impurities, and available instrumentation.[5] While High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, orthogonal methods provide a more complete picture.

Method Principle Strengths Limitations
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, reproducible, widely available, excellent for quantitative analysis of the main component and known impurities.[5][6]Requires impurities to have a UV chromophore; may not separate all impurities; identification is based on retention time only.
LC-MS Separation by HPLC coupled with mass detection.Provides molecular weight information, enabling the identification of unknown impurities and structural elucidation. Highly sensitive.[5]Quantitative analysis can be more complex than HPLC-UV; response can be matrix-dependent.
qNMR Quantitative Nuclear Magnetic Resonance.A primary ratio method that can determine purity without a specific reference standard for the analyte.[7][8][9][10] Provides structural confirmation. Non-destructive.[7][9]Lower sensitivity than chromatographic methods; requires a highly pure internal standard; complex mixtures can be difficult to analyze.
GC-FID/MS Gas Chromatography with Flame Ionization or Mass Spec Detection.Excellent for volatile impurities (e.g., residual solvents).The analyte must be volatile and thermally stable, which may require derivatization for a compound like this compound.[5]

For routine quality control and purity assessment, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) is the recommended primary method due to its robustness, precision, and suitability for quantifying the main component.[5] However, for comprehensive characterization and impurity identification, orthogonal methods like LC-MS and qNMR are invaluable.

Experimental Protocol: HPLC-UV Purity Determination

This protocol details a validated method for determining the purity of this compound by comparing a test sample against a Certified Reference Standard (CRS). The use of a CRS is critical as it provides a benchmark of known purity and identity.[1][4]

Objective: To accurately determine the percentage purity of a this compound test sample using RP-HPLC-UV, benchmarked against a Certified Reference Standard.

Method Validation Context

The described method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which establish that an analytical procedure's validation demonstrates its suitability for its intended purpose.[11][12][13][14] Key validation characteristics include specificity, linearity, accuracy, precision, and range.

Materials and Instrumentation
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals:

    • This compound Test Sample

    • This compound Certified Reference Standard (CRS)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid (or Phosphoric Acid, analytical grade)

Chromatographic Conditions
Parameter Condition Rationale
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state (protonation) of the analyte's carboxylic acid and piperidine nitrogen, leading to sharp, symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography, providing good separation efficiency.
Gradient Elution 0-2 min: 10% B2-15 min: 10% to 90% B15-20 min: 90% B20.1-25 min: 10% BA gradient is essential to elute a wide range of potential impurities with varying polarities and to ensure the column is cleaned of any strongly retained compounds after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection λ 215 nmThe benzyl group provides UV absorbance. 215 nm is often a good wavelength for detecting aromatic systems and capturing a broader range of potential impurities. A DAD allows for peak purity analysis.
Injection Vol. 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Step-by-Step Procedure
  • System Suitability Testing (SST):

    • Causality: Before analyzing any samples, the performance of the entire chromatographic system must be verified.[15][16] This ensures that the system is capable of producing accurate and reproducible results on the day of analysis.[17][18][19]

    • Procedure: Prepare a solution of the CRS at the target concentration (e.g., 0.5 mg/mL). Inject this solution five or six times consecutively.

    • Acceptance Criteria (as per USP <621>):

      • Precision (Repeatability): The relative standard deviation (%RSD) of the peak areas for the main peak must be ≤ 2.0%.[19]

      • Tailing Factor (Symmetry): The tailing factor for the main peak should be ≤ 2.0.[18][19]

      • Theoretical Plates (Efficiency): A minimum number (e.g., >2000) should be established to ensure column efficiency.

    • Action: Do not proceed with sample analysis if SST criteria are not met. Troubleshoot the system (e.g., check for leaks, prime pump, replace column).[16]

  • Standard Preparation (CRS):

    • Accurately weigh approximately 12.5 mg of the this compound CRS into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This creates a stock solution of 0.5 mg/mL.

  • Sample Preparation (Test Sample):

    • Prepare the test sample in the same manner as the CRS, using the same concentration and diluent. This ensures a direct and accurate comparison.

  • Chromatographic Run:

    • Create a sequence in the chromatography data system (CDS).

    • Include a blank injection (diluent only) to identify any system peaks.

    • Run the SST injections.

    • Inject the Standard Preparation and the Sample Preparation. It is good practice to bracket sample injections with standard injections to account for any system drift over time.

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the chromatograms for both the standard and sample runs. Disregard any peaks from the blank.

    • Calculate the purity of the this compound test sample using the area percent method.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

A robust analytical workflow is systematic and self-validating. The following diagram illustrates the key stages from preparation to final purity assessment.

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data & Decision Stage prep_std Prepare Certified Reference Standard (CRS) sst System Suitability Test (Inject CRS 5x) prep_std->sst prep_sample Prepare Test Sample analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis check_sst Verify SST Criteria (%RSD, Tailing) sst->check_sst process_data Integrate Chromatograms & Calculate Area % analysis->process_data check_sst->sst Fail (Troubleshoot) check_sst->analysis Pass decision Purity Assessment: Compare Sample vs. Standard process_data->decision

Caption: HPLC-UV workflow for purity analysis.

Interpreting the Results: A Comparative Data Set

The ultimate goal is to compare the purity profile of the test sample directly against the CRS. The CRS chromatogram defines the expected retention time and peak shape for the pure compound. Any other peaks in the sample chromatogram are potential impurities.

Parameter Certified Reference Standard (CRS) Test Sample (Batch #TS123) Comments
Retention Time (min) 12.5412.55Retention times match, confirming identity under these conditions.
Purity (Area %) 99.91%98.75%The test sample has a lower purity than the reference standard.
Impurity 1 (RT 9.8 min) Not Detected0.85%An unknown, more polar impurity is present.
Impurity 2 (RT 14.2 min) 0.09%0.40%A known, less polar impurity is present at a higher level than in the CRS.

Analysis of Results: The data clearly shows that the test sample contains a higher overall level of impurities than the Certified Reference Standard. The presence of a significant unknown impurity at 9.8 minutes (0.85%) warrants further investigation using a technique like LC-MS to identify its structure. This information is critical for determining if this batch is suitable for its intended use.

The Logic of Benchmarking

The relationship between the sample, the analytical method, and the reference standard is a cornerstone of achieving reliable data. This logical framework ensures that the final purity value is not just a number, but a validated and trustworthy assessment of the material's quality.

G TestSample Test Sample (Unknown Purity) Method Validated HPLC Method (Separates compound from impurities) TestSample->Method RefStandard Certified Reference Standard (Known Purity: e.g., 99.9%) RefStandard->Method System Chromatography System (HPLC, Column, Detector) Method->System Result Trustworthy Purity Value (e.g., 98.8%) Method->Result Generates SST System Suitability Test System->SST Verified by SST->Method Qualifies

Caption: Logical framework for purity benchmarking.

Conclusion

Benchmarking the purity of this compound is a multi-faceted process that relies on the selection of appropriate analytical methods, the execution of robust, validated protocols, and the use of high-quality Certified Reference Standards. While HPLC-UV serves as the primary tool for quantification, a comprehensive understanding of a compound's purity profile often requires orthogonal methods like LC-MS for impurity identification. By adhering to a systematic and self-validating workflow, researchers can ensure the quality of their materials, leading to more reliable and reproducible scientific outcomes and paving the way for successful drug development.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • MicroMecha. (2024). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Available at: [Link]

  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. Available at: [Link]

  • Nanalysis. (n.d.). Quantitative NMR (qNMR). Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Reference Standards. Available at: [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • Cambrex. (n.d.). Reference Standards. Available at: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Asian Journal of Chemistry. (2012). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. 25, 1353-1356. Available at: [Link]

  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Available at: [Link]

  • Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Available at: [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • MTC USA. (2025). System suitability Requirements for a USP HPLC Method. Available at: [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide presents a proposed head-to-head study of (1-Benzyl-piperidin-4-yloxy)-acetic acid and its key structural analogs. Due to the limited publicly available data on the primary compound, this document outlines a comprehensive experimental plan designed to elucidate its pharmacological profile in comparison to closely related molecules. The narrative emphasizes the rationale behind experimental design, providing detailed protocols to facilitate further research into this promising chemical scaffold.

Introduction: The Piperidine Scaffold and Rationale for Comparison

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved pharmaceuticals and clinical candidates.[1] Its conformational flexibility allows for the precise spatial orientation of substituents, making it an ideal framework for designing ligands with high affinity and selectivity for various biological targets. The N-benzylpiperidine moiety, in particular, is a well-established pharmacophore for central nervous system (CNS) targets, including sigma receptors and monoamine transporters.[2][3]

This guide focuses on This compound (Compound A) , a structure that combines the N-benzylpiperidine core with an acetic acid functional group via an ether linkage. This specific arrangement suggests potential interactions with targets sensitive to both lipophilic and acidic moieties. To understand the structure-activity relationship (SAR) and therapeutic potential of Compound A, a direct comparison with its structural isomers and analogs is essential.

We propose a comparative study against three related compounds:

  • (4-Benzyl-piperidin-1-yl)-acetic acid (Compound B): A direct isomer where the positions of the benzyl and acetic acid groups are transposed relative to the piperidine core.[4]

  • N-(1-Benzylpiperidin-4-yl)phenylacetamide (Compound C): A known high-affinity sigma-1 receptor ligand that replaces the oxy-acetic acid group with a larger, more lipophilic phenylacetamide moiety.[2]

  • 2-(1-Benzylpiperidin-4-yl)acetic acid (Compound D): An isomer that removes the ether oxygen, directly connecting the acetic acid group to the piperidine ring at the 4-position.

This head-to-head comparison is designed to systematically probe the influence of the ether linkage, the placement of the benzyl group, and the nature of the acidic/amide functionality on target engagement and selectivity.

Hypothesized Biological Targets

Based on the pharmacology of structurally related compounds, this study will focus on three primary classes of CNS targets:

  • Sigma Receptors (σ1 and σ2): The 1-benzylpiperidine scaffold is a classic pharmacophore for sigma receptors.[4] These receptors are implicated in a wide range of cellular functions and are targets for novel treatments for psychiatric disorders, neurodegenerative diseases, and pain.[2]

  • GABA Transporters (GATs): Piperidine-based acetic acid derivatives are known to inhibit GATs, leading to increased synaptic concentrations of the inhibitory neurotransmitter GABA. This mechanism is relevant for treating epilepsy, anxiety, and neuropathic pain.[4]

  • Monoamine Transporters (DAT, NET, SERT): The parent 4-benzylpiperidine core is known to act as a monoamine releasing agent, particularly for dopamine (DA) and norepinephrine (NE).[5] Evaluating the influence of the N-acetic acid and related moieties on this activity is crucial.

Proposed Experimental Plan: Synthesis and Profiling

This section details the proposed workflow for a comprehensive comparison, from chemical synthesis to in vitro pharmacological evaluation.

G cluster_0 Part 1: Chemical Synthesis cluster_1 Part 2: In Vitro Pharmacological Profiling cluster_2 Part 3: Early ADME/Tox Assessment start Key Starting Materials (4-hydroxypiperidine, 4-benzylpiperidine, etc.) synth_A Synthesis of Cmpd A (this compound) start->synth_A synth_B Synthesis of Cmpd B ((4-Benzyl-piperidin-1-yl)-acetic acid) start->synth_B synth_C Synthesis of Cmpd C (N-(1-Benzylpiperidin-4-yl)phenylacetamide) start->synth_C synth_D Synthesis of Cmpd D (2-(1-Benzylpiperidin-4-yl)acetic acid) start->synth_D purify Purification & Structural Confirmation (Chromatography, NMR, MS) synth_A->purify synth_B->purify synth_C->purify synth_D->purify primary Primary Binding Assays (Radioligand Displacement) purify->primary functional Secondary Functional Assays (Transporter Uptake) primary->functional selectivity Selectivity Panel functional->selectivity adme Metabolic Stability (Microsomal Assay) selectivity->adme tox Cytotoxicity (MTT Assay)

Caption: Proposed experimental workflow for the comparative study.
Part 1: Detailed Synthetic Protocols

The synthesis of these compounds relies on established organic chemistry principles, starting from commercially available materials.

Protocol 1: Synthesis of this compound (Compound A)

Causality: This synthesis employs a Williamson ether synthesis. The reaction requires the deprotonation of the hydroxyl group on 1-benzyl-4-hydroxypiperidine to form an alkoxide, which then acts as a nucleophile to displace the bromide from ethyl bromoacetate. A base like sodium hydride (NaH) is strong enough to ensure complete deprotonation. The final step is a standard ester hydrolysis under basic conditions.

  • Step 1a: Synthesis of 1-Benzyl-4-hydroxypiperidine. To a solution of 4-hydroxypiperidine (1.0 eq) and a base such as potassium carbonate (2.5 eq) in acetonitrile, add benzyl bromide (1.1 eq) dropwise. Stir the reaction at 60 °C for 12-16 hours. Monitor by TLC. Upon completion, filter the solids and concentrate the solvent. Purify via column chromatography to yield 1-benzyl-4-hydroxypiperidine.

  • Step 1b: Alkylation. To a stirred suspension of sodium hydride (60% in mineral oil, 1.2 eq) in dry tetrahydrofuran (THF) at 0 °C, add a solution of 1-benzyl-4-hydroxypiperidine (1.0 eq) in THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise. Stir at room temperature overnight.

  • Step 1c: Quench and Extraction. Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl (1-benzyl-piperidin-4-yloxy)-acetate.

  • Step 1d: Hydrolysis. Dissolve the crude ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (3.0 eq). Stir at 50 °C until hydrolysis is complete (monitored by LC-MS). Cool the reaction in an ice bath and acidify to pH 5-6 with 1M HCl. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield Compound A.

Protocol 2: Synthesis of (4-Benzyl-piperidin-1-yl)-acetic acid (Compound B)

Causality: This is a direct N-alkylation of 4-benzylpiperidine. A weaker base like potassium carbonate is sufficient as the secondary amine is nucleophilic enough to react with ethyl bromoacetate.[4]

  • Step 2a: N-Alkylation. To a stirred solution of 4-benzylpiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq). Add ethyl bromoacetate (1.1 eq) dropwise at room temperature. Heat the mixture to 70 °C and monitor by TLC.[4]

  • Step 2b: Workup and Hydrolysis. Upon completion, cool the reaction, filter the salts, and concentrate the filtrate. Purify the crude ester by column chromatography. Perform hydrolysis as described in Step 1d to yield Compound B.[4]

Part 2: In Vitro Pharmacological Profiling

Protocol 3: Sigma Receptor (σ1 and σ2) Radioligand Binding Assay

Causality: This competitive binding assay determines the affinity of a test compound (the "competitor") for a receptor by measuring its ability to displace a known high-affinity radiolabeled ligand. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, from which the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.[4]

  • Preparation: Use membrane homogenates from cells expressing human σ1 or σ2 receptors. The radioligand for σ1 will be -pentazocine and for σ2 will be [³H]-DTG.

  • Assay: Incubate the membrane homogenates with the radioligand and varying concentrations of the test compounds (A, B, C, D) in a 96-well plate. Non-specific binding is determined in the presence of an excess of a non-labeled potent sigma ligand like haloperidol.

  • Detection: After incubation, rapidly filter the plate contents through a glass fiber filter mat to separate bound from free radioligand. Wash the filters, and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value.

Protocol 4: GABA Transporter (GAT-1) Inhibition Assay

Causality: This functional assay measures the inhibition of GABA uptake into cells or synaptosomes. The uptake of radiolabeled GABA ([³H]-GABA) is measured in the presence of increasing concentrations of the test compounds. A reduction in accumulated radioactivity indicates inhibition of the transporter.

  • Preparation: Use rat brain synaptosomes or cells expressing human GAT-1.

  • Assay: Pre-incubate the synaptosomes/cells with varying concentrations of test compounds (A, B, C, D) or a known inhibitor (e.g., tiagabine) as a positive control.

  • Uptake: Initiate the uptake by adding [³H]-GABA and incubate for a short period (e.g., 10 minutes) at 37 °C.

  • Termination and Detection: Terminate the uptake by rapid filtration and washing with ice-cold buffer. Measure the radioactivity of the filters via scintillation counting.

  • Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the [³H]-GABA uptake.

Data Presentation and Expected Outcomes

All quantitative data from the proposed experiments will be summarized for clear comparison.

Table 1: Comparative Binding Affinities (Kᵢ, nM) at Sigma Receptors

Compound σ1 Receptor Kᵢ (nM) σ2 Receptor Kᵢ (nM) Selectivity (σ2 Kᵢ / σ1 Kᵢ)
A: (1-Bn-pip-4-yloxy)-acetic acid TBD TBD TBD
B: (4-Bn-pip-1-yl)-acetic acid TBD TBD TBD
C: N-(1-Bn-pip-4-yl)phenylacetamide ~3.90 (literature)[2] ~240 (literature)[2] ~61.5

| D: 2-(1-Bn-pip-4-yl)acetic acid | TBD | TBD | TBD |

Table 2: Comparative Potency (IC₅₀, µM) at GAT-1

Compound GAT-1 Inhibition IC₅₀ (µM)
A: (1-Bn-pip-4-yloxy)-acetic acid TBD
B: (4-Bn-pip-1-yl)-acetic acid TBD
C: N-(1-Bn-pip-4-yl)phenylacetamide TBD

| D: 2-(1-Bn-pip-4-yl)acetic acid | TBD |

TBD: To Be Determined

By analyzing these results, we can begin to build a structure-activity relationship:

  • A vs. D: This comparison will directly assess the contribution of the ether oxygen to binding and functional activity.

  • A vs. B: This will reveal the importance of the relative positions of the benzyl and acetic acid groups for target engagement.

  • A vs. C: This comparison will show how changing the oxy-acetic acid moiety to a larger phenylacetamide group affects affinity and selectivity, particularly at sigma receptors.

G cluster_gat GAT Inhibition Mechanism cluster_sigma Sigma Receptor Modulation GAT GABA Transporter (GAT) GABA_in GABA (Intracellular) GAT:f0->GABA_in GABA_out GABA (Extracellular) GABA_out->GAT:f0 Uptake Inhibitor Compound A, B, or D Inhibitor->GAT:f0 Blockade SigmaR Sigma Receptor (σR) ER Endoplasmic Reticulum Cellular Downstream Cellular Effects (e.g., Ion Channel Modulation) SigmaR:f0->Cellular Signaling Ligand Compound A, B, or C Ligand->SigmaR:f0 Binding

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
(1-Benzyl-piperidin-4-yloxy)-acetic acid
Reactant of Route 2
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(1-Benzyl-piperidin-4-yloxy)-acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.